Phenylhydrazine Oxalate
Description
The exact mass of the compound Ethanedioic acid; phenyldiazane is 198.06405680 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOMPZNJCCVZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703271 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37887-33-5 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylhydrazine Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties and Applications of Phenylhydrazine Oxalate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylhydrazine oxalate is the stable salt formed between the highly reactive organic reagent phenylhydrazine and oxalic acid. While phenylhydrazine itself, first characterized by Hermann Emil Fischer in 1875, is a cornerstone of organic synthesis, it exists as an oily liquid that is prone to degradation and discoloration upon exposure to air and light.[1][2][3] The conversion to its oxalate salt provides a crystalline, solid form that offers superior stability, purity, and ease of handling without compromising the essential reactivity of the phenylhydrazine moiety. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and critical applications of this compound, offering field-proven insights for its effective use in research and development.
Core Physicochemical Properties
This compound is a 2:1 salt, meaning two molecules of phenylhydrazine associate with one molecule of oxalic acid. This stoichiometry is crucial as it dictates the compound's molecular weight and reactivity in molar-equivalent calculations. The salt formation neutralizes the basic phenylhydrazine, leading to a more stable, crystalline solid.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | [4][5] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [6][7][8] |
| Molecular Weight | 306.32 g/mol | [4][5][6][7] |
| Appearance | White to pale yellow or orange crystalline powder. | [6][7] |
| Melting Point | 176 °C | [7] |
| Structure | (C₆H₅NHNH₂)₂ · (COOH)₂ | [9] |
The observed color variation from white to orange or even green is typically indicative of slight oxidation or the presence of impurities.[6] The parent phenylhydrazine is known to turn red-brown on exposure to air, and while the oxalate salt is more stable, high-purity material should be off-white to pale yellow.
Synthesis and Purification
The preparation of this compound is a straightforward acid-base reaction. However, the synthesis of its precursor, phenylhydrazine, is a more involved process that requires careful control due to the instability of the intermediates.
Precursor Synthesis: Phenylhydrazine
The classical and most common method for synthesizing phenylhydrazine involves a two-step process starting from aniline.[2][10]
-
Diazotization: Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This forms a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which can be explosive in concentrated forms.[11]
-
Reduction: The diazonium salt is then reduced to phenylhydrazine. A common reducing agent for this step is sodium sulfite (Na₂SO₃).[2][3][10]
Modern advancements have led to the development of continuous flow processes for this synthesis.[11] This approach is inherently safer because it avoids the accumulation of large quantities of the hazardous diazonium salt, minimizing explosion risks and allowing for better thermal control.[11]
Preparation of this compound
The conversion of phenylhydrazine free base to its oxalate salt is performed to enhance stability and facilitate purification.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve a known quantity of oxalic acid dihydrate in a minimal amount of warm ethanol.
-
Reaction: In a separate flask, dissolve a stoichiometric equivalent of phenylhydrazine (2 moles per 1 mole of oxalic acid) in ethanol.
-
Mixing: Slowly add the phenylhydrazine solution to the oxalic acid solution with continuous stirring. The reaction is exothermic, and the salt will begin to precipitate almost immediately.
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Causality Insight: The choice of ethanol as a solvent is strategic. Both reactants are soluble, while the resulting oxalate salt has lower solubility, especially at reduced temperatures, enabling its isolation via precipitation. This process not only forms the salt but also serves as a purification step.
Caption: Synthesis pathway from aniline to this compound.
Key Chemical Reactivity and Applications
The utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom in the phenylhydrazine molecule. The salt form readily reverts to the free base in situ under appropriate reaction conditions.
Fischer Indole Synthesis
This is arguably the most significant application of phenylhydrazine. It is used to prepare indoles, which are crucial heterocyclic scaffolds in countless pharmaceuticals, dyes, and agrochemicals.[3][12] The reaction involves heating a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst. The oxalate salt is a convenient precursor for the initial phenylhydrazone formation.
Derivatization of Carbonyl Compounds
Phenylhydrazine reacts quantitatively with aldehydes and ketones to form stable, crystalline phenylhydrazones.[12] This reaction has two primary functions in the laboratory:
-
Characterization: The sharp, well-defined melting points of the resulting phenylhydrazone crystals serve as a classical method for identifying unknown aldehydes or ketones.
-
Purification: It can be used to "trap" a carbonyl compound from a complex mixture. The solid hydrazone is filtered off, purified by recrystallization, and the original carbonyl compound can be regenerated by hydrolysis if needed.
Biochemical and Analytical Applications
This compound serves as a valuable tool in biochemical research.
-
Carbohydrate Analysis: Emil Fischer originally used this reagent to study carbohydrates.[2][3] It reacts with reducing sugars to form osazones, which aids in their identification and differentiation.
-
Metabolic Trapping: It has been employed as a "trapping agent" to fix and identify intermediate products in metabolic pathways, such as lactic acid fermentation.[13]
-
Induction of Hemolytic Anemia: In toxicology and hematology research, phenylhydrazine is used to induce acute hemolytic anemia in animal models.[3] It acts as a potent reducing agent that initiates the oxidative denaturation of oxyhemoglobin.[7][14]
Safety, Handling, and Toxicology
Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution. The primary risks are acute toxicity, carcinogenicity, and skin sensitization.
Table 2: Hazard Profile of Phenylhydrazine and its Salts
| Hazard Type | Description | GHS Statement(s) | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 | |
| Carcinogenicity | May cause cancer. | H350 | |
| Mutagenicity | Suspected of causing genetic defects. | H341 | |
| Skin Effects | Causes skin irritation and may cause an allergic skin reaction. | H315, H317 | |
| Hazard Class | 6.1 (Toxic Substance) | - | [7] |
Recommended Safe Handling Workflow
A self-validating system for handling this compound involves a strict adherence to a multi-stage protocol from procurement to disposal.
Caption: A workflow for the safe handling of this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek urgent medical attention.
Conclusion
This compound is more than just a stabilized form of a classic reagent; it is a critical enabling tool for researchers. Its solid, crystalline nature enhances safety and simplifies handling, while its rich chemistry provides access to essential synthetic transformations like the Fischer indole synthesis and reliable analytical derivatizations. By understanding its fundamental properties and adhering to strict safety protocols, scientists can continue to leverage the power of this versatile compound to advance the fields of medicine, materials science, and chemical biology.
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Phenylhydrazine Oxalate: From Rational Synthesis to Confirmatory Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Classic Reagent
In the landscape of modern organic synthesis and pharmaceutical development, certain reagents, despite their long history, remain indispensable tools. Phenylhydrazine, first reported by Hermann Emil Fischer in 1875, is one such molecule.[1] Its utility in the construction of complex heterocyclic scaffolds, most notably indoles via the Fischer synthesis, has cemented its place in the synthetic chemist's toolbox.[1][2] This guide focuses on phenylhydrazine oxalate, a stable, crystalline salt form of phenylhydrazine that offers advantages in handling and purity. While phenylhydrazine itself is an oily liquid that can darken and degrade upon exposure to air, its oxalate salt is a solid, making it easier to weigh and store.[1][3]
This document provides a comprehensive, field-proven guide to the synthesis, characterization, and safe handling of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols, offering insights to ensure reproducible, high-purity results. The methodologies described herein are designed as a self-validating system, where the synthesis is confirmed by a logical sequence of analytical characterization.
The Synthesis of this compound: An Acid-Base Approach
The preparation of this compound is a straightforward acid-base reaction. Phenylhydrazine, containing a basic amino group, reacts with the dicarboxylic acid, oxalic acid, to form a salt. The stoichiometry of this reaction is crucial; based on the stable product's molecular formula (C₁₄H₁₈N₄O₄), two molecules of phenylhydrazine react with one molecule of oxalic acid.[4][5]
The choice of solvent is the most critical parameter in this synthesis. The ideal solvent must readily dissolve the starting materials, phenylhydrazine and oxalic acid, but provide low solubility for the resulting salt product. This differential solubility drives the reaction forward by precipitating the product as it forms, a practical application of Le Châtelier's principle, leading to a high-yield synthesis. Ethyl alcohol is an excellent and commonly used solvent for this purpose.[6]
Experimental Protocol: High-Yield Synthesis
This protocol is adapted from a proven method for preparing the salt in a physically manageable, crystalline form.[6]
Materials:
-
Phenylhydrazine (C₆H₅NHNH₂, ≥97%)
-
Oxalic Acid Dihydrate ((COOH)₂·2H₂O)
-
Ethyl Alcohol (95% or absolute)
-
Diethyl Ether
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Solution A (Oxalic Acid): In a 250 mL beaker, dissolve 5.0 g (1 molar equivalent) of crystalline oxalic acid in 125 mL of ethyl alcohol. Gentle warming and stirring may be required to fully dissolve the acid.
-
Solution B (Phenylhydrazine): In a 100 mL beaker, carefully dissolve 8.57 g (2 molar equivalents) of phenylhydrazine in 40 mL of ethyl alcohol.[6] Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7]
-
-
Precipitation:
-
Place Solution A on a magnetic stirrer.
-
Slowly add Solution B to Solution A while stirring continuously.
-
A dense, heavy, white precipitate of this compound will form almost immediately.[6]
-
-
Isolation:
-
Allow the mixture to stir for an additional 15-20 minutes to ensure complete precipitation.
-
Set up a suction filtration apparatus using a Büchner funnel and filter flask.
-
Filter the white precipitate under suction.
-
-
Washing and Drying:
-
Wash the filter cake (the collected precipitate) twice with small portions (10-15 mL each) of cold ethyl alcohol. This removes any unreacted starting materials or soluble impurities.
-
Follow with a wash using a small portion (15-20 mL) of diethyl ether. The ether wash facilitates rapid drying of the final product due to its high volatility.
-
Allow the product to air-dry on the filter paper for a few minutes while suction continues, then transfer the glistening white crystals to a watch glass to dry completely in a desiccator. A yield of approximately 90% can be expected.[6]
-
Characterization: A Multi-Technique Confirmation of Identity and Purity
Synthesizing a compound is only half the battle; rigorous characterization is essential to confirm its identity and purity. The following techniques provide a comprehensive analytical workflow.
Diagram: Synthesis and Characterization Workflow
This diagram illustrates the logical flow from starting materials to a fully validated final product.
Caption: Workflow from synthesis to analytical validation.
Physical and Chemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 37887-33-5 | [8] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [4][5] |
| Molecular Weight | 306.32 g/mol | [5][8] |
| Appearance | White to slightly cream-colored crystalline solid | [4][6] |
| Melting Point | 176 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, benzene | [1][6] |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized salt and confirming the absence of starting materials. The spectrum will be a composite of the phenylhydrazinium cation and the oxalate anion.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3300 - 3100 (broad) | Characteristic of the primary and secondary amines in the phenylhydrazine moiety. Broadening suggests hydrogen bonding.[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl ring C-H bonds. |
| C=O Stretch (Oxalate) | ~1700 - 1600 (strong, broad) | Asymmetric and symmetric stretching of the carboxylate (COO⁻) groups. This is a key indicator of oxalate presence. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | Skeletal vibrations of the phenyl ring.[9] |
| N-H Bend | ~1620 | Bending vibration of the amine groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the structure of the phenylhydrazine portion of the molecule.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the protons on the phenyl ring.[10][11] Additional broad signals for the N-H protons would be expected at a higher chemical shift (>8 ppm), which would disappear upon a D₂O exchange.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, typically in the range of 110-150 ppm. The oxalate carbons would appear as a single peak further downfield, characteristic of a carboxylate carbon.
Purity and Thermal Analysis
Melting Point: A sharp melting point is a primary indicator of purity. The reported melting point for this compound is 176 °C.[5] A broad melting range would suggest the presence of impurities.
Thermal Analysis (TGA/DSC):
-
Differential Scanning Calorimetry (DSC): A DSC scan would show a sharp endothermic peak corresponding to the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. For this compound, the TGA curve would show thermal decomposition occurring at temperatures above the melting point.[12] The decomposition of oxalates can be complex, but this analysis provides critical information on the material's thermal stability.[13]
Titrimetric Analysis for Self-Validation: A highly reliable method to confirm both the identity and purity of the salt is to determine its oxalic acid content. This can be achieved by converting the oxalate to calcium oxalate, followed by titration with potassium permanganate.[6]
Protocol for Oxalic Acid Estimation:
-
Suspend a precisely weighed amount (~1.0 g) of the synthesized this compound in a mixture of 10 mL of water and 25 mL of calcium acetate solution.
-
Add ammonium hydroxide to make the solution basic.
-
Heat the mixture to boiling to quantitatively precipitate calcium oxalate.
-
The resulting calcium oxalate can then be titrated with a standardized solution of potassium permanganate. The percentage of oxalic acid found should closely match the theoretical value (29.4%).[6]
Applications in Research and Development
This compound serves as a crucial building block and reagent in several areas of chemical and pharmaceutical science.
-
Heterocyclic Synthesis: Its primary application is in the Fischer indole synthesis, a cornerstone reaction for creating the indole ring system found in numerous pharmaceuticals, including triptans for migraines and various anticancer agents.[1][2]
-
Derivatization Reagent: It is used to react with aldehydes and ketones to form stable, crystalline phenylhydrazones. This reaction is valuable for the identification, purification, and characterization of carbonyl-containing compounds.[8]
-
Pharmaceutical Intermediates: Phenylhydrazine and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties.[2][8][14]
-
Biochemical Research: It has been employed in biochemical studies to investigate the structure and function of carbohydrates and as a "trapping agent" to fix intermediate products in fermentation studies.[8][15]
Diagram: Role of Phenylhydrazine in Synthesis
Caption: Fischer indole synthesis pathway.
Safety, Handling, and Storage
Phenylhydrazine and its salts are highly toxic and must be handled with extreme care.[8]
| Hazard Category | Description and Precautions | Reference(s) |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged or repeated exposure. | [16][17] |
| Carcinogenicity | Suspected of causing genetic defects and may cause cancer. | [16][17] |
| Skin/Eye Contact | Causes severe skin and eye irritation and may cause an allergic skin reaction. | [7] |
| Handling | Always work in a well-ventilated chemical fume hood. Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust. | [7][16] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from light and sources of ignition. It is sensitive to air and light. | |
| Spills & Disposal | For spills, evacuate the area, avoid generating dust, and collect the material using a wet method or vacuum.[7] Dispose of waste in accordance with all local, state, and federal regulations. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[17]
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[16]
Conclusion
This compound is a valuable and versatile reagent whose utility in organic and medicinal chemistry is well-established. Its synthesis via a simple, high-yield precipitation reaction makes it readily accessible. However, its value is only realized when its identity and purity are confirmed through a robust suite of analytical techniques, including spectroscopy, thermal analysis, and titrimetry. By understanding the chemical principles behind its synthesis and the data derived from its characterization, researchers can confidently employ this important building block in the development of novel dyes, materials, and life-saving pharmaceuticals. Strict adherence to safety protocols is paramount when handling this compound due to its significant toxicity.
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Section 1: Core Concepts and Chemical Identity
An In-depth Technical Guide to Phenylhydrazine Oxalate (CAS 37887-33-5): Properties, Synthesis, and Applications in Modern Research
This compound (CAS 37887-33-5) is the salt formed from the reaction of phenylhydrazine, a potent organic reagent, and oxalic acid. While phenylhydrazine free base is an oily liquid that is susceptible to oxidation and discoloration upon exposure to air and light, its salt forms, such as the oxalate, offer superior stability, ease of handling, and improved shelf-life.[1][2] This makes this compound a preferred choice in many laboratory and industrial settings for applications requiring the controlled delivery of the phenylhydrazine moiety.
Its primary utility lies in its role as a key intermediate and reagent in organic synthesis. It is most famously employed in the Fischer indole synthesis for the creation of indole ring systems, which are foundational structures in numerous pharmaceuticals and natural products.[3][4] Additionally, it serves as a classical derivatizing agent for aldehydes and ketones, facilitating their identification and characterization through the formation of stable, crystalline phenylhydrazones.[4][5]
Structural Elucidation:
There is some ambiguity in commercial listings regarding the precise stoichiometry of this compound. The molecular weight is cited as approximately 198.18 g/mol [6] and 306.32 g/mol .[7][8][9] The latter corresponds to a 2:1 salt of phenylhydrazine and oxalic acid, where two molecules of phenylhydrazine are protonated by one molecule of the diprotic oxalic acid. This 2:1 structure, bis(phenylhydrazinium) oxalate, is supported by canonical SMILES data and is the more commonly referenced form.[10]
Figure 1: Chemical Structure of Bis(phenylhydrazinium) Oxalate (2:1 Salt).
Section 2: Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These data are essential for researchers in planning experiments, ensuring safe handling, and performing accurate calculations.
| Property | Value | References |
| CAS Number | 37887-33-5 | [6][7][8][9][10] |
| Molecular Formula | C₁₄H₁₈N₄O₄ (2:1 salt) | [8][10] |
| Molecular Weight | 306.32 g/mol (2:1 salt) | [7][8][9][10] |
| Appearance | White to orange or green crystalline powder | [10] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Store at room temperature under an inert atmosphere. Keep container tightly closed. | [6] |
| Canonical SMILES | OC(=O)C(O)=O.NNC1=CC=CC=C1.NNC1=CC=CC=C1 | [10] |
| InChI Key | VZKYNNMENSLGRM-UHFFFAOYSA-N | [10] |
Section 3: Synthesis and Characterization
The synthesis of this compound is a straightforward acid-base neutralization reaction. The choice of methodology depends on the desired scale and purity.
Protocol 3.1: Laboratory-Scale Batch Synthesis
This protocol provides a reliable method for preparing high-purity this compound suitable for research applications. The procedure is based on classical precipitation methods described in the literature.[11]
Causality: The choice of solvent is critical. Using a non-polar solvent like diethyl ether, in which the starting materials are soluble but the resulting salt is not, allows for direct precipitation of a relatively pure product. An aqueous method is also viable and leverages the lower solubility of the salt in cold water for isolation.
Materials:
-
Phenylhydrazine (freshly distilled)
-
Oxalic acid dihydrate
-
Diethyl ether or deionized water
-
Ethanol (for washing)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of warm deionized water or diethyl ether.
-
Addition of Phenylhydrazine: While stirring, slowly add a solution containing 2.0 equivalents of freshly distilled phenylhydrazine dissolved in the same solvent.
-
Precipitation: A dense, white precipitate of this compound will form immediately upon mixing.[11]
-
Crystallization: Continue stirring the mixture for 30 minutes. If using water, cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[11]
-
Drying: Dry the glistening white crystals in a vacuum desiccator or a low-temperature vacuum oven to a constant weight. A typical yield for this preparation is over 90%.[11]
Industrial Synthesis: Continuous Flow Process Overview
For large-scale production, batch processing of hazardous intermediates like diazonium salts poses significant safety risks.[12] Modern industrial synthesis increasingly relies on continuous flow processes that integrate multiple reaction steps into a single, contained system.
Causality: A continuous flow setup minimizes the accumulation of unstable intermediates, enhances heat transfer, and improves process safety and efficiency. This is particularly important for the synthesis of phenylhydrazine, which begins with the diazotization of aniline.[12]
Figure 2: Workflow for Continuous Flow Synthesis of Phenylhydrazine Salts.
Characterization and Quality Control
-
Titrimetric Analysis: A rapid and accurate method to confirm the stoichiometry and purity of the salt involves quantifying the oxalate content. The sample is treated with calcium acetate to precipitate calcium oxalate, which is then titrated with a standardized potassium permanganate solution.[11]
-
Spectroscopy:
-
FTIR: The infrared spectrum should show characteristic peaks for the phenylhydrazinium cation (N-H stretching, aromatic C-H and C=C stretching) and the oxalate anion (strong C=O stretching). The absence of a C=N bond peak confirms the material is not a hydrazone.[13]
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum would display signals for the aromatic protons of the phenyl group and exchangeable protons from the -NH₂⁺ and -NH₂ groups.
-
-
Melting Point: A sharp melting point is indicative of high purity.
Section 4: Key Applications in Research and Development
This compound's primary value is derived from its application in reactions where phenylhydrazine is a key reactant.
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a preeminent method for constructing the indole nucleus.[14][15] This reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[14]
Mechanistic Insight: The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').
-
[6][6]-Sigmatropic Rearrangement: Following protonation, a concerted[6][6]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the rate-determining step.[15]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Elimination: Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.[14][16]
Figure 3: Simplified Mechanism of the Fischer Indole Synthesis.
Why use the Oxalate Salt? Using this compound provides the necessary phenylhydrazine reactant and contributes to the acidic environment required to catalyze the reaction, often supplemented with stronger acids like polyphosphoric acid or zinc chloride.[14][16] Its solid, stable nature makes it easier and safer to weigh and handle compared to the corrosive and air-sensitive free base.[2]
Protocol 4.1.1: General Procedure for Fischer Indole Synthesis
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., cyclohexanone)
-
Catalyst (e.g., polyphosphoric acid, glacial acetic acid, or ZnCl₂)
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, combine the this compound (1.0 eq) and the carbonyl compound (2.0-2.2 eq, as 1 eq of the salt provides 2 eq of phenylhydrazine).
-
Add the chosen solvent and catalyst.
-
Heat the mixture under reflux for the time required for the specific substrate (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Derivatization of Carbonyls for Analytical Purposes
The reaction between phenylhydrazine and an aldehyde or ketone produces a phenylhydrazone, which is typically a stable, crystalline solid with a sharp melting point.[5][17] This classic technique is used to identify unknown carbonyl compounds by comparing the melting point of the resulting derivative to known literature values.
Protocol 4.2.1: Qualitative Identification of an Aldehyde/Ketone
Procedure:
-
Dissolve a small amount of the unknown carbonyl compound in ethanol in a test tube.
-
Add a solution of this compound in a minimum of hot water.
-
Warm the mixture gently for a few minutes.
-
Cool the solution. A crystalline precipitate of the phenylhydrazone should form.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
Determine the melting point of the dried crystals and compare it with literature values.
Section 5: Safety, Handling, and Disposal
Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution by trained professionals.[6][18] The primary hazards include acute toxicity via all routes of exposure, carcinogenicity, and suspected mutagenicity.[19][20]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer |
| STOT (Single Exposure) | Category 1 | H370: Causes damage to organs |
| Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
Note: Classifications are based on data for phenylhydrazine and its salts. Refer to the specific Safety Data Sheet (SDS) for this compound.[6][18][19][20]
Protocol 5.1: Safe Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[19]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[20]
-
Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If creating solutions, add the solid slowly to the solvent.
-
Contamination: Prevent contact with skin, eyes, and clothing.[21] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
Protocol 5.2: Spill and Exposure Management
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.[21] Ventilate the area and wash the spill site after cleanup is complete.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[19][22]
Section 6: Conclusion
This compound stands as a vital and versatile reagent in the toolkit of the modern chemist. By converting the hazardous liquid phenylhydrazine into a stable, crystalline solid, it offers a safer and more convenient alternative for a range of critical transformations. Its indispensable role in the Fischer indole synthesis continues to fuel drug discovery and development, while its utility in classical analytical chemistry remains a valuable pedagogical and practical tool. Despite its significant hazards, a thorough understanding of its properties and adherence to strict safety protocols enable researchers to harness its synthetic power effectively and responsibly.
Section 7: References
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Current time information in Knoxville, TN, US. (n.d.). Google. Retrieved January 3, 2026, from
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This compound, min 98% (T), 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]
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This compound | CAS NO. 37887-33-5. (n.d.). ChemicalNet. Retrieved January 3, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
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Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (n.d.). Google Patents. Retrieved January 3, 2026, from
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Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Journal of the American Chemical Society, 39(7), 1713-1718. Retrieved January 3, 2026, from [Link]
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Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science, 112(2905), 252-254. Retrieved January 3, 2026, from [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2535-2543. Retrieved January 3, 2026, from [Link]
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Phenylhydrazine - SAFETY DATA SHEET. (2010). Alfa Aesar. Retrieved January 3, 2026, from [Link]
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HAZARD SUMMARY: PHENYLHYDRAZINE. (n.d.). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]
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Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET - Phenylhydrazine. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 3, 2026, from [Link]
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Phenylhydrazine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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Synthetic method of phenylhydrazine hydrochloride. (n.d.). Google Patents. Retrieved January 3, 2026, from
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Analytical Method - Phenylhydrazine. (n.d.). Keika Ventures. Retrieved January 3, 2026, from [Link]
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Reaction rates of phenylhydrazine with a range of carbonyl compounds... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Phenylhydrazine Safety Data Sheet. (n.d.). NextSDS. Retrieved January 3, 2026, from [Link]
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Reaction mechanism of phenylhydrazine with carbonyl. (2021). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]
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Phenylhydrazine: Method 3518. (1994). NIOSH. Retrieved January 3, 2026, from [Link]
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Carbonyl compounds react with phenyl hydrazine to form... (n.d.). Vedantu. Retrieved January 3, 2026, from [Link]
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Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. (1931). Proceedings of the Iowa Academy of Science, 38(1), 171. Retrieved January 3, 2026, from [Link]
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PHENYLHYDRAZINE. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
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Preparation of phenylhydrazine. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
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Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Phenylhydrazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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An In-Depth Technical Guide to Phenylhydrazine Oxalate: Structure, Properties, and Applications
Executive Summary: Phenylhydrazine oxalate is the stable salt form of phenylhydrazine, a foundational reagent in organic synthesis. While phenylhydrazine itself is a hazardous oily liquid, its conversion to the crystalline oxalate salt enhances its stability, purity, and ease of handling, making it a preferred precursor for researchers and drug development professionals. This guide provides a comprehensive analysis of this compound, covering its precise molecular structure and weight, detailed synthesis protocols, core applications in synthetic chemistry—most notably the Fischer indole synthesis—and its significant role in the development of pharmaceutical compounds. Furthermore, it outlines the critical safety and handling procedures necessary for its use in a laboratory setting.
Molecular Identity and Physicochemical Properties
A precise understanding of a reagent's molecular identity is paramount for its effective and safe use in research and development. This section clarifies the structural and physical characteristics of this compound.
Nomenclature and Chemical Identifiers
-
Systematic Name: bis(phenylhydrazinium) oxalate
-
Common Name: this compound
Molecular Structure and Stoichiometry
This compound is an acid-base salt formed from the reaction of phenylhydrazine, a weak base, and oxalic acid, a dicarboxylic acid. Experimental data and supplier information confirm a 2:1 stoichiometric ratio, where two molecules of phenylhydrazine react with one molecule of oxalic acid.
The structure consists of two protonated phenylhydrazine molecules (phenylhydrazinium cations, [C₆H₅NHNH₃]⁺) and one oxalate dianion [(COO)₂]²⁻. This arrangement satisfies the charge balance and results in a stable crystalline solid.
Molecular Formula and Weight
There is some inconsistency across chemical databases regarding the molecular formula. However, the most chemically plausible formula, which aligns with the 2:1 stoichiometry and the most frequently cited molecular weight, is C₁₄H₁₈N₄O₄ .[3][4][5]
-
Phenylhydrazine (C₆H₈N₂): Molecular Weight ≈ 108.14 g/mol [8][9]
-
Oxalic Acid (C₂H₂O₄): Molecular Weight ≈ 90.03 g/mol
-
This compound (2:1 salt): (2 x C₆H₈N₂) + C₂H₂O₄ = C₁₄H₁₈N₄O₄
The calculated molecular weight for this formula is approximately 306.32 g/mol , a value corroborated by numerous chemical suppliers.[1][2][3][4][5][7]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. Its solid nature is a primary advantage over the liquid freebase, phenylhydrazine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [3][4][5] |
| Molecular Weight | 306.32 g/mol | [1][2][3][4][5][7] |
| Appearance | White to light yellow or orange crystalline powder | [3] |
| Purity | Typically ≥98% | [1][7] |
| Storage | Room temperature, protected from light and air | [7][10] |
Synthesis and Purification
The synthesis of this compound is a two-stage process: the preparation of the phenylhydrazine freebase followed by its conversion to the stable oxalate salt.
Synthesis of the Phenylhydrazine Precursor
Phenylhydrazine was first synthesized by Hermann Emil Fischer in 1875.[11][12] The standard laboratory and industrial method involves the diazotization of aniline followed by reduction.
Causality of Experimental Choices:
-
Diazotization: Aniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C). The low temperature is critical because the resulting benzenediazonium salt is unstable and can decompose explosively at higher temperatures.
-
Reduction: The diazonium salt is then reduced to phenylhydrazine. Common reducing agents include sodium sulfite or stannous chloride.[13][14][15] The reduction cleaves one of the nitrogen-nitrogen triple bonds and hydrogenates the nitrogen atoms.
Protocol: Preparation of this compound Salt
The conversion of the oily phenylhydrazine freebase to its solid oxalate salt is a straightforward acid-base reaction. This process is highly valued because the salt is a stable, crystalline solid that is easier to purify, weigh, and handle than the air-sensitive liquid freebase.
Materials:
-
Phenylhydrazine (freshly distilled or high purity)
-
Oxalic acid dihydrate
-
Ethanol (or other suitable solvent)
Step-by-Step Methodology:
-
Dissolution: Gently warm to dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of ethanol.
-
Reaction: In a separate flask, dissolve 2.0 equivalents of phenylhydrazine in ethanol. Slowly add the phenylhydrazine solution to the oxalic acid solution with stirring.
-
Precipitation: The this compound salt will typically precipitate out of the solution upon mixing or cooling. The reaction is often exothermic.
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield pure this compound.
This self-validating protocol yields a product whose purity can be readily confirmed by its sharp melting point and spectroscopic analysis.
Core Applications in Synthetic Chemistry
This compound serves as a robust and convenient source of phenylhydrazine for numerous organic transformations.
The Fischer Indole Synthesis
The most prominent application of phenylhydrazine is the Fischer indole synthesis, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.[16] It allows for the construction of the indole ring system, a core structure in countless natural products and pharmaceuticals.
Mechanism Overview: Phenylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst. The resulting phenylhydrazone intermediate undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the indole scaffold.
Derivatization and Analysis of Carbonyl Compounds
Phenylhydrazine reacts readily with aldehydes and ketones to form stable, crystalline derivatives called phenylhydrazones.[7][11] This reaction is historically significant for:
-
Identification: The sharp, well-defined melting points of phenylhydrazone derivatives were traditionally used to identify unknown aldehydes and ketones.
-
Purification: Converting a liquid carbonyl compound to a solid derivative facilitates purification by recrystallization.
Use as a "Trapping Agent" in Mechanistic Studies
In biochemical research, this compound can be employed as a "trapping agent." It reacts with and fixes intermediate products that contain carbonyl groups, preventing them from reacting further. This allows for their isolation and identification, providing insight into complex biochemical pathways. A notable example is its use to fix intermediate products in studies of lactic acid fermentation.[17]
Significance in Pharmaceutical Research and Drug Development
The phenylhydrazine moiety and the indole scaffold derived from it are central to the design of new therapeutic agents.
-
Scaffold for Bioactive Molecules: Phenylhydrazine derivatives are explored for a wide range of pharmacological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[16]
-
Indole-Based Drugs: The Fischer indole synthesis, which uses phenylhydrazine, is a key step in the synthesis of numerous pharmaceuticals. The indole ring is a privileged structure found in drugs like the anti-migraine agent Sumatriptan and the anti-inflammatory drug Indomethacin.
-
Anticancer Research: Recent studies have focused on synthesizing novel benzylidene derivatives from phenylhydrazine and testing their cytotoxic activity against cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer).[18] This highlights the ongoing relevance of phenylhydrazine chemistry in the search for new anticancer agents.[18]
Safety, Handling, and Toxicology
While the oxalate salt is more stable than the freebase, the toxicological properties are dictated by the phenylhydrazine component. Phenylhydrazine is a highly hazardous substance and must be handled with extreme caution.[10][19]
Hazard Profile
The hazards associated with phenylhydrazine are severe and well-documented.[10][19][20]
| Hazard Class | GHS Classification |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 - Causes skin irritation. |
| Eye Damage/Irritation | Category 2 - Causes serious eye irritation. |
| Sensitization | Category 1 - May cause an allergic skin reaction. |
| Carcinogenicity | Category 1B - May cause cancer. |
| Mutagenicity | Category 2 - Suspected of causing genetic defects. |
| Systemic Toxicity | Category 1 - Causes damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Category 1 - Very toxic to aquatic life. |
Protocol: Safe Handling and Storage
Adherence to a strict safety protocol is non-negotiable when working with this compound.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Nitrile gloves (double-gloving is recommended).
-
A properly buttoned lab coat.
-
Chemical splash goggles and a face shield.
-
-
Dispensing: Handle as a solid. Avoid creating dust. Use a dedicated set of spatulas and weighing papers.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing papers, etc.) and excess reagent as hazardous chemical waste according to institutional and local regulations.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is more than just a chemical compound; it is a critical tool that enables complex organic synthesis and advances drug discovery. By converting the hazardous liquid phenylhydrazine into a manageable solid salt, it provides researchers with a safer and more reliable reagent. Its central role in the Fischer indole synthesis and other transformations continues to make it indispensable for creating novel heterocyclic compounds with significant potential in medicine and material science. However, its utility is intrinsically linked to a profound respect for its hazardous nature, demanding the strictest adherence to safety protocols to ensure its responsible application in the advancement of science.
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Phenylhydrazine Oxalate physical and chemical properties
An In-Depth Technical Guide to Phenylhydrazine Oxalate: Properties, Synthesis, and Applications
Introduction
This compound is the salt formed from the reaction of phenylhydrazine, a potent reducing agent and a cornerstone reagent in organic synthesis, with oxalic acid. While the free base, phenylhydrazine, is an oily liquid that is sensitive to air and light, its oxalate salt is a more stable, crystalline solid, making it easier to handle, store, and weigh accurately.[1][2] This enhanced stability, coupled with its retained chemical reactivity, makes this compound a valuable intermediate and reagent in its own right.
First characterized in the late 19th century, phenylhydrazine and its derivatives, including the oxalate salt, became indispensable tools following Hermann Emil Fischer's pioneering work on the structure of sugars and the development of the Fischer indole synthesis.[1][3] Today, this compound continues to be a key player in the synthesis of pharmaceuticals, dyes, and other heterocyclic compounds.[4][5] Its application extends into biochemistry, where it has been used as a "trapping agent" to isolate intermediates in metabolic pathways.[6]
This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the structural, physical, and spectroscopic characteristics of this compound.
Molecular Structure and Identification
This compound is an acid-base salt. While it is often referred to singularly, commercial preparations and literature descriptions can be ambiguous regarding the precise stoichiometry. The most commonly cited molecular formula suggests a 2:1 ratio of phenylhydrazine to oxalic acid.[4][7] However, 1:1 salts of similar hydrazines are also known.[8] For the purposes of this guide, we will focus on the more frequently referenced 2:1 complex.
In this arrangement, two molecules of phenylhydrazine are protonated by the diprotic oxalic acid, forming a stable ionic lattice.
Caption: Ionic structure of 2:1 this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 37887-33-5[4][7][9][10][11] |
| Molecular Formula (2:1) | C₁₄H₁₈N₄O₄[4][7] |
| Molecular Weight (2:1) | 306.32 g/mol [4][7][9][10] |
| Molecular Formula (1:1) | C₈H₁₀N₂O₄[12] |
| Molecular Weight (1:1) | 198.18 g/mol |
| Canonical SMILES (2:1) | C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O[7] |
| InChI (2:1) | InChI=1S/2C6H8N2.C2H2O4/c27-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h21-5,8H,7H2;(H,3,4)(H,5,6)[7] |
Physical Properties
This compound is typically a stable crystalline solid, which contrasts sharply with the pale yellow, oily nature of its parent base.[2][4]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to orange or green crystalline powder.[7] | [7] |
| Melting Point | 176 °C | [4] |
| Boiling Point | Data not available (decomposes). Phenylhydrazine (free base) boils at 243.5 °C with decomposition.[1] | [1] |
| Density | Data not available. Phenylhydrazine (free base) is 1.0978 g/cm³.[1] | [1] |
| Solubility | Sparingly soluble in water; soluble in alcohol. Miscible with ethanol, diethyl ether, chloroform, and benzene (for free base).[1][3] |[1][3] |
Spectroscopic Characteristics
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 6.8-7.5 ppm range) and broad, exchangeable signals for the N-H protons of the hydrazinium moiety.
-
¹³C NMR: Aromatic carbons would appear in the δ 110-150 ppm range. The carboxylate carbons of the oxalate anion would be expected to produce a signal further downfield, typically >160 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinium group (~3200-3400 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and strong, broad absorptions corresponding to the carboxylate (C=O and C-O) stretches of the oxalate anion (~1600-1750 cm⁻¹).[13]
Part 2: Synthesis and Chemical Reactivity
The utility of this compound stems from its reactivity, which mirrors that of phenylhydrazine but with the added benefit of improved stability and handling.
Synthesis of this compound
The preparation of this compound is a straightforward acid-base reaction. For laboratory-scale synthesis, the salt can be readily prepared from phenylhydrazine and oxalic acid.
Experimental Protocol: Laboratory Synthesis of this compound
-
Causality and Principle: This protocol relies on the principle of salt formation, where the basic phenylhydrazine is neutralized by the acidic oxalic acid. The choice of a solvent in which the salt is less soluble than the reactants, such as diethyl ether, facilitates its precipitation and isolation.[14]
-
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
In a fume hood, prepare a solution of phenylhydrazine (2 equivalents) in anhydrous diethyl ether.
-
In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1 equivalent) in anhydrous diethyl ether.
-
-
Reaction:
-
Slowly add the oxalic acid solution to the stirred phenylhydrazine solution at room temperature.
-
-
Precipitation and Isolation:
-
A white precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum. The resulting compound should be a fine, white crystalline solid.[14]
-
-
For industrial-scale production, continuous flow processes have been developed. These methods offer significant safety advantages by minimizing the accumulation of thermally unstable diazonium salt intermediates, which are part of the synthesis of the phenylhydrazine precursor itself.[15]
Caption: Workflow for industrial continuous flow synthesis.[15]
Key Reactions and Applications
This compound serves as a solid, stable source of phenylhydrazine for a variety of chemical transformations.
-
Fischer Indole Synthesis: This is arguably the most significant application of phenylhydrazine and its salts. The reaction involves heating a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst to produce an indole. Indole scaffolds are ubiquitous in pharmaceuticals and biologically active molecules.[1][3]
Caption: Generalized mechanism of the Fischer Indole Synthesis.
-
Formation of Phenylhydrazones: The reaction with carbonyl compounds to form phenylhydrazones is not only the first step of the indole synthesis but also a classic method for the identification and purification of aldehydes and ketones. The resulting hydrazones are often highly crystalline solids with sharp melting points.[3]
-
Reducing Agent: As a derivative of hydrazine, phenylhydrazine is a strong reducing agent.[4] It can be used in various reduction reactions in organic synthesis, although its use for this purpose is less common than other specialized reducing agents.
-
Biochemical Trapping Agent: In biochemical studies, this compound can be used to "trap" carbonyl-containing metabolic intermediates. By forming a stable hydrazone, it effectively removes the intermediate from the reaction pathway, allowing researchers to deduce its role. This has been demonstrated in studies of lactic acid fermentation.[6]
Stability and Decomposition
The primary advantage of the oxalate salt is its stability compared to the free base. Phenylhydrazine liquid is known to darken upon exposure to air and light due to oxidation and decomposition.[1][2] As a solid salt, this degradation pathway is significantly inhibited.
However, this compound is not indefinitely stable.
-
Thermal Decomposition: Like most organic salts, it will decompose upon strong heating. Studies on other metal oxalates show that decomposition can be complex, often proceeding after an initial dehydration step.[16]
-
Photochemical Decomposition: Oxalates can be susceptible to photochemical decomposition, breaking down into CO₂ and other products.[17] Therefore, prolonged exposure to strong light should be avoided.
Part 3: Safety and Handling
While more stable than its parent compound, this compound is a hazardous chemical and must be handled with appropriate precautions. The toxicity profile is largely dictated by the phenylhydrazine moiety.
Hazard Identification
The hazards of this compound are well-documented in safety data sheets. The parent compound, phenylhydrazine, is classified as toxic, a skin sensitizer, a suspected mutagen, and a potential carcinogen.[18][19][20]
Table 3: GHS Classification of this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[7] |
| Skin Irritation | 2 | H315: Causes skin irritation.[7] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7] |
Protocol for Safe Handling and Storage
Adherence to a strict safety protocol is mandatory when working with this compound.
-
Principle: The core principle is the elimination of exposure routes (inhalation, skin/eye contact, ingestion) through engineering controls, appropriate personal protective equipment (PPE), and careful work practices.
-
Step-by-Step Handling Methodology:
-
Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.[7]
-
-
Handling:
-
Avoid creating dust when transferring the solid.
-
Use dedicated spatulas and glassware.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
-
Storage:
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Conclusion
This compound is a chemically significant compound that offers the potent reactivity of phenylhydrazine in a more stable and manageable solid form. Its central role in the synthesis of indoles and other heterocyclic systems ensures its continued relevance in pharmaceutical and materials science. By understanding its detailed physical and chemical properties, and by adhering to strict safety protocols, researchers can effectively and safely leverage this versatile reagent to advance their scientific objectives.
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An In-depth Technical Guide to Phenylhydrazine Oxalate: From its Historical Roots to Modern Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of phenylhydrazine oxalate, a significant yet often overlooked reagent in organic synthesis and drug discovery. Delving into its historical context, this document elucidates the initial discovery of its parent compound, phenylhydrazine, by the eminent chemist Hermann Emil Fischer. It further details the preparation, properties, and critical applications of the oxalate salt, offering a comparative perspective against the more commonly encountered hydrochloride salt. Through an exploration of its role in seminal reactions such as the Fischer indole synthesis, this guide underscores the enduring relevance of this compound in the contemporary research landscape. Detailed experimental protocols, safety and handling procedures, and a thorough characterization framework are presented to equip researchers with the practical knowledge required for its effective and safe utilization.
A Legacy of Discovery: The Genesis of Phenylhydrazine and its Oxalate Salt
The story of this compound is intrinsically linked to the pioneering work of Hermann Emil Fischer, a titan of organic chemistry. In 1875, Fischer reported the first synthesis of phenylhydrazine, a discovery that would prove monumental for the field.[1] This breakthrough was not a serendipitous accident but the result of a systematic investigation into the reduction of diazonium salts.[1] Fischer's synthesis involved the reduction of a phenyl diazonium salt with sulfite salts, a method that laid the groundwork for the production of a wide array of hydrazine derivatives.[1]
The significance of phenylhydrazine was immediately apparent. Fischer himself utilized it to great effect in his groundbreaking research on carbohydrates, where its reaction with sugars to form characteristic osazones enabled the elucidation of their structures.[1] This work was a cornerstone of his 1902 Nobel Prize in Chemistry. Furthermore, in 1883, Fischer discovered that phenylhydrazine could react with aldehydes and ketones under acidic conditions to form indoles, a class of heterocyclic compounds of immense importance in natural products and pharmaceuticals.[2] This reaction, now famously known as the Fischer indole synthesis, remains a fundamental tool in organic chemistry.[2]
While the hydrochloride salt of phenylhydrazine has been more commonly utilized, the oxalate salt also has a documented history. An early method for the preparation of this compound was described in 1917, involving the simple mixing of ether solutions of phenylhydrazine and oxalic acid.[3] This preparation highlights the straightforward formation of the salt, a characteristic that can be advantageous in certain synthetic contexts. This compound serves as a stable, crystalline solid that can be a convenient alternative to the free base, which is an oily liquid that can darken upon exposure to air.[4]
Synthesis and Physicochemical Properties of this compound
This compound is typically prepared by the reaction of phenylhydrazine with oxalic acid. The process is a straightforward acid-base reaction, resulting in the formation of the salt which often precipitates from the reaction medium.
Modern Experimental Protocol for the Synthesis of this compound
This protocol outlines a contemporary method for the laboratory-scale synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Oxalic acid dihydrate
-
Ethanol
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Beaker and Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.0925 mol) of phenylhydrazine in 100 mL of ethanol with gentle stirring.
-
In a separate beaker, prepare a solution of 11.66 g (0.0925 mol) of oxalic acid dihydrate in 50 mL of warm ethanol.
-
Slowly add the oxalic acid solution to the phenylhydrazine solution with continuous stirring.
-
A precipitate of this compound will begin to form. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Cool the mixture in an ice bath for 30 minutes to further decrease the solubility of the salt.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two 20 mL portions of cold ethanol, followed by two 20 mL portions of diethyl ether to facilitate drying.
-
Dry the product in a vacuum desiccator to a constant weight.
Expected Yield: 85-95% Appearance: White to off-white crystalline solid
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| Melting Point | Varies with preparation, typically around 170-175 °C | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in hot water; sparingly soluble in cold water and ethanol | [3] |
| CAS Number | 37887-33-5 |
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis is arguably the most significant application of phenylhydrazine and its salts, including the oxalate. This powerful reaction allows for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[2] The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals, including the triptan class of anti-migraine drugs.[5][6]
The Reaction Mechanism
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine (or its salt) with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[7][7]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia leads to the formation of the stable indole ring system.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
This compound vs. Hydrochloride in Indole Synthesis
While phenylhydrazine hydrochloride is more commonly employed in the Fischer indole synthesis, the oxalate salt presents a viable alternative. The choice between the two often depends on the specific reaction conditions and the nature of the substrates.
| Feature | This compound | Phenylhydrazine Hydrochloride |
| Acidity | The oxalate anion is the conjugate base of a di-carboxylic acid, oxalic acid. | The chloride anion is the conjugate base of a strong mineral acid, hydrochloric acid. |
| Solubility | Generally less soluble in organic solvents compared to the hydrochloride salt. | More soluble in polar organic solvents like ethanol. |
| Stability | A stable, crystalline solid. | A stable, crystalline solid, though can be more hygroscopic.[8] |
| Handling | As a solid, it can be easier to handle and weigh accurately than the free base. | Also a solid, offering similar handling advantages over the free base. |
The slightly different acidic nature of the counter-ion can subtly influence the reaction kinetics and, in some cases, the product distribution. For sensitive substrates, the milder acidity associated with the oxalate salt might be advantageous in minimizing side reactions. However, the higher solubility of the hydrochloride salt in common organic solvents can be beneficial for achieving homogeneous reaction conditions.[9]
Applications in Drug Discovery and Development
The utility of this compound extends beyond the synthesis of simple indoles. It serves as a key building block in the synthesis of a variety of more complex heterocyclic systems that are of interest in medicinal chemistry.
Synthesis of Triptans
The triptan class of drugs, used for the treatment of migraine headaches, are a prime example of the application of the Fischer indole synthesis. Many synthetic routes to triptans rely on the construction of a substituted indole core using a corresponding phenylhydrazine derivative.[6] While specific examples in the literature may more frequently cite the hydrochloride salt, the principles of the synthesis are directly applicable to the use of the oxalate salt.
Development of Anti-inflammatory Agents
The indole nucleus is a common motif in compounds exhibiting anti-inflammatory properties. The Fischer indole synthesis, and thus reagents like this compound, play a role in the development of novel anti-inflammatory agents. For instance, the synthesis of various substituted indoles as potential anti-inflammatory drug candidates often begins with a Fischer indole synthesis step.[10][11]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and analytical techniques is typically employed.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the N-H stretches of the hydrazinium cation, C=O stretches of the oxalate anion, and C-H and C=C vibrations of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will provide detailed structural information. The ¹H NMR spectrum will show signals for the aromatic protons and the N-H protons. The ¹³C NMR spectrum will display resonances for the aromatic carbons and the carboxylate carbons of the oxalate.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the phenylhydrazinium cation.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₈H₁₀N₂O₄.
Safety and Handling
Phenylhydrazine and its salts are toxic and should be handled with appropriate safety precautions.
-
Toxicity: Phenylhydrazine is toxic by ingestion, inhalation, and skin absorption. It is a suspected carcinogen and mutagen.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[7]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound, while perhaps less ubiquitous than its hydrochloride counterpart, remains a valuable and historically significant reagent in the arsenal of the synthetic chemist. Its discovery, rooted in the foundational work of Emil Fischer, paved the way for the development of one of the most important reactions in organic chemistry: the Fischer indole synthesis. This in-depth technical guide has sought to provide a comprehensive resource for researchers, detailing its history, synthesis, properties, and applications. By understanding the nuances of this reagent, from its preparation to its role in the synthesis of medicinally relevant compounds, scientists can continue to leverage its power in the ongoing quest for new discoveries in chemistry and drug development.
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). Phenylhydrazine. Retrieved from [Link]
- Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2504.
- Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2504.
- Ishii, H., & Murakami, Y. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 14(6), 906-915.
- The Fischer Indole Synthesis. (1949).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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ResearchGate. (2020). Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test?. Retrieved from [Link]
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ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylhydrazine derivatives. Retrieved from [Link]
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- Selvakumar, R., Premkumar, T., Manivannan, V., Saravanan, K., & Govindarajan, S. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-59.
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The Reactivity of Phenylhydrazine Oxalate with Carbonyl Compounds: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of the reactivity of phenylhydrazine and its oxalate salt with carbonyl compounds, a cornerstone reaction in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to offer a mechanistically grounded understanding of the formation of phenylhydrazones and their subsequent, powerful transformation into indole scaffolds via the Fischer indole synthesis. We will dissect the causality behind experimental choices, present validated protocols, and offer quantitative data to empower chemists to rationally design and execute syntheses of complex molecular architectures.
Introduction: Phenylhydrazine and the Significance of its Oxalate Salt
Phenylhydrazine (C₆H₅NHNH₂) is a versatile and highly reactive nucleophile, indispensable for the derivatization of aldehydes and ketones.[1] Its reaction with carbonyls to form stable, crystalline phenylhydrazones has long been a foundational tool for the identification and characterization of these functional groups.[2] Beyond this analytical application, the phenylhydrazone moiety serves as a critical intermediate in a variety of synthetic transformations, most notably the celebrated Fischer indole synthesis.[3]
While phenylhydrazine itself is a liquid, its oxalate salt, phenylhydrazine oxalate ((C₆H₅NHNH₃)₂C₂O₄), offers significant practical advantages. As a stable, crystalline solid, the oxalate salt is easier to handle, weigh, and store compared to the free base, which is sensitive to air and light.[4] In protic solvents, the oxalate salt readily dissociates, providing the phenylhydrazine nucleophile and an acidic medium that can catalyze the initial condensation reaction.
Safety Directive: Phenylhydrazine and its salts are toxic, potential carcinogens, and skin sensitizers.[5][6] All manipulations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7]
The Core Reaction: Phenylhydrazone Formation
The condensation of phenylhydrazine with an aldehyde or ketone to yield a phenylhydrazone is a classic example of a nucleophilic addition-elimination reaction.[1] A nuanced understanding of its mechanism is critical for optimizing reaction conditions and predicting substrate reactivity.
Mechanistic Deep Dive: A Tale of Two Steps
The formation of a phenylhydrazone is not a single concerted event but a two-step process, with the rate-determining step being highly dependent on the reaction pH.[8]
-
Nucleophilic Attack and Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration to form the final C=N double bond of the hydrazone. This elimination step is the critical point of control and is generally the rate-limiting step at neutral or near-neutral pH.[7] It is strongly catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (water).
The pH profile of this reaction is characteristic: at very low pH, the hydrazine nucleophile is extensively protonated and non-nucleophilic, slowing the initial attack. At high pH, the dehydration step is slow due to the lack of acid catalysis. Optimal rates are typically achieved in weakly acidic conditions (pH 4-6).[8]
Caption: Mechanism of Phenylhydrazone Formation.
Causality of Reactivity: Electronic and Steric Factors
The structure of the carbonyl compound significantly influences the rate of phenylhydrazone formation. This is a key consideration for experimental design.
-
Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity, accelerating the initial nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Aromatic aldehydes and ketones are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group, which is disrupted upon forming the tetrahedral intermediate.[7]
-
Steric Effects: Steric hindrance around the carbonyl carbon can impede the approach of the phenylhydrazine nucleophile, slowing the reaction. Ketones are, for this reason, generally less reactive than aldehydes.[7]
Data Presentation: Comparative Reactivity of Carbonyl Compounds
The following table summarizes the second-order rate constants for the reaction of various carbonyl compounds with phenylhydrazine at physiological pH, illustrating the principles discussed above.
| Carbonyl Compound | Structure | Type | k (M⁻¹s⁻¹)[7] |
| Benzaldehyde | Ph-CHO | Aromatic Aldehyde | 0.37 |
| 4-Methoxybenzaldehyde | MeO-Ph-CHO | Aromatic Aldehyde | 0.12 |
| 4-Nitrobenzaldehyde | O₂N-Ph-CHO | Aromatic Aldehyde | 1.1 |
| Butyraldehyde | CH₃(CH₂)₂-CHO | Aliphatic Aldehyde | 24 |
| Pivaldehyde | (CH₃)₃C-CHO | Aliphatic Aldehyde | 3.2 |
| Acetone | CH₃-CO-CH₃ | Aliphatic Ketone | 0.033 |
| Acetophenone | Ph-CO-CH₃ | Aromatic Ketone | 0.007 |
Data sourced from a kinetics study in aqueous buffer at pH 7.4.[7]
As the data clearly indicate, aliphatic aldehydes like butyraldehyde are exceptionally reactive, over 60 times faster than benzaldehyde.[7] The deactivating effect of an electron-donating group (methoxy) and the activating effect of an electron-withdrawing group (nitro) on the aromatic ring are also evident. Ketones are significantly less reactive than their aldehyde counterparts.
The Pinnacle Application: The Fischer Indole Synthesis
The true synthetic power of the phenylhydrazine-carbonyl reaction is realized in its application as the first step of the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, remains one of the most important and versatile methods for constructing the indole ring system, a privileged scaffold in countless pharmaceuticals and natural products.[2][3]
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization of a phenylhydrazone.[3] The generally accepted mechanism involves several key transformations:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine'). This is a crucial step that sets up the subsequent rearrangement.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic reaction—a[4][4]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key carbon-carbon bond-forming step, which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[2][4]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. The resulting aniline-like nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the formation of the stable, aromatic indole ring.[2]
Caption: Workflow of the Fischer Indole Synthesis.
Catalyst and Solvent Selection: Driving the Reaction
The choice of acid catalyst is paramount for a successful Fischer indole synthesis.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[3]
-
Polyphosphoric Acid (PPA) and **Zinc Chloride (ZnCl₂) ** are among the most common choices, particularly for higher-temperature reactions, as they act as both catalyst and dehydrating agent.[9]
-
Acetic Acid can serve as both a solvent and a catalyst for the initial hydrazone formation and, under more forcing conditions (boiling), for the cyclization itself.[5]
-
The reaction temperature is a critical parameter. Insufficient heat can lead to incomplete conversion, while excessive temperatures can cause degradation and tar formation.[10]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylindole, a representative example that proceeds through the formation of an acetophenone phenylhydrazone intermediate.
Protocol 1: Synthesis of Acetophenone Phenylhydrazone
This protocol details the formation and isolation of the hydrazone intermediate, a crucial step for ensuring purity in the final indole synthesis.
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
Glacial Acetic Acid (few drops)
Procedure:
-
Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable flask. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Warm the mixture on a steam bath for approximately 1 hour.[4]
-
Dissolve the hot reaction mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution (e.g., scratching the inside of the flask with a glass rod).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration, washing the solid with 25 mL of cold 95% ethanol to remove unreacted starting materials.[4]
-
Dry the product under reduced pressure.
-
Self-Validation Checkpoint: The expected product is a white solid with a melting point of 105-106°C. A typical yield is 87-91%.[4] Characterization via FT-IR should show the appearance of a C=N stretch (~1600 cm⁻¹) and the disappearance of the C=O stretch from acetophenone (~1685 cm⁻¹).
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the acid-catalyzed cyclization of the isolated acetophenone phenylhydrazone.
Materials:
-
Acetophenone Phenylhydrazone (5.3 g, 0.025 mol)
-
Anhydrous Zinc Chloride, powdered (25 g)
-
Sand, clean (20 g)
-
95% Ethanol (for recrystallization)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a tall beaker, intimately mix the acetophenone phenylhydrazone (5.3 g) and powdered anhydrous zinc chloride (25 g).
-
Immerse the beaker in a preheated oil bath at 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.
-
Once the mixture is liquid and white fumes begin to evolve, remove the beaker from the heat and continue stirring for 5 minutes.
-
To prevent the reaction mixture from solidifying into an intractable mass, thoroughly stir in 20 g of clean sand.
-
Allow the mixture to cool. Then, digest the solid mass overnight on a steam cone with 80 mL of water and 2.5 mL of concentrated HCl to dissolve the zinc salts.
-
Filter the solid (a mixture of sand and crude product) and boil it with 60 mL of 95% ethanol.
-
Filter the hot ethanolic solution to remove the sand. Allow the filtrate to cool to room temperature.
-
Collect the precipitated 2-phenylindole by vacuum filtration, washing with small portions of cold ethanol.
-
Self-Validation Checkpoint: The expected product, 2-phenylindole, is a crystalline solid with a melting point of 188-189°C. The typical yield for this cyclization step is 72-80%.[4] Characterization by ¹H NMR will confirm the structure.
Conclusion: A Timeless Reaction for Modern Challenges
The reaction of this compound with carbonyl compounds is a testament to the enduring power of fundamental organic chemistry. From its origins as a simple derivatization technique to its role as the gateway to the vast chemical space of indoles, this reaction is indispensable for professionals in drug discovery and materials science. A thorough, mechanistically-driven understanding of the factors governing phenylhydrazone formation and the subsequent Fischer cyclization is not merely academic; it is the foundation upon which efficient, rational, and innovative synthesis is built. By mastering the principles and protocols outlined in this guide, researchers are well-equipped to harness this classic transformation to create the novel molecules that will address the scientific challenges of tomorrow.
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Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone & Oxime Ligations at Neutral pH for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. Available from: [Link]
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Allen, C. F. H., & VanAllan, J. (1942). 2-Phenylindole. Organic Syntheses, 22, 94. Available from: [Link]
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do Amaral, L., Bastos, M. P., & Bull, H. G. (1979). Kinetics and mechanism for benzaldehyde phenylhydrazone formation. The Journal of Organic Chemistry, 44(18), 3236–3239. Available from: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. Available from: [Link]
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Raiford, L. C., & Daddow, W. T. (1931). Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. Proceedings of the Iowa Academy of Science, 38(1), 171-172. Available from: [Link]
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Sanap, S. S., Londhe, S., & Deokate, R. (2023). Synthesis of 2-Phenyl Indole. International Journal of Novel Research and Development, 8(11), a548-a552. Available from: [Link]
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Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A Comparison of this compound with Mesoxalic Acid Phenylhydrazone. Journal of the American Chemical Society, 39(7), 1717-1722. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Analytical Chemistry Uses of Phenylhydrazine Hydrochloride. Retrieved from: [Link]
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Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form. Retrieved from: [Link]
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Theoretical studies on Phenylhydrazine Oxalate reaction mechanisms
An In-Depth Technical Guide to the Theoretical Exploration of Phenylhydrazine Oxalate Reaction Mechanisms
Abstract
This compound, a salt formed from the potent nucleophile phenylhydrazine and the dicarboxylic oxalic acid, serves as a crucial reagent and intermediate in numerous organic syntheses. Its utility extends from the classic Fischer indole synthesis to the formation of various heterocyclic compounds vital in medicinal chemistry.[1] Understanding the intricate reaction mechanisms of this salt is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical frameworks and computational methodologies used to investigate the reaction mechanisms of this compound. We synthesize insights from computational chemistry, spectroscopic analysis, and kinetic studies to illuminate the causality behind its reactivity, focusing on acid-catalyzed condensation, thermal decomposition, and redox pathways.
Introduction: The Dual Nature of this compound
This compound is more than a simple salt; it is a self-contained reaction system. The compound consists of the phenylhydrazinium cation ([PhNHNH₃]⁺) and the oxalate anion (C₂O₄²⁻) or, more commonly, the hydrogen oxalate anion (HC₂O₄⁻) in a 1:1 or 2:1 stoichiometry.[2] This arrangement confers a dual reactivity profile:
-
Phenylhydrazine Moiety: A versatile nucleophile and reducing agent, it is the cornerstone for forming C-N bonds, particularly in reactions with carbonyl compounds and in cyclization processes.[3][4]
-
Oxalate Moiety: Acts as a proton donor, facilitating acid catalysis without the need for strong mineral acids. This is crucial for reactions like hydrazone formation, where protonation of the carbonyl oxygen activates the electrophile.[5] It can also participate in decomposition and redox processes.
The study of its reaction mechanisms, therefore, requires a multi-faceted approach that considers the interplay between these two components. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide unparalleled insight into the energetics, transition states, and intermediate species that govern these transformations.[6][7]
Theoretical Frameworks for Mechanistic Elucidation
Modern computational chemistry offers a powerful toolkit for dissecting complex reaction mechanisms at the molecular level. For a system like this compound, these methods allow us to map the potential energy surface of a reaction, identifying the most favorable pathways.
Core Computational Methods
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost. Methods like B3LYP, often paired with basis sets such as 6-31G(d,p), are routinely used to calculate the electronic structure, molecular geometries, and energies of reactants, intermediates, transition states, and products.[7]
-
Ab Initio Methods: While more computationally expensive, high-level ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can be used to benchmark DFT results for critical points on the reaction pathway, ensuring the accuracy of the calculated energy barriers.
-
Reactive Dynamics: For studying high-energy processes like thermal decomposition, reactive force fields such as ReaxFF can simulate the bond-breaking and bond-forming events in a large system over time, providing a detailed view of the decomposition cascade.[8]
A Typical Computational Workflow
Caption: A generalized workflow for theoretical investigation of a reaction mechanism.
Key Reaction Mechanisms & Theoretical Insights
We will now explore the primary reaction classes of this compound and how theoretical studies can illuminate their mechanisms.
Mechanism I: Acid-Catalyzed Condensation with Carbonyls
The reaction of phenylhydrazine with aldehydes and ketones to form phenylhydrazones is a cornerstone of organic chemistry. The oxalate component provides an in situ source of acid to catalyze the reaction.
Proposed Mechanism:
-
Protonation: The oxalic acid (or hydrogen oxalate) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, making water a good leaving group.
-
Dehydration: The elimination of a water molecule leads to the formation of a C=N double bond, yielding the final phenylhydrazone product.
Caption: Proposed mechanism for oxalic acid-catalyzed phenylhydrazone formation.
Theoretical Application: DFT calculations can precisely model this pathway. By calculating the energies of each intermediate and transition state (TS), a reaction coordinate diagram can be constructed. This allows for the identification of the rate-determining step—typically the dehydration of the carbinolamine intermediate.[9] Furthermore, Natural Bond Orbital (NBO) analysis can quantify the charge distribution at each step, confirming the increased electrophilicity of the protonated carbonyl carbon.
Mechanism II: Thermal Decomposition
When heated, this compound is expected to undergo complex decomposition. Theoretical studies, particularly using reactive molecular dynamics, are essential to unravel the multitude of potential pathways.[8]
Plausible Decomposition Pathways:
-
Initial Salt Dissociation: The primary step is the dissociation of the salt into phenylhydrazine and oxalic acid.
-
Oxalic Acid Decomposition: Oxalic acid is known to decompose into CO₂, CO, and H₂O upon heating.[10]
-
Phenylhydrazine Decomposition: Phenylhydrazine can decompose via N-N bond cleavage to form aniline and aminyl radicals (•NH₂) or via N-H bond cleavage to produce phenylhydrazyl radicals (PhNHNH•). These radical species can initiate complex chain reactions.[8][11]
Caption: A simplified schematic of potential thermal decomposition pathways.
Theoretical Application: Reactive force fields (ReaxFF) can simulate a bulk sample of this compound being heated. These simulations can track the formation and subsequent reactions of radical intermediates, providing a time-resolved picture of the decomposition process and predicting the final product distribution under various temperatures and pressures.[8]
Protocols for Mechanistic Investigation
To ensure scientific integrity, theoretical models must be validated by experimental data. Here, we outline protocols for both computational and experimental approaches.
Experimental Protocol: Kinetic Analysis via Transient Flow
This protocol is adapted from methods used to study the Knorr pyrazole synthesis and is designed to acquire high-resolution kinetic data for validating theoretical models.[9]
Objective: To determine the reaction order and rate constant for the condensation of this compound with a model carbonyl compound (e.g., acetone).
Methodology:
-
System Setup: Utilize a continuous flow reactor system equipped with high-precision syringe pumps and an in-line analytical detector (e.g., UV-Vis or HPLC-MS).
-
Reagent Preparation:
-
Solution A: this compound dissolved in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 0.1 M).
-
Solution B: Acetone dissolved in the same solvent at a known concentration (e.g., 0.1 M).
-
-
Isothermal Experiment:
-
Set the reactor temperature to a constant value (e.g., 25 °C).
-
Pump both solutions into a T-mixer at equal flow rates to initiate the reaction. The mixture then flows through a reaction coil of a known volume.
-
-
Transient Data Acquisition:
-
Instead of running multiple steady-state experiments, implement a 'transient flow' method.[9] Start at a high flow rate (short residence time) and program the pumps to linearly decrease the flow rate over time.
-
Continuously monitor the product concentration at the reactor outlet using the in-line detector. This generates a single data curve of % conversion vs. residence time.
-
-
Data Analysis:
-
Fit the resulting kinetic data to various rate laws (e.g., first-order, second-order) to determine the reaction kinetics.
-
Repeat the experiment with different initial concentrations to confirm the reaction order with respect to each reactant.
-
Computational Protocol: DFT Modeling of the Rate-Determining Step
Objective: To calculate the activation energy for the dehydration of the carbinolamine intermediate in the condensation reaction.
Methodology:
-
Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).
-
Model System: Build the carbinolamine intermediate formed from phenylhydrazine and acetone, with a molecule of oxalic acid positioned to act as a proton shuttle.
-
Geometry Optimization:
-
Perform a geometry optimization of the carbinolamine-oxalic acid complex using DFT (e.g., B3LYP/6-31G(d,p)).
-
Perform a geometry optimization of the expected products: the hydrazone, a water molecule, and the regenerated oxalic acid catalyst.
-
-
Transition State Search:
-
Using the optimized reactant and product structures as guides, perform a transition state search (e.g., using the QST3 method or a Berny optimization). The expected transition state involves the partial breaking of the C-O bond and the partial formation of the O-H bond of the departing water molecule.
-
-
Verification:
-
Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.[7]
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state correctly connects the reactant (carbinolamine complex) and product (hydrazone complex) minima.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized reactant, transition state, and product structures using a larger basis set for higher accuracy. Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant complex.
-
Data Presentation: A Case Study
To illustrate the output of a theoretical study, the table below summarizes hypothetical, yet chemically plausible, DFT-calculated relative Gibbs free energies for the oxalic acid-catalyzed reaction between phenylhydrazine and acetone at 298 K.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Acetone + Phenylhydrazine + (COOH)₂ | 0.0 (Reference) |
| Intermediate 1 (Protonated Carbonyl Complex) | [Me₂C=OH]⁺---[PhNHNH₂]---[HC₂O₄]⁻ | +5.2 |
| Transition State 1 | Nucleophilic Attack TS | +12.8 |
| Intermediate 2 (Carbinolamine Complex) | Me₂C(OH)NHNHPh---(COOH)₂ | -3.5 |
| Transition State 2 | Dehydration TS | +18.7 (Rate-Determining) |
| Products | Me₂C=NNHPh + H₂O + (COOH)₂ | -11.4 |
This data clearly indicates that the dehydration step (governed by Transition State 2) has the highest energy barrier, making it the rate-determining step of the reaction, a common finding in related systems.[9]
Conclusion
The reaction mechanisms of this compound are a rich area of study where theoretical and computational chemistry provides indispensable insights. By leveraging methods like DFT and reactive dynamics, researchers can move beyond empirical observations to a predictive understanding of reactivity. This guide has outlined the foundational principles, key mechanistic pathways, and robust protocols necessary for such investigations. A synergistic approach, where computational predictions are rigorously tested against experimental kinetic and spectroscopic data, will continue to be the most powerful strategy for advancing our knowledge in this field and enabling the rational design of new synthetic methodologies in drug discovery and materials science.
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Title: Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica Source: PubMed Central (PMC) URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Phenylhydrazine Oxalate: A Strategic Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Phenylhydrazine Oxalate
In the vast toolkit of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and safety. Phenylhydrazine is a cornerstone reagent, indispensable for the construction of a multitude of nitrogen-containing heterocyclic scaffolds that form the backbone of countless pharmaceuticals, agrochemicals, and dyes.[1] While commonly employed as a free base or a hydrochloride salt, this guide focuses on a less conventional but strategically advantageous form: this compound.
Phenylhydrazine free base is an oily liquid, susceptible to oxidation and darkening upon exposure to air and light, which can complicate handling and stoichiometry.[2][3] The hydrochloride salt, while offering improved stability as a solid, introduces chloride ions, which can be undesirable in certain reaction media, potentially leading to side reactions or corrosion. This compound presents a compelling alternative. As a crystalline solid, it offers enhanced stability and ease of handling compared to the free base.[4] The oxalate dianion is a weaker conjugate base than the chloride ion, which can subtly influence the acidity of the reaction medium. Furthermore, its preparation from the free base and oxalic acid is a straightforward process. This guide provides a comprehensive overview of the properties, preparation, and application of this compound as a superior building block in key heterocyclic syntheses.
Core Physicochemical and Safety Data
A thorough understanding of the reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | [5] |
| Molecular Formula | C₈H₁₀N₂O₄ | - |
| Molecular Weight | 198.18 g/mol | - |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | Decomposes | - |
| Solubility | Soluble in hot water, sparingly soluble in cold water and ethanol. | [2] |
Safety and Handling:
Phenylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety goggles, within a certified chemical fume hood.[7] Phenylhydrazine is a suspected carcinogen and sensitizer, and it can be absorbed through the skin.[8][9] All manipulations of solid this compound should be conducted in a way that avoids the generation of dust.[9]
Waste Disposal:
All waste containing this compound should be treated as hazardous. Consult your institution's environmental health and safety guidelines for proper disposal procedures. Generally, this involves collection in a designated, sealed waste container for chemical incineration.[10]
Strategic Applications in Heterocyclic Synthesis
This compound is a versatile precursor for a range of valuable heterocyclic systems. Its utility is most prominently demonstrated in the Fischer indole synthesis, but its applications extend to the synthesis of pyrazoles and pyridazinones, among others.
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis is a venerable and powerful method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[11] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a ketone or aldehyde.
Mechanistic Rationale:
The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, proceeds through several key steps. The use of an acid catalyst is crucial for the[12][12]-sigmatropic rearrangement, which is often the rate-determining step.[13] The choice of acid can influence reaction rates and yields.
Experimental Protocol: One-Pot Synthesis of 2,3-Dimethylindole
This protocol details a one-pot procedure for the synthesis of 2,3-dimethylindole from this compound and methyl ethyl ketone. The in situ generation of phenylhydrazine from its oxalate salt under acidic conditions streamlines the process.
Materials:
-
This compound (1.0 eq)
-
Methyl ethyl ketone (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and ethanol.
-
Reagent Addition: Add methyl ethyl ketone (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Influence of Substituents:
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the facility of the Fischer indole synthesis.[11]
| Substituent Type on Phenyl Ring | Effect on Reaction | Typical Conditions |
| Electron-Donating Groups (EDG) (e.g., -CH₃, -OCH₃) | Accelerates the[12][12]-sigmatropic rearrangement, leading to higher yields. | Milder acid catalysis, shorter reaction times. |
| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -Cl) | Slows the rearrangement, often requiring more forcing conditions and may result in lower yields. | Stronger acids (e.g., polyphosphoric acid), higher temperatures. |
The Knorr Pyrazole Synthesis: Accessing Five-Membered Heterocycles
This compound is also an excellent precursor for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with diverse biological activities, via the Knorr pyrazole synthesis.[13][14] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14]
Mechanistic Rationale:
The Knorr pyrazole synthesis proceeds via a double condensation reaction. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine.[12]
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol outlines the synthesis of 1-phenyl-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Glacial acetic acid
-
Water
-
Ethanol
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of hot water, then add glacial acetic acid.
-
Reagent Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise.
-
Heating: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium carbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from ethanol.
Synthesis of Pyridazinones: Building Six-Membered Heterocycles
Pyridazinones are six-membered heterocyclic compounds with a broad spectrum of biological activities.[8] A common synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound, such as maleic anhydride or its derivatives.[8]
Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol describes the synthesis of a pyridazinone derivative from β-benzoylpropionic acid and this compound.
Materials:
-
β-Benzoylpropionic acid (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.
-
Heating: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyridazinone.
Conclusion: A Versatile and Stable Reagent for Modern Synthesis
This compound offers a compelling combination of stability, ease of handling, and reactivity, making it a valuable asset in the synthesis of a diverse range of heterocyclic compounds. Its application in cornerstone reactions such as the Fischer indole synthesis and the Knorr pyrazole synthesis, as well as in the construction of pyridazinones, highlights its versatility. For researchers and drug development professionals, the adoption of this compound can lead to more robust, reproducible, and safer synthetic processes. This guide provides a foundational understanding and practical protocols to encourage the broader implementation of this strategic building block in organic synthesis.
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Utilizing Phenylhydrazine Oxalate
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This aromatic heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[3][4] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[5][6] The choice of the hydrazine salt and the acid catalyst is critical and can significantly influence reaction outcomes.[7][8]
This guide provides an in-depth examination of the Fischer indole synthesis with a specific focus on the use of phenylhydrazine oxalate. We will explore the mechanistic nuances, provide detailed, field-proven protocols, and discuss the practical advantages of using this particular reagent in the context of drug discovery and development.
The Role and Advantages of this compound
While phenylhydrazine hydrochloride is a common choice, this compound offers distinct advantages in certain applications. Oxalic acid, being a solid dicarboxylic acid, can offer better handling properties compared to gaseous HCl or corrosive concentrated acids. The oxalate salt is often a stable, crystalline solid that is easy to weigh and dispense accurately. Furthermore, the use of an organic acid like oxalic acid can sometimes lead to milder reaction conditions, potentially improving the yield and purity of the final indole product by minimizing side reactions and degradation of sensitive substrates.[7]
Mechanistic Pathway of the Fischer Indole Synthesis
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
-
Hydrazone Formation: The synthesis begins with the condensation of phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This step is also acid-catalyzed.[9]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer ('ene-hydrazine').[1]
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[1][1]-sigmatropic rearrangement, which is analogous to a Cope rearrangement. This step breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[9][10] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[1][10]
-
Cyclization and Aromatization: The resulting di-imine intermediate then undergoes an intramolecular cyclization to form a cyclic aminoacetal (or aminal).[5] Subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[1]
Below is a visual representation of this mechanistic pathway.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-phenylindole using this compound
This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, with oxalic acid generated in situ or used as the catalyst from the this compound salt.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenylhydrazine | 108.14 | 1.08 g | 10 | Use freshly distilled if necessary. |
| Acetophenone | 120.15 | 1.20 g | 10 | |
| Oxalic Acid Dihydrate | 126.07 | 1.26 g | 10 | Serves as the acid catalyst. |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent and co-catalyst. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
| Saturated NaHCO₃ solution | - | As needed | - | For neutralization. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | For drying. |
Note: If using pre-formed this compound, the molar equivalent of the salt should be used, and additional oxalic acid may not be necessary, though optimization may be required.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.08 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and oxalic acid dihydrate (1.26 g, 10 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. Acetic acid serves as both a solvent and a co-catalyst.[11]
-
Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Work-up - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate may form.
-
Work-up - pH Adjustment: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-phenylindole by recrystallization from a minimal amount of hot ethanol to yield a crystalline solid.
General Experimental Workflow
Caption: General experimental workflow for Fischer indole synthesis.
Safety and Handling Precautions
Phenylhydrazine and its salts are highly toxic and should be handled with extreme care. [12][13]
-
Toxicity: Phenylhydrazine is toxic if swallowed, inhaled, or in contact with skin.[12][14] It is a suspected carcinogen and mutagen.[13][15]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[14]
-
Handling: Avoid breathing dust, fumes, or vapors.[16] Prevent contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water.[13]
-
Spills: In case of a spill, evacuate the area.[12] Absorb the spill with an inert material and dispose of it as hazardous waste. Do not flush into the sewer system.[12]
-
Storage: Store phenylhydrazine and its salts in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[14] It is sensitive to light and air.[14]
Oxalic acid is corrosive and toxic. Standard laboratory safety procedures for handling corrosive acids should be followed.
Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][17] The Fischer indole synthesis is a key method for accessing these important molecules.
-
Antimigraine Drugs: The triptan class of antimigraine drugs, such as Sumatriptan, are often synthesized using the Fischer indole synthesis.[1]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer properties.[18] The Fischer synthesis provides a route to novel substituted indoles for screening as potential chemotherapeutic agents.
-
Anti-inflammatory Drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), contains an indole core that can be constructed via the Fischer synthesis.[1]
-
Natural Product Synthesis: The Fischer indole synthesis is frequently employed in the total synthesis of complex, biologically active indole alkaloids.[17][19]
The ability to readily introduce a wide variety of substituents onto the indole ring through the choice of starting phenylhydrazine and carbonyl compound makes the Fischer indole synthesis an invaluable tool for generating compound libraries for drug discovery programs.[20]
Troubleshooting and Optimization
Low yields or the formation of side products can sometimes be encountered.[7] Here are some key parameters to consider for optimization:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While this guide focuses on oxalic acid, other Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be screened.[2][17] The optimal catalyst often depends on the specific substrates.[8]
-
Solvent: The solvent can significantly impact the reaction.[7] Acetic acid often works well as both a solvent and catalyst.[11] Other solvents like ethanol, toluene, or even ionic liquids can be explored.[18][21]
-
Temperature: The reaction typically requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement.[22] However, excessively high temperatures can lead to decomposition. Careful temperature control is necessary.[7][17]
-
Substrate Quality: The purity of the phenylhydrazine and carbonyl starting materials is important. Impurities can inhibit the reaction.[11]
Conclusion
The Fischer indole synthesis, particularly with the use of manageable reagents like this compound, continues to be a highly relevant and powerful method in modern organic synthesis. Its ability to generate diverse and complex indole structures from readily available starting materials ensures its continued application in the discovery and development of new therapeutic agents. By understanding the underlying mechanism and paying close attention to reaction parameters and safety protocols, researchers can effectively leverage this classic reaction to advance their scientific goals.
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Derivatization of carbohydrates using Phenylhydrazine Oxalate
An Application Guide to the Derivatization of Carbohydrates with Phenylhydrazine for Osazone Formation
Abstract
Derivatization is a cornerstone of carbohydrate analysis, converting sugars into forms more amenable to characterization and detection. The reaction of reducing sugars with phenylhydrazine to form crystalline derivatives known as osazones is a classic, yet powerful, technique. Developed by Emil Fischer, this method remains invaluable for identifying monosaccharides, distinguishing between different reducing sugars, and preparing derivatives for further analytical procedures.[1] This guide provides a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol for osazone formation using phenylhydrazine, and practical insights for researchers in carbohydrate chemistry and drug development. The focus is on explaining the causality behind the protocol, ensuring robust and reproducible results.
Principle and Mechanism of Osazone Formation
The derivatization of carbohydrates with phenylhydrazine hinges on the presence of a free carbonyl group (aldehyde or ketone), a defining feature of reducing sugars.[1][2] The reaction is not a simple condensation; it is a complex sequence of condensation and redox reactions that ultimately consumes three equivalents of phenylhydrazine for each molecule of sugar.[3]
The key mechanistic events are as follows:
-
Phenylhydrazone Formation: The first molecule of phenylhydrazine reacts with the carbonyl group (at C-1 of an aldose or C-2 of a ketose) to form a phenylhydrazone, a standard reaction for aldehydes and ketones.[4]
-
Oxidation of the Adjacent Carbon: The crucial step involves the second molecule of phenylhydrazine, which oxidizes the hydroxyl group on the adjacent carbon (C-2 in an aldose) to a carbonyl group. In this redox step, the phenylhydrazine molecule is reduced to aniline and ammonia.
-
Final Condensation: The newly formed carbonyl group then reacts with a third molecule of phenylhydrazine to form the final osazone product, which contains two phenylhydrazone moieties.[4]
A significant outcome of this mechanism is the loss of stereochemistry at the C-2 position. Consequently, C-2 epimers, such as D-glucose and D-mannose, and the corresponding ketose, D-fructose, all yield the identical osazone (D-glucosazone).[1][5] This feature, while a limitation for distinguishing these specific sugars, was historically instrumental in elucidating their stereochemical relationships.[5]
Several mechanisms have been proposed to detail the exact electron movement, with the Weygand mechanism being widely accepted as it aligns with isotopic labeling studies.
Caption: Simplified reaction mechanism for osazone formation from an aldose.
Applications in Research and Development
While modern analytical techniques offer greater sensitivity, osazone formation remains relevant in several areas:
-
Qualitative Identification: It serves as a rapid and cost-effective test to detect the presence of reducing sugars.[3] The distinct crystalline structures and formation times of osazones are highly characteristic and allow for the identification of unknown monosaccharides.[1][2][6]
-
Chromatographic and Spectrometric Enhancement: The phenylhydrazine tag introduces a chromophore, enhancing UV detection in High-Performance Liquid Chromatography (HPLC).[7][8] This derivatization also increases sensitivity for Mass Spectrometry (MS) analysis, aiding in the structural elucidation of oligosaccharides and glycans.[7][8][9]
-
Pharmaceutical and Food Industry: The precise identification and differentiation of sugars are critical for quality control in food manufacturing and pharmaceutical formulations.[2]
Experimental Protocol
This protocol details the procedure for forming osazone crystals from a carbohydrate sample. The use of a pre-made osazone mixture (phenylhydrazine hydrochloride, sodium acetate, and acetic acid) is common, but preparing the reagent from individual components is also described.
Materials and Reagents
-
Reagents:
-
Carbohydrate sample (e.g., glucose, fructose, lactose, maltose)
-
Phenylhydrazine hydrochloride
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol (for recrystallization, optional)
-
-
Equipment:
-
Test tubes (15x125 mm) and test tube rack
-
Water bath (boiling)
-
Droppers or pipettes
-
Microscope slides and coverslips
-
Light microscope
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
Safety Precaution: Phenylhydrazine and its salts are toxic, irritants, and suspected carcinogens. All procedures involving phenylhydrazine must be performed in a well-ventilated chemical fume hood with appropriate PPE.
Reagent Preparation (Osazone Reagent)
To prepare the reagent for multiple tests:
-
Mix 2 parts phenylhydrazine hydrochloride with 3 parts anhydrous sodium acetate by weight.
-
Add a few drops of glacial acetic acid.
-
This mixture can be pre-weighed into portions of approximately 0.3-0.5 g for individual tests.
Step-by-Step Derivatization Procedure
Caption: Experimental workflow for the osazone test.
-
Sample Preparation: In a clean test tube, take 5 mL of the test solution (approximately 1-2% carbohydrate concentration).
-
Add Reagent: Add approximately 0.3-0.5 g of the osazone reagent mixture (phenylhydrazine hydrochloride and sodium acetate) to the test tube. Add 1-2 drops of glacial acetic acid if not already in the mixture.[10]
-
Dissolve: Mix thoroughly to dissolve the solids. If the solution is cloudy, it can be filtered.
-
Heating: Place the test tube in a boiling water bath. Note the starting time.[2][11]
-
Observation: Periodically check the tube for the formation of a yellow precipitate (crystals). The time of formation is a key diagnostic parameter. Heat for up to 30 minutes.[2][10]
-
Cooling: After heating or once crystals have formed, remove the test tube from the water bath and allow it to cool slowly to room temperature. Rapid cooling can result in poorly formed crystals.
-
Microscopic Examination:
-
Using a pipette, transfer a small amount of the precipitate along with the mother liquor onto a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Examine the crystals under a light microscope at 100x or 400x magnification. Observe and record their characteristic shape.
-
Protocol for Non-Reducing Sugars (e.g., Sucrose)
Non-reducing sugars like sucrose will not form an osazone directly because they lack a free carbonyl group.[1] They must first be hydrolyzed.
-
Hydrolysis: To 5 mL of the sugar solution, add 2-3 drops of concentrated hydrochloric acid (HCl).
-
Heating: Heat the solution in a boiling water bath for approximately 15-30 minutes to break the glycosidic bond, yielding the constituent monosaccharides (glucose and fructose in the case of sucrose).
-
Neutralization: Cool the solution and carefully neutralize the acid by adding solid sodium acetate until it no longer tests acidic.
-
Proceed: Continue with the standard osazone formation procedure from Step 2 above.
Data Interpretation and Expected Results
Identification is based on two primary factors: the time required for crystal formation and the microscopic appearance of the crystals.[2][6]
| Sugar | Time of Formation | Crystal Shape & Appearance | Melting Point (°C) |
| Fructose | ~2 minutes | Needle-shaped or broomstick-like, forms in hot solution.[1][6] | 205 °C |
| Glucose | ~4-5 minutes | Needle-shaped or broomstick-like, forms in hot solution.[1][6] | 205 °C |
| Mannose | ~30 seconds - 1 min | Needle-shaped or broomstick-like (same as glucose). | 205 °C |
| Galactose | ~15-20 minutes | Rhombic-plate shaped crystals.[1] | 190-193 °C |
| Maltose | ~30-40 minutes | Sunflower or petal-shaped crystals, forms on cooling.[1] | 206 °C |
| Lactose | ~30-40 minutes | Powder-puff or mushroom-shaped crystals, forms on cooling.[1][10] | 200 °C |
Note: Formation times are approximate and can vary with concentration and experimental conditions. Melting points are for purified, recrystallized osazones.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | 1. Sample is a non-reducing sugar. 2. Carbohydrate concentration is too low. 3. Insufficient heating time. 4. Incorrect pH (reagent imbalance). | 1. Perform acid hydrolysis before the test. 2. Concentrate the sample or use a more concentrated solution (1-2%). 3. Ensure heating in a boiling water bath for at least 30 minutes. 4. Ensure the correct ratio of phenylhydrazine HCl to sodium acetate is used. |
| Oily yellow globules form instead of crystals | 1. Impurities in the carbohydrate sample. 2. Phenylhydrazine reagent has degraded. 3. Solution was cooled too rapidly. | 1. Purify the sample if possible. 2. Use fresh phenylhydrazine hydrochloride. 3. Allow the test tube to cool slowly in the rack at room temperature. |
| Amorphous precipitate, not crystalline | 1. Solution was cooled too rapidly. 2. Very high concentration of sugar. | 1. Repeat the test and ensure slow cooling. 2. Dilute the sample solution. |
| Crystal shape is ambiguous | 1. Impurities interfering with crystal lattice formation. 2. Crystals are too small or poorly formed. | 1. Recrystallize the osazone from an ethanol-water mixture to get purer, more defined crystals for analysis. 2. Allow for very slow cooling; scratching the inside of the test tube can sometimes initiate better crystal growth. |
Conclusion
The derivatization of carbohydrates with phenylhydrazine to form osazones is a historically significant and practically useful technique. It provides a robust method for the qualitative identification of reducing sugars based on the unique crystalline morphology and formation kinetics of their derivatives. By understanding the underlying mechanism and carefully controlling experimental parameters, researchers can reliably employ this method for carbohydrate characterization and as a preparatory step for more advanced analytical applications.
References
-
University of Calgary. (n.d.). On the Mechanism of Osazone Formation. Retrieved from [Link]
-
Aakash Institute. (n.d.). Definition, Formation, Tests of Osazone, Practice Problems and FAQ. Retrieved from [Link]
-
Ali, A., et al. (2024). Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Osazone. Retrieved from [Link]
-
StackExchange. (2016). Why does two phenylhydrazine molecule react with glucose in osazone formation? Retrieved from [Link]
-
Lattová, E. (2009). Method for investigation of oligosaccharides using phenylhydrazine derivatization. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Method for Investigation of Oligosaccharides Using Phenylhydrazine Derivatization. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Qualitative Analysis of Carbohydrates (Procedure). Retrieved from [Link]
-
Sciforum. (n.d.). Structural studies of phenylhydrazine integration in carbohydrate derivatives. Retrieved from [Link]
-
Biochemistry Basics by Dr. Amit. (2021). Osazone Test For Carbohydrates with Demonstration. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Osazone test. Retrieved from [Link]
-
StudySmarter. (n.d.). Osazone: Formation, Technique & Glucose Test. Retrieved from [Link]
-
Quora. (2018). What is the mechanism of the formation of glucose when glucose is treated with phenylhydrazine? Retrieved from [Link]
-
Lattová, E., et al. (2019). Applicability of Phenylhydrazine Labeling for Structural Studies of Fucosylated N-Glycans. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Osazone - Wikipedia [en.wikipedia.org]
- 2. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]
- 3. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Osazone test | PPTX [slideshare.net]
- 7. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applicability of Phenylhydrazine Labeling for Structural Studies of Fucosylated N-Glycans | Masaryk University [muni.cz]
- 10. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the HPLC Analysis of Monosaccharides Using Phenylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Phenylhydrazine Oxalate in Monosaccharide Analysis
Quantitative analysis of monosaccharides is a critical aspect of various fields, including biopharmaceutical development, food science, and clinical research. Monosaccharides, the fundamental units of carbohydrates, lack significant UV chromophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV detectors challenging and insensitive. To overcome this limitation, pre-column derivatization with a UV-active labeling agent is a widely adopted strategy.
Phenylhydrazine has long been recognized as a valuable reagent for the derivatization of reducing sugars. It reacts with the aldehyde or ketone group of a monosaccharide in its open-chain form to produce a stable phenylhydrazone derivative. This derivative possesses a strong chromophore, significantly enhancing the sensitivity of detection by HPLC-UV. The use of this compound offers a convenient and stable salt form of the reagent for preparing derivatization solutions.
This application note provides a comprehensive guide to the use of this compound for the pre-column derivatization of monosaccharides for quantitative analysis by reversed-phase HPLC. We will delve into the underlying chemistry, provide a detailed, step-by-step protocol for derivatization and analysis, and discuss method validation and expected results.
The Chemistry of Derivatization: From Monosaccharide to Phenylhydrazone
The derivatization of a reducing sugar with phenylhydrazine is a nucleophilic addition reaction. The reaction proceeds as follows:
-
Open-Chain Formation: In solution, monosaccharides exist in equilibrium between their cyclic hemiacetal/hemiketal forms and their open-chain aldehyde or ketone form. The derivatization reaction occurs with the open-chain form.
-
Nucleophilic Attack: The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the monosaccharide.
-
Formation of Phenylhydrazone: Following the initial attack, a molecule of water is eliminated, resulting in the formation of a stable phenylhydrazone derivative. This derivative now contains a phenyl group, which is strongly UV-absorbent.
It is important to note that under more forceful conditions (e.g., excess phenylhydrazine and higher temperatures), the reaction can proceed further to form osazones.[1][2] However, for quantitative HPLC analysis, the goal is the controlled, stoichiometric conversion to the phenylhydrazone.
Experimental Protocols
Materials and Reagents
-
Monosaccharide Standards: Glucose, Galactose, Mannose, Xylose, Arabinose (or other relevant monosaccharides)
-
This compound
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
HPLC Vials and Caps
Preparation of Solutions
-
Monosaccharide Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each monosaccharide standard in 10 mL of deionized water. These solutions can be stored at 2-8°C.
-
Working Standard Mixture (e.g., 100 µg/mL): Prepare a mixed standard solution by appropriately diluting the stock solutions with deionized water.
-
Derivatization Reagent (0.5 M this compound in Methanol): Accurately weigh 91.08 mg of this compound and dissolve it in 1 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
0.3 M Sodium Hydroxide (NaOH): Dissolve 1.2 g of NaOH in 100 mL of deionized water.
-
0.3 M Hydrochloric Acid (HCl): Add 2.5 mL of concentrated HCl to approximately 90 mL of deionized water and then adjust the final volume to 100 mL.
Derivatization Workflow Diagram
Caption: Workflow for the derivatization of monosaccharides with this compound.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the working standard mixture or your sample into a microcentrifuge tube. If your sample is a glycoprotein, it must first be hydrolyzed to release the monosaccharides, and the hydrolysate neutralized and dried. The dried sample can be reconstituted in 100 µL of water.
-
Reagent Addition: Add 50 µL of 0.3 M NaOH to the sample, followed by 100 µL of the 0.5 M this compound derivatization reagent.
-
Reaction Incubation: Vortex the mixture for 30 seconds and then incubate in a water bath or heating block at 70°C for 60 minutes.
-
Neutralization: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding 50 µL of 0.3 M HCl.
-
Extraction of Excess Reagent: To remove the excess phenylhydrazine reagent, add 500 µL of dichloromethane to the tube. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Collection of Aqueous Layer: Carefully remove and discard the lower organic layer. Repeat the extraction step two more times.
-
Final Preparation for HPLC: Transfer the final aqueous layer to a clean microcentrifuge tube and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method
The separation of phenylhydrazone-derivatized monosaccharides is typically achieved using a reversed-phase C18 column.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Phosphate Buffer, pH 6.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 82% A / 18% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
Note: This is an isocratic method that has been shown to be effective for the separation of some common monosaccharide derivatives. For more complex mixtures, a gradient elution may be necessary and will require optimization.
Method Validation and Expected Results
A robust analytical method requires validation to ensure it is fit for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the individual derivatized monosaccharides from each other and from any reagent peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of known concentrations of the derivatized monosaccharide standards. A correlation coefficient (R²) of >0.99 is typically desired.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: The closeness of agreement between a series of measurements. This is usually expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. An RSD of <5% is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments, where a known amount of the standard is added to a sample matrix. Recoveries in the range of 90-110% are typically acceptable.
Expected Performance Data (Based on similar PMP derivatization methods)
| Monosaccharide | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Mannose | 0.1 - 100 | >0.999 | ~0.05 | ~0.15 | 95 - 105 |
| Glucose | 0.1 - 100 | >0.999 | ~0.05 | ~0.15 | 95 - 105 |
| Galactose | 0.1 - 100 | >0.999 | ~0.05 | ~0.15 | 95 - 105 |
| Xylose | 0.1 - 100 | >0.999 | ~0.05 | ~0.15 | 95 - 105 |
| Arabinose | 0.1 - 100 | >0.999 | ~0.05 | ~0.15 | 95 - 105 |
Note: These are representative values and will vary depending on the specific instrumentation and experimental conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Peak Area/No Peaks | Incomplete derivatization | Ensure fresh derivatization reagent is used. Check incubation temperature and time. |
| Degradation of derivatives | Analyze samples promptly after derivatization. | |
| Poor Peak Shape | Column contamination | Flush the column with a strong solvent. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is correctly prepared and stable. | |
| Multiple Peaks for a Single Standard | Isomer formation | Optimize derivatization conditions (e.g., temperature, time) to favor a single product. |
| High Background Noise | Contaminated mobile phase | Use high-purity solvents and filter the mobile phase. |
| Detector lamp aging | Replace the UV detector lamp. |
Conclusion
The use of this compound for the pre-column derivatization of monosaccharides provides a sensitive, reliable, and accessible method for their quantitative analysis by HPLC-UV. The protocol outlined in this application note, when coupled with proper method validation, offers a robust tool for researchers, scientists, and drug development professionals in a variety of analytical settings.
References
Application Notes and Protocols for Phenylhydrazone Formation with Phenylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed experimental procedure for the synthesis of phenylhydrazones from carbonyl compounds (aldehydes and ketones) utilizing phenylhydrazine oxalate as the primary reagent. This document moves beyond a simple recitation of steps, delving into the underlying mechanistic principles, the rationale for procedural choices, and critical safety considerations. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this guide offers a robust framework for the reliable and efficient formation of phenylhydrazones, which are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and other functional organic materials.
Introduction: The Significance of the Phenylhydrazone Moiety
Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. Their formation represents a classical and highly versatile condensation reaction between a carbonyl compound and phenylhydrazine. The resulting phenylhydrazone scaffold is of profound interest in the pharmaceutical sciences due to its prevalence in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Furthermore, the synthesis of indoles via the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, famously employs phenylhydrazones as key intermediates.[2]
This guide specifically addresses the use of this compound. While phenylhydrazine itself or its hydrochloride salt are more commonly cited, the oxalate salt offers a stable, crystalline, and manageable alternative. The oxalic acid moiety can also play a role in the necessary acid catalysis of the reaction.
Safety First: Handling Phenylhydrazine and its Derivatives
Utmost caution is paramount when working with phenylhydrazine and its salts, as they are classified as toxic and potentially carcinogenic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[3]
-
Ventilation: All manipulations involving this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
The Chemistry at Play: Mechanism of Phenylhydrazone Formation
The formation of a phenylhydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine.[6][7]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.[6]
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the phenylhydrazone.[6][7]
The pH of the reaction medium is a critical parameter. In highly acidic solutions, the phenylhydrazine nucleophile can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, in neutral or basic conditions, the dehydration step can be slow. Therefore, the reaction is typically carried out under mildly acidic conditions to ensure a sufficient concentration of both the free nucleophile and the protonated carbonyl.[6] The use of this compound provides an in-situ source of mild acidity from the oxalate counter-ion, which can facilitate the reaction.
Experimental Protocol: Synthesis of a Phenylhydrazone
This protocol provides a general procedure for the synthesis of a phenylhydrazone from an aldehyde or ketone using this compound. The specific quantities and reaction conditions may require optimization depending on the reactivity of the carbonyl substrate.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Handle with extreme care. |
| Aldehyde or Ketone | Reagent Grade | Various | Ensure purity of the starting material. |
| Ethanol (95% or absolute) | ACS Grade | Various | Protic solvents like ethanol or methanol are commonly used.[4] |
| Glacial Acetic Acid | ACS Grade | Various | Used as a catalyst. A few drops are typically sufficient.[4] |
| Distilled Water | For workup and washing. | ||
| Saturated Sodium Bicarbonate Solution | For neutralization. | ||
| Anhydrous Magnesium Sulfate or Sodium Sulfate | For drying the organic layer. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol (approximately 5-10 mL per gram of carbonyl compound).
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.1 eq.). The oxalate salt may not fully dissolve initially.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the mixture to ensure sufficient acid catalysis.[4]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] Reactions are often complete within 1-3 hours, though some less reactive ketones may require longer reaction times.[8]
-
Isolation of the Crude Product:
-
Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
The phenylhydrazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.[4]
-
-
Workup for Non-precipitating Products:
-
If the product does not precipitate, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude phenylhydrazone.
-
Purification
The crude phenylhydrazone can be purified by recrystallization.[8]
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol is often a good starting point.[9] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the product.
-
Characterization of the Phenylhydrazone Product
The identity and purity of the synthesized phenylhydrazone should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching vibration (typically in the range of 1620-1650 cm⁻¹) and an N-H stretching band (around 3300-3400 cm⁻¹).[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show the characteristic signals for the aromatic protons and the protons of the alkyl/aryl groups from the original carbonyl compound. The N-H proton often appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of the C=N carbon signal (typically in the range of 140-160 ppm) are indicative of product formation.[11]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized phenylhydrazone.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a phenylhydrazone using this compound.
Sources
- 1. sciepub.com [sciepub.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wecmelive.com [wecmelive.com]
Application Note: Phenylhydrazine Oxalate as a Versatile Reagent in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic tools available, phenylhydrazine and its derivatives are indispensable for constructing key heterocyclic scaffolds such as indoles and pyrazoles.[1] Phenylhydrazine oxalate, a stable, crystalline salt of phenylhydrazine, offers significant advantages over its free base or hydrochloride salt counterparts. Phenylhydrazine free base is an oily liquid that darkens upon exposure to air and light, indicating degradation, while salts like the hydrochloride are more stable but can introduce chloride ions into reactions.[2][3] this compound stands out due to its solid nature, enhanced stability, and ease of handling, making it a reliable and precise reagent for high-yield synthetic protocols.
This guide provides an in-depth exploration of this compound's application in the synthesis of indoles via the Fischer indole synthesis and pyrazoles through condensation reactions. It offers detailed, field-proven protocols and explains the causality behind experimental choices to ensure reproducibility and success.
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis, discovered in 1883, is a classic and powerful method for creating the indole nucleus.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of phenylhydrazine with an aldehyde or ketone.[6][7]
Mechanism and Rationale
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the rate-determining step.[4] This concerted pericyclic reaction forms a new C-C bond and breaks the N-N bond.
-
Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[5]
Using this compound is advantageous here because the in-situ generation of phenylhydrazine and oxalic acid (a Brønsted acid catalyst) from the salt ensures that the catalyst is intimately mixed with the reactant, promoting efficient conversion.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis using this compound.
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-indole
This protocol details the synthesis of a substituted indole from p-tolylhydrazine (formed in situ) and acetone. The use of glacial acetic acid serves as both a solvent and a supplemental acid catalyst to drive the reaction.
Materials:
-
p-Tolylhydrazine hydrochloride (can be substituted with the oxalate salt by adjusting molar equivalents) (1.62 mmol)
-
Acetone (or another suitable ketone like isopropyl methyl ketone) (1.62 mmol)[8]
-
Glacial Acetic Acid (2 g, ~33 mmol)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolylhydrazine hydrochloride (or oxalate equivalent) and acetone.[8]
-
Acid Addition: Add glacial acetic acid to the flask. The acid acts as the catalyst and solvent.
-
Cyclization: Heat the mixture to reflux with constant stirring for approximately 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding 1 M NaOH solution until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with 25 mL portions of dichloromethane.[8] The indole product is organic-soluble and will move into the dichloromethane layer.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2,5-dimethyl-1-phenyl-1H-indole.
Self-Validation: The purified product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Synthesis of Pyrazoles and Pyrazolones
The synthesis of pyrazoles, another critical heterocyclic motif in medicinal chemistry, is readily achieved by the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9] This reaction, known as the Knorr pyrazole synthesis, is a simple and efficient method for creating polysubstituted pyrazoles.[10]
Mechanism and Rationale
The reaction proceeds via a two-step condensation mechanism:
-
Initial Condensation: One of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the aromatic pyrazole ring.[11]
This compound is highly effective in this synthesis, providing the phenylhydrazine nucleophile and an acidic environment that catalyzes the dehydration steps, often leading to high yields and clean reactions.[10]
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for Pyrazole Synthesis via Cyclocondensation.
Protocol 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol describes the reaction between this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound (10 mmol)
-
Acetylacetone (2,4-pentanedione) (10 mmol)
-
Ethanol (30 mL)
-
A few drops of Glacial Acetic Acid (optional catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound in 30 mL of ethanol.
-
Addition of Dicarbonyl: Add acetylacetone to the suspension, followed by a few drops of glacial acetic acid to ensure the reaction medium is acidic.
-
Cyclocondensation: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC. The solid this compound will gradually dissolve as it reacts.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 3,5-dimethyl-1-phenyl-1H-pyrazole, will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Self-Validation: The identity and purity of the pyrazole product should be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR). The expected yield for this reaction is typically high, often exceeding 90%.[10]
Quantitative Data Summary
The choice of reagents and conditions significantly impacts reaction outcomes. The following table provides a comparative overview.
| Synthesis | Reactants | Catalyst/Solvent | Typical Yield | Reference |
| Fischer Indole | p-Tolylhydrazine, Acetone | Glacial Acetic Acid | Good to Excellent | [8] |
| Fischer Indole | Phenylhydrazine, Ketones | ZnCl₂, PPA, H₂SO₄ | Variable | [5] |
| Pyrazole | Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO, Green Protocol | 95% | [9][10] |
| Pyrazole | Phenylhydrazine, 1,3-Diketones | Acid Catalysts | Good to Excellent | [12] |
Safety and Handling
Phenylhydrazine and its derivatives, including the oxalate salt, are toxic and should be handled with extreme care.[13] They are potential carcinogens and can be absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Handling: this compound is a stable solid, which minimizes the risk of inhalation compared to the volatile free base.[13] Avoid generating dust.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a superior reagent for the synthesis of indoles and pyrazoles due to its high stability, ease of handling as a solid, and its dual role as a reactant and an in-situ acid source. The protocols detailed in this guide are robust and have been designed to be self-validating, providing researchers in drug discovery and organic synthesis with reliable methods for constructing these vital heterocyclic cores. By understanding the mechanistic principles behind these reactions, scientists can better troubleshoot and adapt these procedures for a wide range of substrates.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. Available at: [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. Available at: [Link]
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Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. Available at: [Link]
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Phenylhydrazine administration accelerates the development of experimental cerebral malaria. PubMed. Available at: [Link]
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Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. Available at: [Link]
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Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? ResearchGate. Available at: [Link]
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Phenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Application Notes & Protocols: Phenylhydrazine Oxalate in Pharmaceutical Intermediate Synthesis
Abstract
Phenylhydrazine and its salts are foundational reagents in synthetic organic chemistry, providing a robust gateway to a multitude of heterocyclic systems. Among its salt forms, phenylhydrazine oxalate emerges as a reagent of particular utility in the synthesis of pharmaceutical intermediates due to its stability, ease of handling, and high reactivity in key transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, with a primary focus on its role in the Fischer indole synthesis—a cornerstone reaction for creating the indole scaffold prevalent in numerous pharmacologically active molecules. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Advantage of this compound
Phenylhydrazine was first characterized by Hermann Emil Fischer in 1875, and its utility in synthesis was almost immediately realized.[1] In pharmaceutical development, the path from a starting material to a final active pharmaceutical ingredient (API) requires reagents that are reliable, safe, and consistent. Phenylhydrazine free base is an oily liquid that is susceptible to oxidation and discoloration upon exposure to air, making its accurate measurement and handling challenging.[1]
While hydrochloride salts are common, this compound offers distinct advantages:
-
Enhanced Stability: As a crystalline solid, the oxalate salt is significantly more stable and less prone to degradation than the free base, ensuring consistency between batches.
-
Ease of Handling: Its solid nature allows for precise weighing and dispensing, which is critical for stoichiometric control in sensitive reactions.
-
Non-Hygroscopic Nature: Compared to its hydrochloride counterpart, the oxalate salt is generally less hygroscopic, simplifying storage and handling.
-
In-Situ Reagent Generation: The oxalate salt readily converts to the active phenylhydrazine species under the acidic conditions typical of reactions like the Fischer indole synthesis, ensuring the reagent is generated at the point of use.
Its primary and most celebrated application is in the Fischer indole synthesis , a reaction that produces the indole heterocyclic ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] This indole core is a privileged scaffold in medicinal chemistry, forming the backbone of blockbuster drugs such as the anti-migraine triptans, the anti-inflammatory agent indomethacin, and various anticancer compounds.[2][3]
The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer indole synthesis is a versatile and powerful method for constructing substituted indoles.[4][5] The reaction proceeds through a series of well-defined steps, catalyzed by Brønsted or Lewis acids.[2][6] The choice of acid catalyst is critical; successful examples include polyphosphoric acid (PPA), p-toluenesulfonic acid, zinc chloride, and boron trifluoride.[6][7]
The accepted mechanism involves the following key transformations:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of phenylhydrazine (generated from the oxalate salt) and a carbonyl compound to form a phenylhydrazone.[6][8]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, known as an ene-hydrazine.[2][8] This step is crucial for enabling the subsequent rearrangement.
-
[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.[5][6] This is the rate-determining step and defines the regiochemical outcome of the synthesis.[7]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminoacetal (aminal).[2][6]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[2][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols & Methodologies
Safety Precaution: Phenylhydrazine and its salts are highly toxic, suspected carcinogens, and may cause allergic skin reactions.[10][11][12] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10][11]
Protocol 1: General Synthesis of an Indole Intermediate via Fischer Indolization
This protocol provides a general framework for the synthesis of an indole derivative from this compound and a generic ketone, such as cyclohexanone.
Objective: To synthesize 1,2,3,4-tetrahydrocarbazole, a common indole intermediate.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 306.32 | 10.0 | 3.06 g |
| Cyclohexanone | 98.14 | 10.5 | 1.03 g (1.09 mL) |
| Glacial Acetic Acid | 60.05 | - | 25 mL |
| Ethyl Acetate | - | - | ~100 mL |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | - | - | ~5 g |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.06 g, 10.0 mmol) and glacial acetic acid (25 mL).
-
Phenylhydrazone Formation: Add cyclohexanone (1.09 mL, 10.5 mmol) to the stirring suspension. The mixture may become warm. Stir at room temperature for 30 minutes. The formation of the phenylhydrazone can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux for 2-3 hours. Monitor the disappearance of the phenylhydrazone intermediate by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure 1,2,3,4-tetrahydrocarbazole.
Causality and Insights:
-
Choice of Acid: Glacial acetic acid serves as both a solvent and a Brønsted acid catalyst, which is sufficient for reactive substrates like cyclohexanone.[4] For less reactive ketones, a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ may be required to drive the rearrangement.[2]
-
Stoichiometry: A slight excess of the carbonyl component (1.05 eq) is often used to ensure the complete consumption of the more valuable phenylhydrazine starting material.
Protocol 2: Synthesis of 2,3,3-Trimethylindolenine
This protocol details the synthesis of a specific indolenine, a structural isomer of indole that is also a valuable synthetic intermediate.[6]
Objective: To synthesize 2,3,3-trimethylindolenine from this compound and isopropyl methyl ketone.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 306.32 | 5.0 | 1.53 g |
| Isopropyl Methyl Ketone | 86.13 | 5.0 | 0.43 g (0.53 mL) |
| Glacial Acetic Acid | 60.05 | ~0.03 mol | 2.0 g |
| 1 M Sodium Hydroxide (aq) | - | - | As needed |
| Dichloromethane (DCM) | - | - | ~75 mL |
| Anhydrous Sodium Sulfate | - | - | ~3 g |
Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask, combine this compound (1.53 g, 5.0 mmol), isopropyl methyl ketone (0.53 mL, 5.0 mmol), and glacial acetic acid (2.0 g).[6]
-
Reaction: Equip the flask with a reflux condenser and stir the mixture under reflux for approximately 2.5 hours.[6] Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After completion, cool the mixture to ambient temperature. Carefully neutralize the mixture with 1 M sodium hydroxide solution.[6]
-
Extraction: Dilute the neutralized mixture with water (~50 mL) and extract with dichloromethane (3 x 25 mL).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting residue by passing it through a short plug of silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate), to yield the pure 2,3,3-trimethylindolenine.[4][6]
General Laboratory Workflow and Validation
The successful synthesis of pharmaceutical intermediates requires a structured workflow from reaction to final validation.
Caption: General workflow for indole synthesis and validation.
Product Validation: The identity and purity of the final intermediate must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): Used for initial reaction monitoring and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the exact molecular structure of the synthesized indole.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity for solid compounds.
Conclusion
This compound is a superior reagent for the synthesis of indole-based pharmaceutical intermediates. Its stability, non-hygroscopic nature, and ease of handling make it an ideal choice for reproducible, scalable synthetic processes. The Fischer indole synthesis, facilitated by this reagent, remains one of the most powerful and widely used methods for accessing the indole core, a critical structural motif in modern drug discovery. The protocols and insights provided in this guide equip researchers with the foundational knowledge to confidently and safely employ this compound in their synthetic endeavors, accelerating the development of next-generation therapeutics.
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Wikipedia. Phenylhydrazine. [Link]
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Ghavre, M., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
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Taylor & Francis. Phenylhydrazine – Knowledge and References. [Link]
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Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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Alfa Aesar. Phenylhydrazine - SAFETY DATA SHEET. [Link]
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Preprints.org. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. [Link]
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Scientia Iranica. A New, Simple and Efficient Method for the Synthesis of 3H-Indole Derivatives by Fischer’s Method. [Link]
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A Comprehensive Guide to the Application of Phenylhydrazine Oxalate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenylhydrazine Oxalate: A Stable and Versatile Reagent
This compound is the salt formed between the organic base phenylhydrazine and the dicarboxylic acid, oxalic acid. While phenylhydrazine itself is a powerful reagent, particularly in the synthesis of heterocyclic compounds, its free base form is an oily liquid that is susceptible to oxidation and discoloration upon exposure to air and light.[1][2] The formation of a salt, such as the oxalate, provides a more stable, crystalline solid that is easier to handle, weigh, and store, offering significant advantages in terms of accuracy and reproducibility in experimental setups.[3] this compound is utilized in a variety of organic transformations, most notably the Fischer indole synthesis and the Knorr pyrazole synthesis, as well as in the derivatization of carbonyl compounds.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | [6][7] |
| Molecular Formula | C₈H₁₀N₂O₄ | [8] |
| Molecular Weight | 306.32 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Sparingly soluble in water; soluble in hot ethanol and acetic acid. | General knowledge based on similar organic salts |
Safety and Handling: A Prerequisite for Successful Synthesis
Phenylhydrazine and its salts are toxic and must be handled with extreme care. Phenylhydrazine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[10][11] It is also a skin and eye irritant and can cause allergic skin reactions.[10] Therefore, all manipulations involving this compound must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended. Always double-glove when handling the neat compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.
Storage and Stability:
This compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and strong bases.[12] It is sensitive to light and air and may darken over time.[12]
Waste Disposal:
All waste containing this compound or its residues must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] This includes contaminated labware, gloves, and any reaction byproducts.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indole derivatives, which are prevalent in many natural products and pharmaceuticals.[13][14] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[9][13]
The Underlying Mechanism
The accepted mechanism for the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone, followed by a[15][15]-sigmatropic rearrangement.
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
The key steps are:
-
Hydrazone Formation: Phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[9]
-
Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.[14]
-
[15][15]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[15][15]-sigmatropic rearrangement, which is the key bond-forming step.[9][14]
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[9]
Detailed Protocol: Synthesis of 2,3-Dimethylindole
This protocol is adapted from established procedures for the Fischer indole synthesis using phenylhydrazine salts and provides a reliable method for the synthesis of 2,3-dimethylindole from butan-2-one.
Materials:
-
This compound (1.0 eq)
-
Butan-2-one (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 16.3 mmol).
-
Solvent and Reactant Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture to dissolve the this compound. Gentle warming may be required. Once dissolved, add butan-2-one (e.g., 1.3 g, 18.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (e.g., 200 mL).
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,3-dimethylindole.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst for the reaction. Its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the cyclization.[13]
-
Use of an Oxalate Salt: The use of this compound provides a stable, easy-to-handle solid. The oxalate salt will dissociate in the acidic medium to generate the active phenylhydrazine species in situ.
-
Neutralization and Extraction: The acidic reaction mixture is neutralized to remove the acetic acid and to ensure that the indole product, which has a weakly basic nitrogen, is in its free base form for efficient extraction into an organic solvent.
-
Purification: Column chromatography is a standard and effective method for purifying the indole product from any unreacted starting materials or side products.
Synthesis of Pyrazoles: A Gateway to Bioactive Molecules
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, with many pyrazole-containing compounds exhibiting a wide range of biological activities.[16] The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[17]
General Reaction Scheme
The synthesis of pyrazoles from phenylhydrazine and a 1,3-dicarbonyl compound proceeds through a condensation-cyclization sequence.
Figure 2: General workflow for the synthesis of pyrazoles.
Detailed Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol outlines a one-pot synthesis of 1-phenyl-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 16.3 mmol) in ethanol (e.g., 50 mL). Gentle heating may be necessary to achieve complete dissolution.
-
Reagent Addition: To the stirred solution, add acetylacetone (e.g., 1.63 g, 16.3 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Crystallization: Slowly add water to the reaction mixture until the product begins to precipitate. Cool the mixture in an ice bath to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Drying: Dry the product in a vacuum oven to obtain 1-phenyl-3,5-dimethylpyrazole. The product can be further purified by recrystallization from ethanol if necessary.
Rationale for Procedural Steps:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate temperature.
-
One-Pot Procedure: The condensation and cyclization reactions occur sequentially in the same reaction vessel, making this a convenient and efficient process.[16]
-
Crystallization as Purification: The pyrazole product is often a solid that is less soluble in ethanol-water mixtures than the starting materials, allowing for purification by crystallization.
Derivatization of Carbonyl Compounds
Phenylhydrazine and its salts are classic reagents for the derivatization of aldehydes and ketones. The resulting phenylhydrazones are typically crystalline solids with sharp melting points, which can be used for the identification and characterization of the original carbonyl compound.[2] The introduction of the phenyl group also enhances the UV absorbance of the derivative, facilitating its detection and quantification by HPLC.[11]
Table 2: Typical Reaction Solvents and Conditions
| Application | Typical Solvents | Typical Conditions |
| Fischer Indole Synthesis | Glacial Acetic Acid, Ethanol, Polyphosphoric Acid | Reflux, 80-120 °C |
| Pyrazole Synthesis | Ethanol, Acetic Acid | Room Temperature to Reflux |
| Carbonyl Derivatization | Ethanol, Methanol, Water-Ethanol mixtures | Room Temperature or gentle warming |
Conclusion
This compound is a valuable reagent for organic synthesis, offering the reactivity of phenylhydrazine in a more stable and manageable solid form. Its application in the Fischer indole synthesis and pyrazole synthesis provides access to important heterocyclic scaffolds that are central to drug discovery and materials science. By understanding the underlying mechanisms and adhering to safe handling practices, researchers can effectively utilize this versatile compound to achieve their synthetic goals. The protocols provided in this guide serve as a robust starting point for the synthesis of a variety of indole and pyrazole derivatives.
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Sigma-Aldrich, Safety Data Sheet for Phenylhydrazine. (2024).
-
TCI Chemicals, Safety Data Sheet for Phenylhydrazine. (n.d.).
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Benchchem, A Comparative Analysis of [2-(Methylthio)phenyl]hydrazine and Phenylhydrazine in the Fischer Indole Synthesis. (2025).
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Thermo Fisher Scientific, Safety Data Sheet for Phenylhydrazine. (2010).
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Alfa Chemistry, Fischer Indole Synthesis. (n.d.).
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Fisher Scientific, Safety Data Sheet. (n.d.).
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NJ.gov, Hazard Summary for Phenylhydrazine. (n.d.).
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J&K Scientific LLC, Fischer Indole Synthesis. (2025).
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Molecules, New 3H-Indole Synthesis by Fischer's Method. Part I. (2010).
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CP Lab Safety, this compound, min 98% (T), 1 gram. (n.d.).
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New 3H-Indole Synthesis by Fischer's Method. Part I. - PMC - NIH (2010).
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH (n.d.).
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Santa Cruz Biotechnology, this compound. (n.d.).
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ResearchGate, Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. (2025).
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH (n.d.).
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Benchchem, Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. (2025).
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The Royal Society of Chemistry, Supporting Information for... (n.d.).
-
Worldresearchersassociations.Com, A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (n.d.).
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ACS Omega, Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018).
-
ChemicalBook, Phenylhydrazine(100-63-0) 13C NMR spectrum. (n.d.).
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Benchchem, Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5-hydrazinyl-4-phenyl-1H-pyrazole. (2025).
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ResearchGate, Overview of Phenylhydrazine-Based Organic Transformations. (2024).
-
ResearchGate, One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. (2025).
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SpectraBase, Phenylhydrazine - Optional[13C NMR] - Chemical Shifts. (n.d.).
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Organic Syntheses, Phenylhydrazine. (n.d.).
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Organic Chemistry Portal, Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. (2013).
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Application Note: Phenylhydrazine Oxalate for the Detection and Characterization of Aldehydes and Ketones
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phenylhydrazine oxalate as a reagent for the detection, differentiation, and quantification of aldehydes and ketones. Phenylhydrazine and its salts are classic reagents that react with the carbonyl group found in both aldehydes and ketones to form characteristic phenylhydrazone derivatives.[1][2] This reaction serves as a reliable qualitative test for the presence of a carbonyl functional group. This application note details the underlying chemical principles, provides validated protocols for qualitative and quantitative analyses, and outlines methods for subsequent characterization and differentiation.
Scientific Principles and Mechanism
The detection of aldehydes and ketones with phenylhydrazine relies on a nucleophilic addition-elimination reaction. The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a stable C=N double bond, resulting in a crystalline derivative known as a phenylhydrazone.[1][3][4]
Causality of Experimental Choices:
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of acid.[5] this compound is an advantageous reagent as it is a salt of a weak base (phenylhydrazine) and a diacid (oxalic acid), providing an acidic environment in solution that protonates the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the phenylhydrazine.
-
Derivative Formation: The resulting phenylhydrazones are often insoluble, colored crystalline solids, making their formation a clear visual indicator of a positive test.[6] Aromatic aldehydes and ketones tend to produce red precipitates, while others may yield yellow or orange solids.[6][7]
Reaction Mechanism
The overall reaction proceeds as follows:
Caption: Workflow for qualitative carbonyl detection.
Distinguishing Between Aldehydes and Ketones
The phenylhydrazone test confirms the presence of a carbonyl group but does not distinguish between aldehydes and ketones. [7]To achieve this, a secondary confirmatory test based on the differential reactivity of aldehydes and ketones is required. Aldehydes are readily oxidized, whereas ketones are resistant to oxidation except under harsh conditions. [8]
-
Tollens' Test (Silver Mirror Test): This is a highly reliable test where aldehydes reduce the Tollens' reagent (ammoniacal silver nitrate) to form elemental silver, which deposits as a characteristic "silver mirror" on the inside of the test tube. [8][9][10]Ketones (with the exception of α-hydroxy ketones) do not react and give a negative result. [10][11]* Fehling's Test: In this test, aldehydes reduce the deep blue copper(II) ions in Fehling's solution to form a brick-red precipitate of copper(I) oxide when heated. [12][13]Most ketones give a negative result. [14]
Protocol 2: Quantitative Analysis by Spectrophotometry
This protocol is adapted from methods using phenylhydrazine for the colorimetric determination of aldehydes, particularly formaldehyde. [15][16]The principle involves the formation of the phenylhydrazone, followed by oxidation with an agent like potassium ferricyanide to produce a stable, intensely colored complex that can be measured spectrophotometrically.
Materials
-
Aldehyde/Ketone standards of known concentration
-
This compound solution (e.g., 0.5% w/v in water)
-
Potassium ferricyanide solution (e.g., 1% w/v in water)
-
Concentrated Hydrochloric Acid (HCl)
-
UV-Vis Spectrophotometer and cuvettes
Step-by-Step Methodology
-
Standard Curve Preparation: Prepare a series of dilutions of a known aldehyde or ketone standard (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Reaction: To 1 mL of each standard and the unknown sample in separate test tubes, add 1 mL of the this compound solution. Mix well and let it stand for 15 minutes.
-
Color Development: Add 1 mL of the potassium ferricyanide solution, followed by 2 mL of concentrated HCl. (Caution: Work in a fume hood, acid is corrosive). Mix thoroughly.
-
Measurement: Allow the color to stabilize for 10 minutes. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning a mid-range standard (typically in the 500-550 nm range). Use the "0" standard as the blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the unknown sample from this curve.
Representative Data
| Concentration (µg/mL) | Absorbance at λmax |
| 0 (Blank) | 0.000 |
| 2 | 0.152 |
| 4 | 0.301 |
| 6 | 0.448 |
| 8 | 0.605 |
| 10 | 0.753 |
| Unknown Sample | 0.380 |
Confirmatory Identification via Melting Point
A classic and definitive method for identifying an unknown aldehyde or ketone is to measure the melting point of its purified phenylhydrazone derivative. [17]
-
Perform the qualitative reaction (Protocol 1) on a larger scale.
-
Filter, wash, and recrystallize the crude phenylhydrazone precipitate from a suitable solvent (e.g., ethanol).
-
Carefully dry the purified crystals and determine their melting point.
-
Compare the observed melting point to a database of known phenylhydrazone derivatives to identify the original carbonyl compound.
References
- Allen (n.d.). Fehling's solution: Preparation, Tests and Application.
-
GeeksforGeeks (2025). Tollens Test. Available at: [Link]
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-
RSC Education (n.d.). Brady's test for aldehydes and ketones | Class experiment. Available at: [Link]
-
PubMed (n.d.). A new method for spectrophotometric determination of formaldehyde in biologicals. Available at: [Link]
-
Chemistry LibreTexts (2023). Tollens' Test. Available at: [Link]
-
YouTube (2023). Fehling's solution test for aldehydes; using glucose for positive result and starch for control. Available at: [Link]
-
BYJU'S (n.d.). Alpha Hydroxy Ketone Tollens Test. Available at: [Link]
-
Microbe Notes (2022). Fehling's Test- Definition, Principle, Procedure, Result, Uses. Available at: [Link]
-
Wikipedia (n.d.). Tollens' reagent. Available at: [Link]
- Online Biology Notes (n.d.). Fehling's Test.
- Thermo Fisher Scientific (2024). Phenylhydrazine hydrochloride - SAFETY DATA SHEET.
- Alfa Aesar (2025). Phenylhydrazine - SAFETY DATA SHEET.
-
Carl ROTH (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Available at: [Link]
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ResearchGate (n.d.). Shaken, not stirred: a schools test for aldehydes and ketones. Available at: [Link]
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Scribd (n.d.). Tests For Aldehydic and Ketonic Groups Simulation. Available at: [Link]
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-
ResearchGate (2015). What is the perfect procedure to get high yield of phenylhydrazone derivatives? Available at: [Link]
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Chemistry Stack Exchange (2021). Reaction mechanism of phenylhydrazine with carbonyl. Available at: [Link]
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Vedantu (n.d.). Carbonyl compounds react with phenyl hydrazine to form. Available at: [Link]
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YouTube (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Available at: [Link]
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Gauth (n.d.). Aldehydes and ketones give addition reaction with Hydrazine Phenyl hydrazine Semicarbazide. Available at: [Link]
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Zenodo (1917). A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Available at: [Link]
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ResearchGate (2025). (PDF) Review of Spectrophotometric Methods for Determination of Formaldehyde. Available at: [Link]
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The Strategic Use of Phenylhydrazine Oxalate in the Preparation of Analytical Standards for Carbonyl-Containing Compounds
Abstract
This comprehensive guide details the application of phenylhydrazine and its salts, with a specific focus on phenylhydrazine oxalate, as a pre-column derivatization reagent for the preparation of analytical standards. The primary application lies in the sensitive and specific quantification of carbonyl compounds, such as aldehydes and ketones, which are of significant interest in pharmaceutical, environmental, and food safety analyses. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and data interpretation, designed for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Carbonyl Analysis and the Phenylhydrazine Solution
The accurate quantification of aldehydes and ketones is a critical task in many scientific disciplines. These carbonyl compounds can be process impurities in drug substances, environmental pollutants, or key flavor components in food products. A significant analytical challenge arises from the fact that many low-molecular-weight carbonyls lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry, a common detector for High-Performance Liquid Chromatography (HPLC), insensitive.
Chemical derivatization provides an elegant solution to this problem. By reacting the carbonyl compound with a derivatizing agent, a stable derivative is formed that possesses favorable analytical properties, such as strong UV absorbance or fluorescence. Phenylhydrazine and its substituted analogues, like 2,4-dinitrophenylhydrazine (DNPH), are among the most widely used and effective derivatizing reagents for this purpose.[1][2][3][4]
This compound (CAS 37887-33-5) is a salt of the reactive phenylhydrazine base.[5][6][7] While many published methods utilize phenylhydrazine hydrochloride, the oxalate salt offers a stable, crystalline solid form of the reagent, which can be advantageous for laboratory use in terms of handling and storage. This application note will focus on the principles and practices of using phenylhydrazine, with this compound as a key reagent form, for the preparation of analytical standards.
The Chemistry of Derivatization: From Carbonyl to Chromophoric Hydrazone
The analytical utility of phenylhydrazine is rooted in its reaction with the carbonyl group of aldehydes and ketones to form a stable phenylhydrazone derivative. This reaction is a nucleophilic addition-elimination (or condensation) reaction.
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the phenylhydrazine molecule. The subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding the phenylhydrazone.
Caption: General reaction of a carbonyl compound with phenylhydrazine.
The resulting phenylhydrazone derivative incorporates the phenyl group, which is a strong chromophore. This allows for highly sensitive detection of the derivatized analyte using UV-Vis detectors at wavelengths where the underivatized carbonyl would be transparent. Substituted phenylhydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), are even more effective as they introduce additional nitro groups that shift the maximum absorbance to longer, more selective wavelengths (typically around 360 nm).[3][8]
Experimental Protocols
The following protocols provide a framework for the preparation of analytical standards of carbonyl compounds using phenylhydrazine derivatization. While the protocols are detailed for phenylhydrazine hydrochloride, which is extensively documented in the literature, this compound can be used as an alternative, with adjustments made for the difference in molecular weight to ensure molar equivalence.
Reagent Preparation
A. Derivatizing Reagent (0.1 M Phenylhydrazine Hydrochloride in Acetonitrile)
-
Safety First: Phenylhydrazine and its salts are toxic and potential carcinogens.[9] All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety goggles.[9]
-
Accurately weigh 1.445 g of phenylhydrazine hydrochloride (or an equimolar amount of this compound) and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of HPLC-grade acetonitrile to the flask.
-
Sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile.
-
Store the solution in an amber glass bottle at 2-8 °C. This solution should be prepared fresh weekly.
B. Carbonyl Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of the target carbonyl compound (e.g., formaldehyde, acetaldehyde, acetone) into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade acetonitrile.
-
This stock solution can be used to prepare a series of working standards by serial dilution.
Derivatization Protocol for Standard Curve Preparation
This protocol describes the preparation of a single standard. Repeat for each point in the calibration curve.
-
To a 10 mL glass vial, add 1.0 mL of a working carbonyl standard solution in acetonitrile.
-
Add 1.0 mL of the 0.1 M phenylhydrazine derivatizing reagent.
-
Add 100 µL of 1 M hydrochloric acid in acetonitrile as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized standard is now ready for HPLC analysis. It may be necessary to dilute the sample with the mobile phase prior to injection.
Caption: Workflow for carbonyl standard derivatization.
HPLC Analysis of Phenylhydrazone Derivatives
The separation of the derivatized carbonyl standards is typically achieved by reverse-phase HPLC. The exact conditions will depend on the specific carbonyl compounds being analyzed and should be optimized accordingly.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of the relatively nonpolar phenylhydrazone derivatives. |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) | A common mobile phase for reverse-phase chromatography. The ratio can be adjusted to optimize separation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A standard injection volume, can be adjusted based on concentration and sensitivity requirements. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm (for Phenylhydrazones) or 360 nm (for DNPH derivatives) | The wavelength should be set to the absorbance maximum of the derivative for optimal sensitivity. |
Table 1: Example HPLC Conditions for the Analysis of Phenylhydrazone Derivatives.[10]
Data Interpretation and Quantification
A calibration curve is constructed by plotting the peak area of the derivatized standard against its known concentration. The concentration of the carbonyl compound in an unknown sample can then be determined by derivatizing the sample under the same conditions, analyzing it by HPLC, and interpolating the peak area from the calibration curve.
The quality of the method should be validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Analyte Derivative | Typical LOD (µg/L) | Typical LOQ (µg/L) |
| Formaldehyde-DNPH | 0.2 - 2.0 | 0.6 - 6.0 |
| Acetaldehyde-DNPH | 0.3 - 2.5 | 0.9 - 7.5 |
| Acetone-DNPH | 0.5 - 5.0 | 1.5 - 15.0 |
Table 2: Representative Limits of Detection and Quantification for DNPH Derivatives of Common Carbonyls. Actual values are instrument and method dependent.[2]
Conclusion and Best Practices
The use of this compound as a derivatizing agent offers a robust and sensitive method for the preparation of analytical standards for carbonyl compounds. The conversion of non-chromophoric aldehydes and ketones into strongly UV-absorbing phenylhydrazones enables their quantification at trace levels by HPLC.
Key considerations for successful implementation include:
-
Safety: Always handle phenylhydrazine and its salts in a fume hood with appropriate PPE.[9]
-
Reagent Stability: Prepare the derivatizing reagent fresh and store it properly to avoid degradation.
-
Method Optimization: The derivatization reaction and HPLC conditions should be optimized for the specific analytes of interest.
-
Method Validation: A full method validation should be performed to ensure the reliability and accuracy of the results.
By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently prepare accurate analytical standards for the quantification of critical carbonyl compounds in a variety of matrices.
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-
1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. American Chemical Society. Available from: [Link]
-
NIOSH Manual of Analytical Methods (NMAM), Fourth Edition: PHENYLHYDRAZINE: METHOD 3518. Centers for Disease Control and Prevention. Available from: [Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available from: [Link]
-
Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. ScienceDirect. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
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Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. Available from: [Link]
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-
PHENYLHYDRAZINE. Organic Syntheses. Available from: [Link]
-
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Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Semantic Scholar. Available from: [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available from: [Link]
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-
Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
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The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. Available from: [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. Available from: [Link]
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Derivatization and high-performance liquid chromatographic determination of urinary glycolic acid. PubMed. Available from: [Link]
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- 1. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction conditions for Phenylhydrazine Oxalate
Welcome to the comprehensive technical support guide for the synthesis and optimization of Phenylhydrazine Oxalate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Introduction
This compound is a crucial reagent in organic synthesis, particularly in the formation of indoles and other heterocyclic compounds that are foundational in many pharmaceutical agents.[1] The precise control of reaction conditions during its preparation is paramount to achieving high purity and yield. This guide offers a distillation of field-proven insights and technical data to navigate the nuances of its synthesis.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of this compound.
Q1: What is the optimal stoichiometry for the reaction between phenylhydrazine and oxalic acid?
A1: The recommended stoichiometry is a 2:1 molar ratio of phenylhydrazine to crystalline oxalic acid.[2] This ensures the complete conversion of the dibasic oxalic acid to its salt with the monofunctional phenylhydrazine base.
Q2: Which solvent is most suitable for the synthesis of this compound?
A2: Ethyl alcohol is a highly effective solvent for this reaction.[2] Phenylhydrazine and oxalic acid are both soluble in ethanol, while the resulting this compound salt has lower solubility, facilitating its precipitation and isolation.[2] The use of ethanol also allows for easy washing of the final product.[2]
Q3: What is a typical expected yield for this synthesis?
A3: With optimized conditions, a yield of approximately 90% can be achieved.[2]
Q4: How should this compound be stored to ensure its stability?
A4: Phenylhydrazine and its salts can be sensitive to air and light, leading to discoloration (yellow to dark red).[3] It is recommended to store this compound in a tightly closed container, in a cool, dark, and well-ventilated place, preferably under an inert atmosphere such as nitrogen.[4]
Q5: What are the primary safety precautions when working with this compound?
A5: Phenylhydrazine is toxic by ingestion, inhalation, and skin absorption.[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves (latex or nitrile), safety goggles, and a lab coat.[4] Avoid creating dust, and have an emergency shower and eyewash station readily accessible.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods and provides a reliable starting point for synthesis.[2]
Materials:
-
Phenylhydrazine (2 moles)
-
Crystalline Oxalic Acid (1 mole)
-
Ethyl Alcohol
-
Diethyl Ether (for washing)
Procedure:
-
Dissolve 8.57 g (2 moles) of phenylhydrazine in 40 cc of ethyl alcohol.
-
In a separate flask, dissolve 5 g (1 mole) of crystalline oxalic acid in 125 cc of ethyl alcohol.
-
Add the phenylhydrazine solution to the oxalic acid solution with stirring.
-
A dense, white precipitate of this compound will form immediately.
-
Filter the precipitate by suction.
-
Wash the precipitate twice with small amounts of ethyl alcohol.
-
Perform a final wash with diethyl ether.
-
Air-dry the resulting glistening white to slight cream-tinged product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An excess of oxalic acid or insufficient phenylhydrazine can lead to incomplete reaction. 2. Inappropriate Solvent: Using a solvent in which the product is too soluble will prevent precipitation. 3. Sub-optimal Temperature: While the reaction occurs readily at room temperature, significant temperature deviations can affect solubility and reaction rate. | 1. Carefully verify the molar ratio of reactants (2:1 phenylhydrazine to oxalic acid).[2] 2. Use ethyl alcohol as the recommended solvent.[2] If an alternative is necessary, consider other alcohols where the oxalate salt has limited solubility. 3. Maintain a consistent room temperature during the reaction and consider cooling the mixture post-reaction to maximize precipitation. |
| Product Discoloration (Yellow to Reddish-Brown) | 1. Oxidation of Phenylhydrazine: Phenylhydrazine is susceptible to air oxidation, which can occur before or during the reaction.[3] 2. Light Exposure: Phenylhydrazine and its salts can degrade upon exposure to light.[4] 3. Impurities in Starting Materials: Contaminated phenylhydrazine can lead to a colored product. | 1. Use freshly distilled or high-purity phenylhydrazine. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the reaction vessel and the final product from light by using amber glassware or wrapping the flask in aluminum foil. 3. Ensure the purity of both phenylhydrazine and oxalic acid before starting the reaction. |
| Oily Product or Difficulty in Crystallization | 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Rapid Precipitation: Very rapid precipitation can lead to the formation of an amorphous or oily product instead of well-defined crystals. 3. Residual Solvent: Incomplete removal of the reaction solvent can result in an oily appearance. | 1. Purify the starting materials. If the product is already formed, attempt recrystallization from a suitable solvent system (e.g., ethanol/water mixture). 2. Slow down the rate of addition of the phenylhydrazine solution to the oxalic acid solution. Ensure continuous and efficient stirring. 3. Ensure the product is thoroughly dried after washing, initially by suction filtration and then by air-drying or under vacuum. |
| Incomplete Reaction | 1. Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. 2. Insufficient Reaction Time: Although the precipitation is rapid, allowing insufficient time for the reaction to go to completion can reduce yield. | 1. Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. 2. After mixing the reactants, continue stirring for a sufficient period (e.g., 30-60 minutes) to ensure the reaction is complete before filtration. |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common experimental issues.
Caption: Decision Tree for Troubleshooting Synthesis Issues.
Data Summary Table
| Parameter | Recommended Value/Condition | Reference |
| Phenylhydrazine:Oxalic Acid Molar Ratio | 2:1 | [2] |
| Solvent | Ethyl Alcohol | [2] |
| Expected Yield | ~90% | [2] |
| Appearance | Glistening white to slight cream tinge | [2] |
| Storage | Cool, dark, well-ventilated, under inert gas | [4] |
References
-
Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2). NCI at Frederick. [Link]
-
Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. [Link]
-
Phenylhydrazine - SAFETY DATA SHEET. (2010-12-03). [Link]
-
Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem. [Link]
-
Phenylhydrazine - Wikipedia. [Link]
-
Full article: Water-mediated oxalic acid catalysed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H). Taylor & Francis. (2018-04-16). [Link]
-
A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo. [Link]
-
Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. ResearchGate. (2015-03-17). [Link]
-
This compound - MySkinRecipes. [Link]
Sources
Phenylhydrazine Oxalate stability and storage conditions
Welcome to the dedicated technical support resource for Phenylhydrazine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and effective use of this valuable reagent. Here, we move beyond simple data sheets to address the practical challenges and nuances encountered during experimentation.
I. Core Concepts: Understanding this compound Behavior
This compound is the salt formed between the organic base phenylhydrazine and the dicarboxylic acid, oxalic acid. The formation of this salt offers advantages in terms of handling and stability compared to the free base, which is an oily liquid that is highly susceptible to oxidation.[1][2] However, like its parent compound, the oxalate salt requires careful handling to ensure its integrity and the success of your experiments.
The primary mode of degradation for phenylhydrazine and its salts is oxidation upon exposure to air and light.[3] This process can lead to the formation of colored impurities and a decrease in the effective concentration of the active reagent, potentially compromising reaction yields and purity of the final product.
II. Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from light.[4][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation. While some suppliers suggest room temperature storage, for long-term stability and to minimize the gradual degradation, refrigeration (2-8°C) is a prudent measure.
Q2: My this compound has changed color from white/pale yellow to a reddish-brown. Is it still usable?
A2: A color change to yellow, orange, or reddish-brown is a visual indicator of oxidation.[3] Phenylhydrazine itself is known to turn red-brown on exposure to air and light. While a slight discoloration may not significantly impact some robust reactions, a pronounced color change suggests a considerable level of degradation. For sensitive applications or to ensure reproducibility, it is highly recommended to use fresh, or purified, reagent. The presence of these colored impurities can lead to side reactions and complicate the purification of your desired product.
Q3: How does the stability of this compound compare to phenylhydrazine hydrochloride?
A3: Both the oxalate and hydrochloride salts are more stable and easier to handle than the phenylhydrazine free base.[1][2] The hydrochloride salt is generally considered to be quite stable. While direct comparative stability data for the oxalate salt is less common in the literature, the general principles of protecting it from light and air apply equally. The choice between the two salts often comes down to the specific requirements of the reaction, such as solubility and the nature of the acid catalyst being used. For instance, in reactions where chloride ions might interfere, the oxalate salt could be a preferable alternative.
Q4: What are the solubility characteristics of this compound?
A4: this compound has limited solubility in non-polar organic solvents and is difficultly soluble in alcohol.[6] It is soluble in water and dilute acids.[6][7] This is a critical consideration when planning your experiments. For reactions in organic solvents, it may be necessary to use a co-solvent or to perform the reaction under conditions where the salt can react in situ, for example, in the presence of an acid catalyst that facilitates its dissolution and reaction.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: Phenylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental contact, wash the affected area thoroughly with water.[4]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments involving this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Reaction Yield | 1. Degraded Reagent: The this compound has oxidized due to improper storage. 2. Incomplete Dissolution: The salt is not sufficiently soluble in the chosen reaction solvent. 3. Inappropriate Reaction Conditions: The temperature or reaction time is not optimal. | 1. Verify Reagent Quality: Use fresh this compound. If the material is discolored, consider purifying it by recrystallization if a suitable procedure is available, or purchase a new batch. 2. Address Solubility: If using an organic solvent, consider adding a polar co-solvent or using a reaction medium in which the salt has better solubility, such as acetic acid for Fischer indole synthesis. Alternatively, the in-situ formation of the more soluble free base or another salt might be an option depending on the reaction. 3. Optimize Conditions: Systematically vary the reaction temperature and monitor the reaction progress by TLC or another appropriate analytical technique. |
| Formation of Dark, Tarry Side Products | 1. Oxidation during Reaction: The reaction mixture is being exposed to air, leading to the oxidation of phenylhydrazine species. 2. Reaction Temperature is Too High: Excessive heat can promote decomposition pathways. 3. Presence of Impurities: The starting material may contain metallic or other impurities that catalyze decomposition. | 1. Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Control Temperature: Carefully control the reaction temperature. Consider if a lower temperature for a longer duration could yield a cleaner reaction profile. 3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different batches of this compound may have varying levels of purity or degradation. 2. Subtle Differences in Reaction Setup: Minor variations in moisture content, atmosphere, or weighing can lead to different outcomes. | 1. Standardize Reagent: If possible, use the same batch of this compound for a series of experiments. If a new batch is used, it is good practice to run a small-scale trial to confirm consistent results. 2. Ensure Rigorous Technique: Pay close attention to excluding moisture and air from the reaction. Ensure accurate weighing and consistent setup of the reaction apparatus. |
IV. Experimental Protocols & Methodologies
Protocol 1: A General Procedure for the Fischer Indole Synthesis Using this compound
The Fischer indole synthesis is a classic application of phenylhydrazine and its salts.[10] This protocol provides a general guideline.
Step 1: Formation of the Phenylhydrazone (if not pre-formed)
-
In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add this compound (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid) if not already the solvent.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC).
Step 2: Cyclization to the Indole
-
To the flask containing the phenylhydrazone, add the cyclization catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid).
-
Heat the reaction mixture to the appropriate temperature (this can range from 80°C to over 200°C depending on the substrate and catalyst).
-
Monitor the reaction for the disappearance of the phenylhydrazone and the appearance of the indole product.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., quenching with water or a basic solution, followed by extraction with an organic solvent).
-
Purify the crude product by chromatography or recrystallization.
V. Visualizing Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathway and a typical experimental workflow.
Caption: Oxidative degradation of this compound.
Caption: A typical experimental workflow.
VI. References
-
Loba Chemie. (2019, February 21). PHENYL HYDRAZINE GMP MANUFACTURED MSDS. [Link]
-
ResearchGate. (2019, September 6). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. [Link]
-
PubChem. Phenylhydrazine. [Link]
-
Vasu Chemicals. Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. [Link]
-
Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo. [Link]
-
Khan, D., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]
-
ResearchGate. (2020, December 28). Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test?. [Link]
-
Wang, J. J., et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]
-
Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science. [Link]
-
MySkinRecipes. This compound. [Link]
-
Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
-
Organic Syntheses. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt.... [Link]
-
CP Lab Safety. This compound, min 98% (T), 1 gram. [Link]
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- 2. chemiis.com [chemiis.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. zenodo.org [zenodo.org]
- 7. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Navigating the Nuances of Fischer Indole Synthesis: A Technical Guide to Phenylhydrazine Oxalate Side Reactions
For Immediate Release
Technical Support Center
Topic: Common Side Reactions with Phenylhydrazine Oxalate in Fischer Indole Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. While robust, this century-old reaction is not without its subtleties, particularly concerning the choice of reagents. This guide provides an in-depth analysis of common side reactions encountered when using this compound, offering troubleshooting strategies and a deeper understanding of the underlying chemical principles. Our goal is to equip you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Fischer Indole Synthesis at a Glance
First described by Emil Fischer in 1883, this reaction facilitates the synthesis of indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The reaction typically proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3]
The choice of the acid catalyst is a critical parameter influencing the reaction's outcome.[4] While a variety of Brønsted and Lewis acids are commonly employed, phenylhydrazine is often used as a salt, such as the hydrochloride or, as is our focus here, the oxalate salt. This compound serves as both the hydrazine source and a solid, manageable acid catalyst. However, the use of this specific salt introduces a unique set of potential side reactions that demand careful consideration.
Visualizing the Core Reaction and Potential Pitfalls
To better understand the challenges, let's first visualize the intended reaction pathway and where deviations can occur.
Caption: The Fischer Indole Synthesis pathway and common side reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during your experiments with this compound.
Q1: My reaction with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in Fischer indole synthesis. The direction of cyclization is influenced by the steric and electronic nature of the ketone substituents and the reaction conditions.
-
Underlying Cause: The[2][2]-sigmatropic rearrangement can proceed through two different enamine intermediates, leading to two possible indole products. Higher acidity and temperature often favor cyclization towards the less substituted carbon.[5]
-
Troubleshooting Strategies:
-
Catalyst Modification: While you are using this compound, the addition of a milder co-catalyst or performing the reaction in a less polar solvent can sometimes influence the regioselectivity.
-
Temperature Control: Carefully optimizing the reaction temperature is crucial. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically controlled product.
-
Protecting Groups: In some cases, strategic use of protecting groups on the ketone can direct the cyclization to the desired position.
-
Q2: I am observing the formation of a non-aromatic indolenine derivative instead of the expected indole. What is causing this?
A2: Indolenine formation is a known side reaction, particularly with α,α-disubstituted aldehydes and ketones.
-
Underlying Cause: When the carbon atom involved in the cyclization step lacks a proton to be eliminated for aromatization, the reaction terminates at the indolenine stage.[4] This is often driven by steric hindrance that prevents the necessary bond migrations for aromatization.
-
Troubleshooting Strategies:
-
Substrate Selection: If possible, choose a carbonyl compound that allows for aromatization.
-
Reaction Conditions: In some instances, harsher acidic conditions or higher temperatures can promote a 1,2-alkyl shift in the indolenine to form a more stable, substituted indole. However, this can also lead to degradation.
-
Q3: My reaction is producing significant amounts of tar-like substances and the yield of the desired indole is low. What are the likely culprits when using this compound?
A3: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by high temperatures and strong acidic conditions. The use of this compound can contribute to this in a specific way.
-
Underlying Cause:
-
Thermal Decomposition of Oxalic Acid: Oxalic acid, especially at elevated temperatures typical for this synthesis (often >100 °C), can decompose into carbon dioxide and formic acid.[2][6] Formic acid is a stronger acid than oxalic acid and can promote undesired side reactions and polymerization.
-
Exothermic Reaction: The reaction can be exothermic, and if not properly controlled, localized "hot spots" can lead to the degradation of starting materials and products.
-
-
Troubleshooting Strategies:
-
Temperature Management: Precise temperature control is paramount. A gradual increase in temperature and efficient stirring can prevent localized overheating.
-
Solvent Choice: Using a high-boiling, inert solvent can help to better moderate the reaction temperature.
-
Alternative Acid Catalysts: If tar formation is persistent, consider switching to a different acid catalyst that is more stable at the required reaction temperature, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[3]
-
Q4: I am seeing byproducts that I suspect are derived from the oxalate itself. Is this possible and what might they be?
A4: While less commonly reported than other side reactions, the oxalate moiety is not merely a spectator ion.
-
Underlying Cause:
-
Decarboxylation: If your carbonyl substrate or the resulting indole contains a carboxylic acid group, particularly at the 2-position, the acidic conditions and elevated temperatures can lead to decarboxylation.[7][8]
-
Reactions with Phenylhydrazine: Under forcing conditions, phenylhydrazine can react with dicarboxylic acids to form cyclic hydrazides.[1] While less likely to be a major pathway in a typical Fischer indole synthesis, it is a potential side reaction to be aware of, especially with prolonged reaction times or very high temperatures.
-
-
Troubleshooting Strategies:
-
Protect Ester Groups: If your substrate contains a carboxylic acid, it is advisable to protect it as an ester to prevent decarboxylation.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the main product has formed.
-
Frequently Asked Questions (FAQs)
Q: Is this compound always the best choice of reagent?
A: Not necessarily. While it offers the convenience of a solid, pre-packaged acid and hydrazine source, the thermal instability of oxalic acid can be a drawback. For temperature-sensitive substrates or reactions requiring very high temperatures, other phenylhydrazine salts (e.g., hydrochloride) or the free base with a separate, more stable acid catalyst might be a better choice.
Q: Can I perform this reaction without a solvent?
A: Yes, mechanochemical (ball milling) Fischer indole synthesis has been reported, sometimes using oxalic acid as a solid catalyst.[9] This solvent-free approach can reduce side reactions and simplify purification.
Q: How do substituents on the phenylhydrazine ring affect the reaction?
A: The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction. Electron-donating groups (e.g., methoxy, methyl) generally accelerate the reaction and may allow for milder conditions.[10] Conversely, electron-withdrawing groups (e.g., nitro, chloro) can hinder the reaction, often requiring stronger acids and higher temperatures.[10]
Q: My reaction is not proceeding to completion. What should I check?
A: Several factors could be at play:
-
Insufficient Acidity: The amount of this compound may not be providing sufficient acidity for your specific substrate. A small amount of a stronger co-catalyst might be necessary.
-
Low Temperature: The reaction may require a higher temperature to overcome the activation energy of the[2][2]-sigmatropic rearrangement.
-
Poor Quality Reagents: Ensure your this compound and carbonyl compound are of high purity. Impurities can inhibit the reaction.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Incomplete reaction, side reactions (tarring), substrate decomposition. | Optimize temperature and reaction time, consider a different acid catalyst, use high-purity reagents. |
| Mixture of Isomers | Use of an unsymmetrical ketone. | Optimize reaction temperature and solvent, consider substrate modification. |
| Indolenine Formation | Use of an α,α-disubstituted carbonyl compound. | Select an appropriate substrate or attempt rearrangement under harsher conditions. |
| Tar Formation | High reaction temperature, thermal decomposition of oxalic acid. | Precise temperature control, use of a high-boiling solvent, consider an alternative acid catalyst. |
| Unexpected Byproducts | Decarboxylation of acidic substrates, side reactions of the oxalate. | Protect carboxylic acid groups, optimize reaction time. |
Experimental Protocol: A General Guideline
The following is a general procedure for the Fischer indole synthesis using this compound. Note that optimal conditions will vary depending on the specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carbonyl compound (1.0 eq) and this compound (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., glacial acetic acid, ethanol, or a higher-boiling solvent like toluene or xylene).
-
Heating: Heat the reaction mixture to the desired temperature (typically reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion
The Fischer indole synthesis remains a powerful tool in the synthetic chemist's arsenal. By understanding the potential side reactions associated with the use of this compound and by systematically applying the troubleshooting strategies outlined in this guide, researchers can navigate the complexities of this reaction with greater confidence and achieve higher yields of their desired indole products. As with any chemical transformation, careful planning, precise execution, and diligent monitoring are the keys to success.
References
-
Brainly. (2023). Describe the decomposition reaction of oxalic acid when it is heated beyond 70 degrees Celsius.[Link]
-
Wikipedia. (2023). Fischer indole synthesis.[Link]
-
ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.[Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
ResearchGate. (n.d.). Reaction pathways for the decomposition and hydrogenation of oxalic...[Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products.[Link]
-
PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.[Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis.[Link]
-
ResearchGate. (2025). Oxalic Acid: A Very Useful Brønsted Acid in Organic Synthesis.[Link]
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.[Link]
-
Scientia Iranica. (2014). Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol.[Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.[Link]
-
Scientia Iranica. (2014). Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol.[Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. brainly.com [brainly.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Improving yield in reactions involving Phenylhydrazine Oxalate
Welcome to the technical support center for reactions involving Phenylhydrazine Oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this valuable reagent. Instead of a rigid manual, we present a series of frequently encountered challenges and expert-driven solutions, grounded in mechanistic principles and practical experience. Our goal is to empower you to optimize your reaction yields, improve product purity, and troubleshoot effectively.
Section 1: The Reagent - Understanding this compound
This section addresses fundamental questions about the starting material itself. Proper handling and understanding of your reagents are the foundation of a successful synthesis.
Q1: Why should I use this compound instead of the Phenylhydrazine free base?
A: While the free base is the reactive species, this compound is often the preferred reagent form for several practical reasons:
-
Enhanced Stability: Phenylhydrazine free base is notoriously unstable. It is a pale yellow oil or solid that rapidly darkens to a red-brown color upon exposure to air and light due to oxidation[1]. This degradation can introduce impurities and reduce the effective concentration of the active reagent. The oxalate salt is a crystalline solid that is significantly more stable, ensuring higher purity and a longer shelf life[2].
-
Ease of Handling: As a stable, crystalline solid, the oxalate salt is easier to weigh accurately and handle compared to the oily, air-sensitive free base[2]. This improves reproducibility, especially on a smaller scale.
-
Safety: While all phenylhydrazine derivatives are toxic and must be handled with care, the solid oxalate salt has lower vapor pressure than the free base, reducing inhalation risks[3][4].
The free base is typically liberated in situ by the addition of a base or by reaction conditions that shift the equilibrium.
Q2: My this compound is off-white or slightly tan. Is it still usable?
A: Pure this compound should be a glistening white or slightly cream-colored crystalline solid[2]. A distinct yellow or tan coloration can be an early indicator of degradation of the phenylhydrazine moiety. While minor discoloration may not significantly impact some robust reactions, it is a sign of impurity. For sensitive substrates or reactions where high purity is critical (e.g., pharmaceutical applications), using discolored reagent is not recommended as it can lead to lower yields and the formation of colored byproducts that complicate purification. It is best practice to use a reagent that is as close to white as possible.
Q3: What are the best practices for storing and handling this compound?
A: To maintain the integrity of the reagent, adhere to the following storage and handling protocols:
-
Storage: Store this compound in a tightly sealed, amber glass container to protect it from light. For long-term storage, it is best kept in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation[5].
-
Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phenylhydrazine and its salts are toxic by ingestion, inhalation, and skin absorption[1][4]. Avoid creating and inhaling dust.
Section 2: The Fischer Indole Synthesis - A Deep Dive into Troubleshooting
The Fischer Indole Synthesis is arguably the most prominent application of phenylhydrazine. This powerful reaction, discovered in 1883 by Emil Fischer, constructs the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions[6][7]. Despite its utility, it is prone to failure. This section provides a logical framework for troubleshooting.
Caption: A logical workflow for troubleshooting low yields in the Fischer Indole Synthesis.
Q4: My Fischer Indole Synthesis is failing or giving very low yields. Where do I start?
A: Low yield is the most common complaint and can stem from several factors[8]. Use the workflow diagram above and the points below to diagnose the issue systematically.
-
Reagent Quality: As discussed in Section 1, ensure your this compound is pure. Similarly, verify the purity of your aldehyde or ketone, as impurities can inhibit the reaction. Use anhydrous solvents, as water can interfere with acid catalysts and intermediate steps.
-
Catalyst Choice & Concentration: The acid catalyst is critical. It facilitates both the isomerization of the hydrazone to the key enamine intermediate and the subsequent[9][9]-sigmatropic rearrangement[8].
-
An acid that is too weak may not drive the reaction forward.
-
An acid that is too strong can cause degradation of the starting materials, intermediates, or the final indole product[8].
-
Certain substrates are known to fail with specific catalysts. For example, the phenylhydrazone of acetaldehyde does not typically yield indole in the presence of zinc chloride in solution[10].
-
-
Reaction Conditions: Temperature and time are crucial. Many Fischer syntheses require heat to overcome the activation energy of the rearrangement step. However, excessive heat can promote decomposition and polymerization, leading to tar formation[7]. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time[9].
-
Substrate Electronics: The electronic nature of both the phenylhydrazine and the carbonyl component can dramatically affect the outcome.
-
Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing side reaction: heterolytic N-N bond cleavage, which prevents indole formation[8][11].
-
Strong electron-withdrawing groups on the phenylhydrazine ring can make the initial hydrazone formation or the subsequent rearrangement more difficult[7].
-
Q5: How do I select the right acid catalyst? What are the pros and cons?
A: The choice of catalyst is highly substrate-dependent, and screening may be necessary. Both Brønsted and Lewis acids are widely used[6][12].
| Catalyst Type | Examples | Pros | Cons | Common Applications |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | Inexpensive, readily available. PPA is a strong dehydrating agent. | Can be overly harsh, leading to charring/decomposition. PPA workup can be difficult. | Often used for robust substrates that can withstand strongly acidic, high-temperature conditions[7]. |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Generally milder than strong Brønsted acids. ZnCl₂ is very common and effective. | Must be anhydrous. Metal waste can complicate purification. Can be expensive. | Widely applicable, often providing higher yields and cleaner reactions for sensitive substrates[6][7][10]. |
Pro-Tip: When using unsymmetrical ketones, the choice of acid can influence the regioselectivity of the cyclization, potentially leading to a mixture of indole isomers[8][10].
Q6: I'm seeing a lot of dark tar and multiple spots on my TLC plate. What are the likely side products?
A: The formation of dark, polymeric "crud" is a common issue, especially when reactions are overheated or run for too long[13]. Beyond polymerization, specific side products can form depending on the conditions and substrate.
-
N-N Bond Cleavage Products: This is a major competing pathway, especially for hydrazones with electron-rich enamine moieties[11]. This cleavage typically results in the formation of an aniline derivative and an imine-derived fragment.
-
Incomplete Reaction: Unreacted hydrazone may persist if the conditions are not forcing enough.
-
Regioisomers: As mentioned, unsymmetrical ketones can produce two different indole products.
-
Oxidation Products: The indole ring, once formed, can be susceptible to oxidation, especially if the reaction is worked up in air while hot.
To minimize byproducts:
-
Optimize the reaction temperature carefully; a gradual increase is often better than shocking the system with high heat[9].
-
Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Choose a catalyst known to favor the desired pathway for your specific substrate class.
Section 3: Purification and Analysis
A high-yielding reaction is only useful if the product can be isolated in high purity. This section covers common challenges in product purification and reaction monitoring.
Q7: My crude product is a dark, non-crystalline oil. How can I purify it?
A: This is a frequent challenge. If direct crystallization fails, consider the following:
-
Column Chromatography: This is the most powerful method for separating the desired indole from polar baseline material and closely related byproducts[9]. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: If your indole is stable to acid, you can sometimes remove basic impurities (like residual aniline from N-N cleavage) by washing the crude organic solution with dilute acid (e.g., 1M HCl). Conversely, acidic byproducts can be removed with a base wash (e.g., NaHCO₃ solution).
-
Recrystallization from a Different Solvent System: If the initial attempt failed, screen a variety of solvents. Sometimes a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) will induce crystallization where a single solvent fails.
Q8: How can I effectively monitor the reaction's progress and analyze the final product?
A: Proper analytical monitoring is key to optimization.
-
Thin Layer Chromatography (TLC): TLC is the simplest and most common method for monitoring the consumption of the starting hydrazone and the appearance of the indole product[9]. Co-spotting the reaction mixture with your starting materials is essential. The indole product is typically more non-polar than the hydrazone precursor and will have a higher Rf value. Many indoles are also UV active and may stain with reagents like potassium permanganate or vanillin.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of yield and purity, HPLC is the method of choice. It is also critical for detecting trace levels of residual phenylhydrazine, which is often classified as a potential genotoxic impurity and must be strictly controlled in pharmaceutical materials[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying any impurities present.
Experimental Protocol: A Representative Fischer Synthesis of 2-phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. This compound can be used by first neutralizing it to obtain the free base, or in some cases, the reaction can be performed directly with the salt if the acid catalyst is sufficient to liberate the free base in situ.
Step 1: Phenylhydrazone Formation
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol or acetic acid[10].
-
Add a catalytic amount of acetic acid if using ethanol as the solvent.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The resulting phenylhydrazone can be used directly in the next step.
Step 2: Acid-Catalyzed Cyclization
-
To the crude phenylhydrazone, add a suitable solvent such as toluene or xylene.
-
Add the acid catalyst. A common choice is polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂) (2.0 eq)[6][10].
-
Heat the mixture to a high temperature (e.g., 140-180 °C) with vigorous stirring.
-
Monitor the formation of the indole product by TLC. The reaction can take several hours.
-
Once complete, cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice with stirring.
-
If using ZnCl₂, dilute the mixture with an organic solvent and wash with water to remove the zinc salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield pure 2-phenylindole.
Caption: A streamlined workflow for the synthesis of 2-phenylindole.
References
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
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Abbi-L aute, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2493-2503. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
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Tiong, C. X., et al. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 80(10), 5049-5055. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. Retrieved from [Link]
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Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Journal of the American Chemical Society, 39(8), 1724-1728. Retrieved from [Link]
- Google Patents. (1984). JPS5920665B2 - Purification method of phenylhydrazine.
- Google Patents. (2021). US11091448B2 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
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ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine. Retrieved from [Link]
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Kettrup, A., & Stenner, H. (1986). Industrial hygiene air monitoring of phenylhydrazine. International Archives of Occupational and Environmental Health, 57(3), 171-178. Retrieved from [Link]
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Sciencemadness Discussion Board. (2015). Fischer indole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]
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CIBTech. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences. Retrieved from [Link]
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Wang, J., et al. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 11(35), 4529-4535. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PHENYLHYDRAZINE PURIFICATION PROCEDURE - Patent IT-1108141-B. PubChem Compound Database. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2024). Overview of Phenylhydrazine-Based Organic Transformations. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98% (T), 1 gram. Retrieved from [Link]
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Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1-11. Retrieved from [Link]
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Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science, 112(2905), 252-254. Retrieved from [Link]
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Brogden, N. K., & Rutter, A. V. (2020). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 25(18), 4236. Retrieved from [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
NIOSH. (1994). phenylhydrazine 3518. Centers for Disease Control and Prevention. Retrieved from [Link]
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ResearchGate. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. Retrieved from [Link]
-
New Jersey Department of Health. (2009). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Europub. (n.d.). Phenylhydrazine and its salts – calculated on phenylhydrazine. Documentation of proposed values of occupational exposure limits (OELs). Retrieved from [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Retrieved from [Link]
-
ResearchGate. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (1982). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Retrieved from [Link]
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Phenylhydrazine Oxalate solubility in common laboratory solvents
This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals working with phenylhydrazine oxalate. It is designed to offer field-proven insights and troubleshooting assistance for common experimental challenges.
Section 1: Understanding this compound
This compound is an organic salt formed from the reaction of phenylhydrazine, a versatile organic reagent, and oxalic acid. It is often used as a stable, crystalline alternative to the oily and less stable phenylhydrazine free base. Its utility is prominent in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis, and in the derivatization of carbonyl compounds for their identification and characterization[1].
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₄ (from combination of C₆H₈N₂ and C₂H₂O₄) | [3] |
| Molecular Weight | 198.18 g/mol | [3] |
| Appearance | Glistening white crystalline solid with a very slight cream tinge. | [5] |
Section 2: Solubility Characteristics
Qualitative Solubility Table
| Solvent | Polarity Index | Qualitative Solubility | Rationale & Citation(s) |
| Water | 10.2 | Soluble | Preparation methods show its formation in aqueous solutions, indicating some degree of solubility. A related compound, dihydrazinium oxalate, is also noted as soluble in water[7]. A general chemical database also lists it as water-soluble[1]. |
| Methanol | 5.1 | Soluble | The oxalate salt of a similar, larger molecule is noted to be soluble in methanol[6]. As a polar protic solvent, it is expected to dissolve this compound. |
| Ethanol | 4.3 | Sparingly Soluble to Soluble | Described as "difficultly soluble in alcohol" in one source[5]. However, another source mentions washing the precipitate with a small amount of alcohol, suggesting low but not zero solubility. A general chemical database lists it as alcohol-soluble[1][5]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | As a highly polar aprotic solvent, DMSO is a good candidate for dissolving this compound. |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble | Phenylhydrazine itself is used in reactions with DMF, and as a polar aprotic solvent, it is likely to dissolve the oxalate salt[8]. |
| Acetone | 5.1 | Sparingly Soluble | A preparation method involves washing the final product with acetone, which indicates low solubility[7]. Phenylhydrazine free base is very soluble in acetone[9][10]. |
| Ethyl Acetate | 4.4 | Poorly Soluble | Generally, organic salts have limited solubility in moderately polar solvents like ethyl acetate. |
| Dichloromethane (DCM) | 3.1 | Insoluble | Phenylhydrazine hydrochloride, a related salt, shows poor solubility in DCM. It is expected that the oxalate salt would behave similarly. |
| Diethyl Ether | 2.8 | Insoluble | Preparation methods use ether for washing the final product, confirming its insolubility[5]. |
Section 3: Experimental Protocols & Workflows
Protocol for Solubility Testing
This protocol provides a systematic approach to determine the approximate solubility of this compound in a solvent of interest.
Safety First: Phenylhydrazine and its salts are toxic, potential carcinogens, and may cause skin sensitization. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves[11][12].
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Calibrated balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filter, 0.45 µm)
Procedure:
-
Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a clean, dry vial containing a magnetic stir bar.
-
Incremental Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the solvent.
-
Dissolution Attempt: Stir the mixture vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 15-30 minutes).
-
Observation: Observe if all the solid has dissolved.
-
Repeat: Continue adding small, known increments of this compound, allowing time for dissolution after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Equilibration: Once saturation is reached, allow the suspension to stir for an extended period (e.g., 1-2 hours) to ensure equilibrium.
-
Quantification (Optional): For a more precise measurement, filter the saturated solution to remove undissolved solid. Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.
Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting an appropriate solvent for your experiment involving this compound.
Caption: Decision tree for solvent selection.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving in ethanol, even with heating. What should I do?
A1: this compound is known to be only sparingly soluble in ethanol[5].
-
Increase Solvent Polarity: Consider using a more polar solvent like methanol, or a mixture of ethanol and water. For many organic reactions, phenylhydrazine hydrochloride (a related salt) is often used in an ethanol-water mixture to achieve dissolution[8].
-
Switch to a Polar Aprotic Solvent: If your reaction conditions permit, highly polar aprotic solvents like DMSO or DMF are excellent alternatives for dissolving organic salts.
-
Check for Impurities: Ensure your starting material is pure. Impurities can sometimes affect solubility.
-
Sonication: Applying ultrasonic agitation can sometimes help break up solid agglomerates and facilitate dissolution.
Q2: The color of my solution containing this compound turned dark red/brown. Is this normal?
A2: Phenylhydrazine and its derivatives are sensitive to air and light and can oxidize over time, leading to a color change from yellow to red-brown[13].
-
Inert Atmosphere: To prevent oxidation, handle the solid and any solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Solvents: Use freshly distilled or deoxygenated solvents.
-
Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Stability of the Free Base: If the pH of your solution is basic, the oxalate salt may dissociate to form the phenylhydrazine free base, which is more prone to oxidation.
Q3: I am getting a low yield in my Fischer indole synthesis using this compound. Could solubility be the issue?
A3: Yes, poor solubility can lead to incomplete reactions and low yields.
-
Ensure Complete Dissolution: Before proceeding with the reaction, ensure that the this compound is fully dissolved in the chosen solvent. If you observe suspended solids, the effective concentration of your reagent is lower than intended.
-
Solvent Choice: The reaction of phenylhydrazine with an acyl chloride (a related reaction) produces HCl as a byproduct, which can protonate the starting material and render it inactive. Using a base like triethylamine can help[14]. While not directly applicable to all syntheses, it highlights the importance of the reaction environment. For the Fischer indole synthesis, a common procedure involves heating the reactants in a suitable solvent like acetic acid, which can help with solubility and also acts as a catalyst.
Q4: How should I handle and dispose of this compound waste?
A4: Phenylhydrazine and its salts are hazardous. All handling should be done in a chemical fume hood[11][12].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE as mentioned previously.
-
Waste Disposal: Dispose of all solid waste and contaminated solutions in a designated hazardous waste container. Do not pour down the drain. Follow your institution's specific guidelines for chemical waste disposal. Local authorities should be advised if significant spillages occur[11].
Troubleshooting Workflow: Dissolution Issues
Caption: Troubleshooting workflow for dissolution problems.
References
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Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Journal of the American Chemical Society, 39(7), 1713-1718. [Link]
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Thermo Fisher Scientific. (2010). Phenylhydrazine - SAFETY DATA SHEET. [Link]
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Organic Syntheses Procedure. (n.d.). Phenylhydrazine. [Link]
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PubChem. (n.d.). Phenylhydrazine. [Link]
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NextSDS. (n.d.). Phenylhydrazine Safety Data Sheet. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylhydrazine. In PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
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Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science, 112(2905), 252-4. [Link]
-
ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Method 3518: Phenylhydrazine. [Link]
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ResearchGate. (n.d.). Solubility of mesalazine in {acetonitrile + water} mixtures at various temperatures. [Link]
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Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(11), 1323-1330. [Link]
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MDPI. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]
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Preventing byproduct formation in Phenylhydrazine Oxalate derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using phenylhydrazine oxalate for derivatization?
Phenylhydrazine is a widely used reagent that reacts with aldehydes and ketones to form phenylhydrazones.[1][2][3] This derivatization is crucial for several reasons:
-
Enhanced Detection: Phenylhydrazones often exhibit strong UV absorbance, which significantly improves detection sensitivity in HPLC-UV analysis.[4] For instance, derivatization can shift the maximum absorption wavelength to a region with less interference from the drug matrix.[4]
-
Improved Stability: It can increase the stability of otherwise volatile or unstable carbonyl compounds, making them more amenable to chromatographic analysis.
-
Structural Confirmation: The formation of a phenylhydrazone derivative with a known melting point was historically a classic method for identifying unknown aldehydes and ketones.[3]
This compound is often used as a more stable, crystalline salt form of phenylhydrazine, which is an oily liquid at room temperature and prone to oxidation.[5][6][7]
Q2: My phenylhydrazine reagent has turned dark reddish-brown. Can I still use it?
No, it is strongly advised not to use discolored phenylhydrazine. Phenylhydrazine is susceptible to oxidation when exposed to air and light, leading to decomposition.[5][6][7] The color change from a pale yellow to reddish-brown indicates significant degradation.[6][7] Using oxidized reagent can introduce a host of impurities and lead to unpredictable side reactions, compromising the accuracy and reproducibility of your derivatization.
Best Practice: Always use freshly opened or purified phenylhydrazine. Store it in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[5][8][9]
Q3: What are the most common byproducts in phenylhydrazine derivatization, and why do they form?
The most prevalent issue is the formation of byproducts stemming from the instability of both the phenylhydrazine reagent and the resulting phenylhydrazone product. Key byproducts can include:
-
Oxidation Products: Phenylhydrazine can be oxidized to form phenyldiazene, phenylhydrazyl radicals, and ultimately benzene and nitrogen gas.[10][11] This process can be catalyzed by metal ions and light.[10]
-
Fischer Indole Synthesis Byproducts: Under acidic conditions and elevated temperatures, the initially formed phenylhydrazone can undergo an intramolecular cyclization known as the Fischer indole synthesis, leading to the formation of indole derivatives.[12][13][14] This is a significant concern if your target analyte is not the indole.
-
Multiple Derivatives: If your sample contains dicarbonyl compounds, the reaction can yield multiple derivatized products or pyrazoles.[15]
-
Degradation of Phenylhydrazone: The phenylhydrazone product itself can be unstable and susceptible to air oxidation or hydrolysis, especially under acidic conditions.[8]
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Phenylhydrazone Derivative
Symptoms:
-
Low peak area for the target analyte in HPLC analysis.
-
Presence of multiple unexpected peaks in the chromatogram.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Suboptimal Reaction pH | The initial condensation reaction between the carbonyl group and phenylhydrazine is acid-catalyzed. However, if the pH is too low, the nucleophilicity of the hydrazine nitrogen is reduced due to protonation, slowing down the reaction. | Optimize the reaction pH. A mildly acidic environment (pH 4-6) is often ideal. Experiment with different buffer systems (e.g., acetate buffer) to find the optimal condition for your specific analyte. |
| Incorrect Reaction Temperature | Higher temperatures can accelerate the reaction but may also promote the degradation of the phenylhydrazone or lead to side reactions like the Fischer indole synthesis.[12][16] | Perform the derivatization at a controlled, moderate temperature. Start with room temperature and optimize as needed.[17][18] Avoid excessive heating unless specifically required by a validated protocol. |
| Degraded Phenylhydrazine Reagent | As mentioned in the FAQs, oxidized phenylhydrazine is less reactive and introduces impurities. | Use high-purity, fresh phenylhydrazine. If necessary, purify the reagent by distillation before use. Store it properly under an inert atmosphere.[8] |
| Insufficient Reaction Time | The derivatization reaction may not have reached completion. | Optimize the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30, 60, 90 minutes) to determine when the product formation plateaus.[17] |
Experimental Workflow: Optimizing Derivatization Conditions
Caption: Troubleshooting workflow for low derivatization yield.
Issue 2: Presence of Indole-Related Byproducts
Symptoms:
-
Identification of unexpected peaks corresponding to indole structures by MS or other spectroscopic methods.
-
This is particularly relevant when analyzing ketones or aldehydes that can readily form stable enamines.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Strongly Acidic Conditions | The Fischer indole synthesis is catalyzed by strong Brønsted or Lewis acids.[12][14] The mechanism involves a[17][17]-sigmatropic rearrangement of the protonated phenylhydrazone.[13] | Use a milder acid catalyst or a buffer system instead of strong acids like HCl or H₂SO₄. Acetic acid is often a suitable choice. If a strong acid is necessary, consider lowering the reaction temperature to disfavor the cyclization step. |
| High Reaction Temperature | Elevated temperatures provide the activation energy required for the sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis.[16] | Conduct the derivatization at the lowest temperature that allows for efficient phenylhydrazone formation. For some sensitive substrates, performing the reaction at room temperature or even 4°C might be necessary. |
| Unstable Hydrazone Intermediate | Certain phenylhydrazones are inherently unstable and may readily convert to the indole, especially if the carbonyl compound has electron-donating groups.[16] | Consider a one-pot synthesis where the phenylhydrazone is generated in situ and immediately analyzed without isolation.[16] This minimizes the time the hydrazone is exposed to conditions that promote cyclization. |
Reaction Pathway: Phenylhydrazone vs. Fischer Indole Synthesis
Caption: Competing reaction pathways in derivatization.
Issue 3: Chromatographic Problems (Peak Tailing, Ghost Peaks, Baseline Drift)
Symptoms:
-
Poor peak shape (asymmetry, tailing) for the derivatized analyte.
-
Appearance of unexpected "ghost" peaks in subsequent blank runs.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Excess Derivatizing Reagent | A large excess of unreacted phenylhydrazine or its impurities can co-elute with the analyte or interfere with the baseline, causing tailing or ghost peaks. | Optimize the stoichiometry. Use the minimum excess of this compound necessary to drive the reaction to completion. A 1.2 to 2-fold molar excess is a good starting point. After derivatization, consider a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent. |
| Matrix Effects | Components of the sample matrix (e.g., salts, proteins) can interfere with the chromatography or the derivatization reaction itself. | Implement a robust sample preparation protocol. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to clean up the sample before derivatization. |
| Mobile Phase Incompatibility | The solvent used for the derivatization reaction may not be compatible with the initial mobile phase conditions, leading to poor peak shape. | Ensure the final sample solvent is as similar as possible to the mobile phase. If a strong organic solvent is used for derivatization, evaporate it and reconstitute the residue in the mobile phase. |
| Column Contamination | Unreacted reagent or byproducts can adsorb onto the HPLC column, leading to baseline issues and ghost peaks in later runs.[19] | Implement a thorough column wash cycle after each analytical sequence. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants.[21] |
Protocol: Standard this compound Derivatization
This is a general protocol and should be optimized for your specific application.
Materials:
-
This compound
-
Carbonyl-containing sample
-
Methanol or Ethanol (HPLC Grade)
-
Acetic Acid (Glacial)
-
Reaction Vials
Procedure:
-
Reagent Preparation: Prepare a fresh solution of this compound (e.g., 10 mg/mL) in a mixture of methanol and water (e.g., 70:30 v/v).
-
Sample Preparation: Dissolve the sample containing the carbonyl compound in a suitable solvent to a known concentration.
-
Reaction: a. In a reaction vial, combine 100 µL of the sample solution with 100 µL of the this compound solution. b. Add a small amount of acetic acid to catalyze the reaction (e.g., 5 µL). c. Vortex the mixture gently. d. Incubate the reaction at a controlled temperature (e.g., 25-60°C) for a predetermined time (e.g., 30-60 minutes). Protect the reaction from light.[5]
-
Quenching/Dilution: After the incubation period, stop the reaction by diluting the mixture with the mobile phase to the desired concentration for HPLC analysis.
-
Analysis: Inject an appropriate volume of the diluted sample into the HPLC system.
Safety Precautions:
Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin.[7][22][23] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][24][25] Consult the Safety Data Sheet (SDS) before use.[9][22][25]
References
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- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.).
- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). PMC - NIH.
- Phenylhydrazine 100-63-0 wiki. (n.d.).
- The oxidation of phenylhydrazine: superoxide and mechanism. (1976). PubMed.
- Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.).
- REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. (2021). YouTube.
- Description, Synthesis and Usage of Phenylhydrazine. (n.d.).
- Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. (n.d.).
- Stabilized phenyl-hydrazine. (n.d.).
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.).
- PHENYL HYDRAZINE AR. (n.d.).
- How can I prevent or control the decomposition of acetophenone phenylhydrazone?. (2015).
- Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. (n.d.). Analytical Methods (RSC Publishing).
- The oxidation of phenylhydrazine: superoxide and mechanism. (n.d.). Biochemistry.
- Reaction rates of phenylhydrazine with a range of carbonyl compounds in... (n.d.).
- Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE. (n.d.).
- SAFETY DATA SHEET. (2024).
- Derivatization optimization experiments where A) Temperature/Solvent pH... (n.d.).
- Synthesis of indoles. (n.d.).
- Phenylhydrazine | C6H5NHNH2 | CID 7516. (n.d.). PubChem - NIH.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).
- Phenylhydrazine - SAFETY D
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.).
- Fischer indole synthesis. (n.d.). Wikipedia.
- Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. (2021).
- Common Name: PHENYLHYDRAZINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Common Issues in HPLC Analysis. (2025).
- Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. (n.d.). PMC - PubMed Central.
- Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (n.d.). PubMed.
- Phenylhydrazine causes sulfhydryl oxidation and protein aggregation in hemoglobin-free human erythrocyte membranes. (1996). PubMed.
- What happened when acetone reacts with Phenylhydrazine?. (2018).
- Phenylhydrazine – Knowledge and References. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025).
- Troubleshooting Common HPLC Issues. (2025).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... (n.d.).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. (n.d.). PMC - NIH.
- Matrix-assisted laser desorption/ioniz
- This compound. (n.d.).
- Method for investigation of oligosaccharides using phenylhydrazine derivatiz
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... (n.d.).
- This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid ferment
- Derivatization and high-performance liquid chromatographic determination of urinary glycolic acid. (n.d.). PubMed.
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Phenylhydrazine Oxalate Reactions: A Technical Support Guide
Welcome to the technical support center for Phenylhydrazine Oxalate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in organic synthesis. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Question: I am performing a Fischer indole synthesis using this compound and a ketone, but I am getting a very low yield of my desired indole. What could be the issue?
Answer: Low yields in the Fischer indole synthesis can stem from several factors. Let's break down the possibilities:
-
Incomplete Phenylhydrazone Formation: The first step of the Fischer indole synthesis is the formation of a phenylhydrazone.[1] this compound is a salt, and the free phenylhydrazine needs to be liberated to react with the carbonyl compound. If the reaction conditions are not optimal, this initial step can be a bottleneck.
-
Solution: Ensure your reaction medium facilitates the release of the free base. While the oxalate salt is less acidic than the hydrochloride, a mildly acidic catalyst is still required for the subsequent cyclization.[2] Adding a few drops of acetic acid can catalyze the hydrazone formation.[3] You can monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
-
Suboptimal Cyclization Conditions: The cyclization of the phenylhydrazone to the indole is the key step and is sensitive to the acid catalyst and temperature.
-
Solution: The choice of acid catalyst is crucial.[2] While the oxalate salt provides a mildly acidic environment, it may not be sufficient for the cyclization of all substrates. You might need to add a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[1][4] Temperature is also a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. Experiment with a temperature gradient to find the optimal condition for your specific substrate.
-
-
Decomposition of Phenylhydrazine: Phenylhydrazine and its salts can be unstable and are sensitive to air and light, turning from a pale yellow to a reddish-brown color upon decomposition.[5][6]
-
Solution: Use fresh, high-purity this compound. Store it in a tightly sealed container, protected from light and under an inert atmosphere if possible.[7] When setting up the reaction, consider purging the reaction vessel with an inert gas like nitrogen or argon.
-
-
Side Reactions: The Fischer indole synthesis can be accompanied by side reactions that consume your starting materials and reduce the yield of the desired product.[8]
-
Solution: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are often used.[1] Ensure your starting ketone is pure, as impurities can lead to unwanted side products.
-
Formation of Multiple Products
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge, particularly when using unsymmetrical ketones.
-
Regioselectivity Issues with Unsymmetrical Ketones: When an unsymmetrical ketone is used, the cyclization can occur on either side of the carbonyl group, leading to a mixture of two isomeric indoles.
-
Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the steric and electronic properties of the ketone and the reaction conditions. Generally, cyclization is favored at the less sterically hindered α-carbon. You can try to influence the regioselectivity by changing the acid catalyst. For example, a bulky Lewis acid might favor cyclization at the less hindered side.
-
-
Side Reactions and Impurities: As mentioned earlier, side reactions can lead to a complex product mixture.
-
Solution: Purify your starting materials, especially the ketone, before the reaction. Use anhydrous solvents to prevent hydrolysis of intermediates. Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of side products.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and handling of this compound.
Q1: What are the advantages of using this compound over phenylhydrazine hydrochloride?
This compound is a salt of a weaker acid (oxalic acid) compared to phenylhydrazine hydrochloride (hydrochloric acid). This can be advantageous in reactions where a highly acidic environment is detrimental to the starting materials or the product. The oxalate salt provides a milder acidic medium that can be sufficient for some reactions while minimizing acid-catalyzed side reactions or degradation.
Q2: What is the best way to store this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[9][10] It is sensitive to air and light and can decompose over time.[6] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
Q3: What solvents are suitable for reactions with this compound?
The choice of solvent depends on the specific reaction. For the Fischer indole synthesis, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.[1] Ethanol is also a common solvent, particularly for the initial formation of the phenylhydrazone.[3] Phenylhydrazine is miscible with ethanol, ether, chloroform, and benzene, but only sparingly soluble in water.[11] The solubility of this compound in organic solvents may be limited, and it's advisable to perform a solubility test before setting up a large-scale reaction.
Q4: How do I handle this compound safely?
Phenylhydrazine and its salts are toxic and should be handled with care in a well-ventilated fume hood.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, wash the affected area immediately with plenty of water.[12] Phenylhydrazine is a suspected carcinogen and may cause genetic defects.[12]
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction. You can spot the reaction mixture alongside your starting materials (this compound and the carbonyl compound) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate that the reaction is proceeding.
Section 3: Experimental Protocols & Visualizations
Detailed Protocol: Fischer Indole Synthesis of 2-phenylindole
This protocol provides a general procedure for the synthesis of 2-phenylindole from acetophenone and this compound.
Materials:
-
This compound
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Polyphosphoric acid (PPA)
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.
-
Add acetophenone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated acetophenone phenylhydrazone by filtration. Wash the solid with cold ethanol and dry.
-
-
Indole Cyclization:
-
Place the dried acetophenone phenylhydrazone in a round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heat the mixture to 100-120 °C with stirring for 1-2 hours. The color of the mixture will darken.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-phenylindole.
-
Visualizations
Fischer Indole Synthesis Workflow
Caption: A decision tree to guide troubleshooting for low-yield this compound reactions.
Section 4: Quantitative Data Summary
| Property | Phenylhydrazine | This compound | Reference |
| Appearance | Pale yellow crystals or oily liquid | White crystalline solid | [5][15] |
| Melting Point | 19.5 °C | Not readily available | [11] |
| Solubility | Miscible with ethanol, ether, chloroform, benzene; sparingly soluble in water. | Expected to have some solubility in polar solvents. | [11] |
| Stability | Sensitive to air and light; turns reddish-brown on exposure. | More stable than the free base, but still light-sensitive. | [6] |
References
- Li, J., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 163-169.
- Alfa Aesar. (2010).
- Loba Chemie. (2019). PHENYL HYDRAZINE GMP MANUFACTURED MSDS.
- Fisher Scientific. (2010).
- New Jersey Department of Health. (Date not available). Hazard Summary: Phenylhydrazine.
- MySkinRecipes. (Date not available).
- Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Journal of the American Chemical Society, 39(8), 1725-1728.
- TCI Chemicals. (Date not available).
- Santa Cruz Biotechnology. (Date not available).
- Wikipedia.
- Google Patents. (1982).
- NextSDS. (Date not available).
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Google Patents. (1984).
- Wikipedia. (Date not available). Fischer indole synthesis.
- Testbook. (Date not available). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Alfa Chemistry. (Date not available). Fischer Indole Synthesis.
- CIBTech. (2012).
- Benchchem. (2025). A Comparative Analysis of [2-(Methylthio)phenyl]hydrazine and Phenylhydrazine in the Fischer Indole Synthesis.
- Organic Syntheses.
- Google Patents. (Date not available). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
- PubMed. (1980).
- Filo. (2024).
- CIBTech. (2012).
- Plater, M. J. (2016). Shaken, not stirred: a schools test for aldehydes and ketones. AURA.
- PubChem.
- Guidechem. (Date not available). Phenylhydrazine 100-63-0 wiki.
- CAMEO Chemicals.
- Guidechem. (Date not available). 37887-33-5 this compound C14H18N4O4, Formula,NMR,Boiling Point,Density,Flash Point.
- MDPI. (2019).
- CP Lab Safety. (Date not available).
- PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- SciELO South Africa. (2013).
- Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl.
- ResearchGate. (Date not available). Reaction of various phenyl hydrazine hydrochlorides with different ketones.
- Vedantu. (Date not available). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE.
- ResearchGate. (Date not available). Continuous flow Fischer reactions between substituted phenylhydrazine....
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Technical Support Center: Purification of Products from Phenylhydrazine Oxalate Syntheses
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize phenylhydrazine oxalate in their synthetic workflows. The focus is to provide in-depth, practical guidance and troubleshooting for the purification of resulting heterocyclic products, such as indoles and pyrazoles. My objective is to combine established chemical principles with field-proven insights to help you overcome common purification challenges, improve yield, and ensure the integrity of your final compounds.
Critical Safety Advisory
Before commencing any experimental work, it is imperative to acknowledge the hazards associated with the reagents.
Phenylhydrazine and its salts are toxic and potential carcinogens. [1][2] They are readily absorbed through the skin and can cause severe health effects, including hemolytic anemia.[3]
-
Handling: Always handle phenylhydrazine and its derivatives inside a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and impermeable gloves (e.g., nitrile).[2][3]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols. Do not pour into drains.[1]
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion or significant exposure, seek immediate medical attention.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before and during the purification process.
Q1: My crude reaction mixture (e.g., from a Fischer indole synthesis) looks very messy on the TLC plate with lots of baseline material and streaking. What is the likely cause?
A1: This is a very common observation. Reactions involving phenylhydrazine, especially under strong acid and high heat, can be prone to side reactions.[4] The typical culprits include:
-
Polymerization/Decomposition: The acidic conditions required for reactions like the Fischer indole synthesis can cause both the starting materials and the indole product to degrade or polymerize, resulting in insoluble, high-molecular-weight tars that streak or remain at the TLC baseline.[5]
-
Unreacted Phenylhydrazine: Incomplete reaction will leave residual phenylhydrazine, which can also decompose and color the mixture.
-
Oxidative Side Products: Indoles, in particular, can be sensitive to oxidation under harsh conditions. Running the reaction under an inert atmosphere (Nitrogen or Argon) may help mitigate this.[4]
Q2: What is the first purification step I should consider after the initial reaction work-up?
A2: Before attempting complex methods like column chromatography, a simple filtration or an acid-base extraction can be highly effective. If your crude product contains a lot of insoluble tarry material, dissolving the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and filtering it through a short plug of silica gel can remove the most polar, baseline impurities.[6] For nitrogen-containing heterocycles like indoles and pyrazoles, an acid-base extraction is an excellent first-line technique to separate your basic product from neutral or acidic impurities.[7]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide your choice.
Caption: Decision workflow for choosing a primary purification method.
Q4: My target compound is basic. Can I use this property to my advantage?
A4: Absolutely. The basicity of nitrogen heterocycles is a powerful handle for purification.[8] By washing your organic solution with an aqueous acid (e.g., 1M HCl), you can protonate your compound, making it a water-soluble salt.[9] This will pull it into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then separate the layers, re-basify the aqueous layer (e.g., with NaOH or NaHCO₃), and extract your purified, neutral compound back into an organic solvent.[9] This technique is particularly useful for purifying pyrazoles, which can be crystallized as their acid addition salts.[10]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed protocols for essential purification techniques and addresses specific problems you may encounter.
Technique 1: Acid-Base Extraction
This technique is ideal for separating acidic, basic, and neutral compounds from one another based on their differing solubilities in aqueous and organic solvents at various pH levels.[7][11]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated basic product is now in the aqueous layer as a salt. Drain the lower layer. Keep both layers.
-
Back-Extraction (Optional): To ensure complete transfer, you can add fresh organic solvent to the aqueous layer, shake, and separate again. Combine the organic layers, which contain neutral and acidic impurities.
-
Neutralization: Place the aqueous layer containing your product salt into a flask and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).[9] Your neutral product should precipitate out or form an oily layer.
-
Final Extraction: Extract the neutralized aqueous solution two or three times with fresh organic solvent.
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Problem: An emulsion forms at the interface, and the layers won't separate.
-
Cause & Solution: Emulsions are common when solutions are shaken too vigorously or when surfactants are present. To break it, try: (1) letting the funnel sit for a longer period, (2) gently swirling the funnel, (3) adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase, or (4) filtering the entire mixture through a pad of Celite.
-
-
Problem: After basifying the aqueous layer, my product doesn't precipitate or extract.
-
Cause & Solution: Your product might still be too water-soluble even in its neutral form, or it may not have been successfully extracted into the aqueous layer in the first place. Confirm the pH of the aqueous layer is indeed basic. Try extracting with a more polar organic solvent like n-butanol. Also, check the initial organic layer with TLC to see if the product failed to protonate and move to the aqueous phase.
-
Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.[12][13]
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for indoles include ethanol, methanol, or mixed systems like ethanol/water or hexane/ethyl acetate.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Hot Filtration (if needed): If insoluble impurities (like dust or polymerization products) are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator.
-
Problem: The product "oils out" instead of forming crystals.[14]
-
Cause & Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try the following: (1) Re-heat the solution to dissolve the oil, add a little more solvent, and allow it to cool much more slowly. (2) Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation. (3) Add a "seed crystal" of the pure compound.[14] (4) Consider using a different solvent or a mixed-solvent system.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: Too much solvent was added. Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, try the nucleation techniques mentioned above (scratching, seed crystal).
-
-
Problem: The recovery yield is very low.
-
Cause & Solution: This can be due to using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that was not ice-cold. Ensure you use the minimum amount of hot solvent needed for dissolution.
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Heterocycles |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for many indole derivatives.[4] |
| Methanol | 65 | 6.6 | Similar to ethanol, higher polarity. Often used in a mix with water.[12] |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. Often used with hexane.[14] |
| Hexane(s) | ~69 | 0.0 | A non-polar solvent, often used as the "poor" solvent in a mixed pair. |
| Toluene | 111 | 2.4 | Useful for less polar compounds that require higher heat to dissolve. |
| Water | 100 | 9.0 | Used for polar compounds or as the "poor" solvent with alcohols. |
Technique 3: Silica Gel Column Chromatography
This is the most versatile technique for separating complex mixtures of compounds with different polarities.[15][16]
-
TLC Analysis: First, determine an appropriate eluent (mobile phase) using TLC. The ideal solvent system should place your target compound at an Rf value of approximately 0.25-0.35 and show good separation from impurities.[17] Common systems for indoles are mixtures of hexanes and ethyl acetate.[14][18]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the silica gel. Non-polar compounds will travel down the column faster than polar compounds.[16]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for a typical flash column chromatography experiment.
-
Problem: The compounds are not separating well (poor resolution).
-
Cause & Solution: The eluent may be too polar, causing all compounds to move too quickly. Try a less polar solvent system. For very difficult separations, consider using a gradient elution, where you start with a non-polar solvent and gradually increase the polarity over the course of the separation.[6] Also, ensure your column is packed well without any cracks or channels.
-
-
Problem: The product is streaking or tailing down the column.
-
Cause & Solution: This can happen if the compound is too polar for the eluent, if it is acidic/basic and interacting strongly with the slightly acidic silica, or if the column is overloaded. Try a more polar eluent. For basic compounds like indoles, adding a small amount of triethylamine (~1%) to the eluent can deactivate the acidic sites on the silica and lead to much sharper bands.[6] For acidic compounds, a small amount of acetic acid can be added. If overloading is the issue, use less material or a larger column.
-
-
Problem: The product won't come off the column.
-
Cause & Solution: The eluent is not polar enough. Increase the polarity of the mobile phase significantly (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol) to wash the strongly-adsorbed compound off the silica.
-
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem. (n.d.). Fischer Indole Synthesis: Technical Support Center.
- Sigma-Aldrich. (2024). Safety Data Sheet - Phenylhydrazine.
- Alfa Aesar. (2010). Safety Data Sheet - Phenylhydrazine.
- Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives.
- Fisher Scientific. (2015). Safety Data Sheet - Phenylhydrazine hydrochloride.
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- BenchChem. (n.d.). Purification of 5-Chloroindole by recrystallization or chromatography.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- TCI Chemicals. (2019). Safety Data Sheet - Phenylhydrazine.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
- Environmental Health & Safety, University of Washington. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- Magritek. (n.d.). Column Chromatography.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Evans, M. (2010, February 9). Acid-base Properties of Heterocycles. YouTube.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. m.youtube.com [m.youtube.com]
- 17. magritek.com [magritek.com]
- 18. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylhydrazine Oxalate Reaction Monitoring
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, practical solutions for monitoring the phenylhydrazine oxalate reaction. This resource moves beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Reaction Overview & Key Considerations
The formation of this compound is a straightforward acid-base reaction where phenylhydrazine, an organic base, reacts with oxalic acid to form a salt. This salt often precipitates from the reaction solvent, driving the reaction to completion.
Reaction: C₆H₅NHNH₂ (Phenylhydrazine) + (COOH)₂ (Oxalic Acid) → [C₆H₅NHNH₃]⁺[HOOC-COO]⁻ (this compound)
While seemingly simple, monitoring this reaction requires careful consideration of the distinct chemical properties of the reactants and product. Phenylhydrazine is a basic, aromatic amine that is prone to oxidation, often turning reddish-brown on exposure to air and light.[1][2] Oxalic acid is a polar, dicarboxylic acid. The product, this compound, is a highly polar salt. These differences in polarity and stability are central to developing and troubleshooting your analytical methods.
dot graph ReactionWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Phenylhydrazine [label="Phenylhydrazine\n(Starting Material 1)"]; OxalicAcid [label="Oxalic Acid\n(Starting Material 2)"]; ReactionVessel [label="Reaction Mixture\n(e.g., in Ethanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aliquot [label="Sample Aliquot", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="TLC Analysis"]; HPLC [label="HPLC Analysis"]; Result [label="Reaction Progress Data", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Phenylhydrazine -> ReactionVessel; OxalicAcid -> ReactionVessel; ReactionVessel -> Aliquot [label="Take sample\nover time"]; Aliquot -> TLC; Aliquot -> HPLC; TLC -> Result; HPLC -> Result; ReactionVessel -> Product [label="Reaction\nCompletion"]; } dot Caption: Workflow for this compound Reaction Monitoring.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative monitoring of this reaction.[3][4] It allows you to quickly visualize the consumption of starting materials and the formation of the product.
Question: My phenylhydrazine spot is streaking badly on the silica plate. What's happening and how do I fix it?
Answer: This is the most common issue when analyzing basic compounds like amines on standard silica gel plates.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in phenylhydrazine undergoes a strong acid-base interaction with these groups. This causes a portion of your sample to "stick" to the baseline and then slowly bleed up the plate as the solvent front moves, resulting in a streak rather than a compact spot.[5][6]
-
Solution: You need to neutralize the acidic sites on the silica gel or make the analyte less basic. The easiest way is to modify your mobile phase.
-
Add a Basic Modifier: Add 0.5-2% of a volatile base like triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide to your eluent system.[5] The modifier will preferentially bind to the acidic silanol sites, allowing your phenylhydrazine to travel up the plate unimpeded, resulting in a well-defined spot.
-
Example Mobile Phase: A starting point could be 70:30 Hexane:Ethyl Acetate. If streaking occurs, modify it to 70:30:1 Hexane:Ethyl Acetate:Triethylamine.
-
Question: I can't see the oxalic acid spot on my TLC plate, even with a UV lamp.
Answer: This is expected. Oxalic acid lacks a sufficient chromophore to be visualized under standard 254 nm or 365 nm UV light.[7] Phenylhydrazine and the product, this compound, contain the phenyl group and will be UV active.
-
Causality: UV visualization on TLC plates works by the compound absorbing UV light and quenching the fluorescence of an indicator impregnated in the silica gel, making a dark spot appear.[8] Molecules without conjugated pi systems or aromatic rings, like oxalic acid, do not absorb UV light in this range.
-
Solution: Use a chemical stain for visualization after running the TLC.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. Oxalic acid is a reducing agent and will react with the purple permanganate to create a yellow or white spot on a purple/pink background. Phenylhydrazine may also react.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups upon heating to produce colored spots.[5] It is useful for visualizing all components, though the colors may vary.
-
Question: My product, this compound, isn't moving from the baseline (Rf ≈ 0). How can I be sure I'm forming the product?
Answer: An Rf value near zero is characteristic of highly polar compounds like salts on a normal-phase TLC plate. This is actually a strong indicator that the reaction is proceeding.
-
Causality: The salt, this compound, is ionic and extremely polar. It has a very strong affinity for the polar silica gel stationary phase and is poorly soluble in typical non-polar to moderately polar TLC eluents. Therefore, it does not migrate with the solvent front.
-
Solution & Interpretation: The goal of TLC here is to monitor the disappearance of the starting materials.
-
Run Three Lanes: Spot your plate with three lanes: Phenylhydrazine starting material (SM), the reaction mixture (R), and a "co-spot" lane with both SM and R spotted on top of each other.[3]
-
Monitor Disappearance: As the reaction proceeds, you should see the phenylhydrazine spot (which has a higher Rf) in the "R" lane diminish in intensity and eventually disappear.
-
Confirm with the Co-spot: The co-spot lane helps confirm the identity of the starting material spot in your reaction mixture.[9]
-
The Baseline Spot: The appearance of a new, strong, UV-active spot at the baseline (Rf=0) in the "R" lane, which was not present in your starting material lane, is your product.
-
dot graph TLC_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="Problem: Phenylhydrazine Streaking", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Cause: Strong acid-base interaction\nbetween basic amine and acidic silica gel.", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Solution: Modify Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action1 [label="Add 1-2% Triethylamine\nor Ammonium Hydroxide to eluent.", shape=note]; Result [label="Result: Sharp, well-defined spot.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Cause; Cause -> Solution; Solution -> Action1; Action1 -> Result; } dot Caption: Troubleshooting Logic for TLC Spot Streaking.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction conversion, allowing for precise determination of reaction endpoints and kinetic studies. A reversed-phase method is most common for this analysis.[10]
Question: I have terrible peak tailing for my phenylhydrazine peak on a C18 column. What can I do?
Answer: This is the HPLC equivalent of TLC streaking and has a similar root cause.
-
Causality: Even high-purity silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These acidic sites can interact ionically with the basic phenylhydrazine, causing peak tailing and poor efficiency.[11]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to add an acidifier to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will maintain the mobile phase at a low pH (typically < 3). At this pH, the phenylhydrazine will be fully protonated (C₆H₅NHNH₃⁺) and the silanol groups will also be protonated and neutral. This eliminates the strong ionic interaction, leading to symmetrical, sharp peaks.[12]
-
Use a Modern, End-Capped Column: Employ a high-quality, fully end-capped C18 column designed for analyzing basic compounds. These columns have fewer accessible silanol groups, minimizing tailing issues.
-
Increase Buffer Strength: If using a buffer (like phosphate or acetate), increasing its concentration can sometimes help mask the residual silanol sites.[13]
-
Question: My oxalic acid peak is not being retained; it elutes in or very near the void volume.
Answer: Oxalic acid is a small, highly polar molecule, making it challenging to retain on a non-polar C18 stationary phase.[14][15]
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Oxalic acid is very hydrophilic and has minimal interaction with the C18 chains, causing it to elute quickly with the mobile phase front.
-
Solutions:
-
Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., 95% or even 98% aqueous buffer). Note that standard C18 columns can undergo "phase dewetting" or "phase collapse" under highly aqueous conditions, leading to drastic loss of retention. You must use an "aqueous stable" C18 column (often designated AQ, AR, or with a polar-embedded group) for this approach.
-
Adjust pH: The retention of carboxylic acids is highly dependent on pH.[12] By setting the mobile phase pH to be well below the first pKa of oxalic acid (~1.25), you ensure it is in its fully protonated, neutral form. The neutral form is less polar than its ionized counterpart and will be retained better. An acidic mobile phase (e.g., pH 2.5 using a phosphate buffer) is recommended.[15]
-
Consider HILIC or Mixed-Mode Chromatography: For very difficult cases, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide excellent retention for very polar analytes like organic acids.[14]
-
Question: My retention times are drifting from one injection to the next. What is causing this instability?
Answer: Drifting retention times are almost always related to a lack of equilibrium or changing conditions in the mobile phase or column.[13][16]
-
Causality & Solutions:
-
Inadequate pH Buffering: The ionization states of both phenylhydrazine and oxalic acid are pH-dependent. If your mobile phase pH is not firmly controlled with a suitable buffer, small changes can alter the ionization and thus the retention time. Ensure your buffer is used within its effective range (±1 pH unit from its pKa) and at a sufficient concentration (typically 10-25 mM).
-
Column Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, stable temperature (e.g., 30 °C). Even small drifts in ambient lab temperature can cause retention times to shift.
-
Mobile Phase Preparation: If you are mixing solvents online with a gradient pump, ensure the proportioning valves are working correctly.[17] For isocratic methods, pre-mixing the mobile phase manually can often provide greater stability. Ensure solvents are thoroughly degassed to prevent bubble formation.
-
Insufficient Column Equilibration: Before starting a sequence of runs, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when switching between different mobile phases.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I just use one analytical method? Why both TLC and HPLC? A: They serve different but complementary purposes. TLC is a rapid, inexpensive, and parallel processing technique perfect for a quick "yes/no" check on whether the reaction is progressing.[3][18] You can run multiple time points simultaneously. HPLC provides precise, quantitative data. It tells you how much reactant is left and how much product has been formed, which is essential for determining reaction completion, calculating yield, and assessing purity.
Q2: How do I choose a starting mobile phase for TLC? A: Start with a moderately polar solvent system like 4:1 Hexanes:Ethyl Acetate. Spot your starting material and see where it runs. If the Rf is too high (>0.8), the eluent is too polar; decrease the amount of ethyl acetate.[5] If the Rf is too low (<0.2), the eluent is not polar enough; increase the amount of ethyl acetate.[5] For this specific reaction, given the basicity of phenylhydrazine, it's wise to anticipate streaking and start with a system that already includes a basic modifier (e.g., 4:1:0.1 Hexanes:Ethyl Acetate:Triethylamine).
Q3: What is the best HPLC column for this analysis? A: A modern, high-purity, end-capped C18 column is the most versatile starting point. However, for robust, routine analysis, a C18 column specifically designed for stability in highly aqueous mobile phases (a "polar-embedded" or "AQ-type" column) is a superior choice, as it will provide better retention and reproducibility for the very polar oxalic acid. A phenyl-bonded column could also be considered to provide alternative selectivity for the aromatic analytes.[10][19]
Q4: What detection wavelength should I use for the HPLC analysis? A: Phenylhydrazine has a strong UV absorbance. A wavelength between 230 nm and 240 nm is a good starting point for detecting both the phenylhydrazine starting material and the this compound product.[20][21] It is always best practice to run a UV-Vis scan of your standards using a diode-array detector (DAD) to determine the absorbance maximum (λ-max) for optimal sensitivity.
Experimental Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (F₂₅₄). Mark three lanes for "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot).
-
Sample Preparation: Prepare a dilute solution of your phenylhydrazine starting material in a suitable solvent (e.g., ethyl acetate). The reaction mixture can often be spotted directly.
-
Spotting: Using a capillary tube, apply a small spot of the SM solution to the SM and Co lanes. Apply a small spot of the reaction mixture to the R and Co lanes. Allow the solvent to fully evaporate.
-
Development: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 80:20:1 Ethyl Acetate:Hexane:Triethylamine). The solvent level must be below the starting line.[22] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If needed, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.
-
Analysis: Observe the disappearance of the phenylhydrazine spot in the 'R' lane and the appearance of a new spot at the baseline corresponding to the product.
Protocol 2: HPLC Monitoring
| Parameter | Recommended Setting | Rationale |
| Column | C18, Aqueous Stable (e.g., Polar-Embedded), 4.6x150 mm, 5 µm | Robustness for polar oxalic acid and good performance for phenylhydrazine. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20mM Potassium Phosphate, pH 2.5) | Acidic pH ensures protonation of phenylhydrazine (good peak shape) and oxalic acid (better retention).[12] |
| Mobile Phase B | Acetonitrile (or Methanol) | Organic modifier for elution. |
| Gradient | 5% B to 70% B over 10 minutes, hold 2 min, return to 5% B and equilibrate for 3 min. | A gradient is useful to elute the polar oxalic acid early and the more retained phenylhydrazine later with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 235 nm | Good absorbance for the phenylhydrazine moiety.[21] |
| Injection Vol. | 5-10 µL | Adjust based on sample concentration. |
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture and quench it by diluting it into a larger, known volume (e.g., 10 mL) of the mobile phase starting condition (95:5 Mobile Phase A:B). This stops the reaction and prepares the sample for injection. Filter the sample through a 0.45 µm syringe filter if any precipitate is present.
-
Standard Preparation: Prepare standards of known concentrations for phenylhydrazine and oxalic acid in the same diluent.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards to determine their retention times, then inject the reaction samples at various time points.
-
Quantification: Monitor the decrease in the peak area of the phenylhydrazine and/or oxalic acid peaks and the increase in the product peak area to determine the reaction conversion rate.
References
-
Reaction pathways for the decomposition and hydrogenation of oxalic... - ResearchGate. Available at: [Link]
-
Oxalic acid - Wikipedia. Available at: [Link]
-
Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid - ACS Publications. Available at: [Link]
-
Decomposition of oxalic acid [closed] - Chemistry Stack Exchange. Available at: [Link]
-
Methods for the destruction of oxalic acid decontamination effluents - Frontiers. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chromatography. Available at: [Link]
- CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents.
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available at: [Link]
-
Analytical Methods for Organic Acids - Shimadzu. Available at: [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. Available at: [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. Available at: [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... - Google Patents.
-
A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. - Zenodo. Available at: [Link]
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Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. Available at: [Link]
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HPLC Troubleshooting Guide. Available at: [Link]
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Full article: Water-mediated oxalic acid catalysed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H) - Taylor & Francis. Available at: [Link]
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Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]
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Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing). Available at: [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]
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Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
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Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]
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HPLC column for organic acids. Available at: [Link]
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Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones - ResearchGate. Available at: [Link]
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Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. Available at: [Link]
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Thin layer chromatography. Available at: [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Available at: [Link]
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This compound, min 98% (T), 1 gram - CP Lab Safety. Available at: [Link]
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HPLC Methods for analysis of Oxalic acid - HELIX Chromatography. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Phenylhydrazine Salts for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals, the derivatization of carbonyl compounds—aldehydes and ketones—is a cornerstone of analytical chemistry. It enhances detectability for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).[1][2] Phenylhydrazine (PhNHNH₂) is a classic and effective reagent for this purpose, reacting with carbonyls to form stable, chromophoric phenylhydrazones. However, phenylhydrazine itself is an oily liquid that is unstable and darkens on exposure to air and light.[3][4][5] For this reason, it is most commonly supplied and used as a more stable salt, typically phenylhydrazine hydrochloride or phenylhydrazine sulfate.
The choice between these salts is not arbitrary; it has significant implications for experimental design, reaction efficiency, and the integrity of the final analysis. This guide provides an in-depth comparative analysis of these two common salts, grounded in chemical principles and supported by experimental insights to inform your selection process.
The Foundation: Phenylhydrazone Formation
The derivatization reaction is a nucleophilic addition-elimination (condensation) reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon. This is followed by dehydration to form a stable carbon-nitrogen double bond (a hydrazone).
The key to this reaction is the nucleophilicity of the phenylhydrazine. The free base (PhNHNH₂) is the reactive species. However, in solution, an equilibrium exists between the free base and its protonated form, the phenylhydrazinium ion (PhNHNH₃⁺). The phenylhydrazinium ion is not nucleophilic and will not react with the carbonyl group. This equilibrium is pH-dependent, and it is here that the differences between the hydrochloride and sulfate salts begin to emerge.
Caption: Figure 1: General Mechanism of Phenylhydrazone Formation.
Head-to-Head Comparison: Hydrochloride vs. Sulfate
The choice of salt primarily influences three critical experimental parameters: Solubility , Solution pH , and Handling/Stability .
| Parameter | Phenylhydrazine Hydrochloride (C₆H₅NHNH₂·HCl) | Phenylhydrazine Sulfate ((C₆H₅NHNH₂)₂·H₂SO₄) | Key Considerations for the Researcher |
| Molecular Weight | 144.60 g/mol | 314.38 g/mol | Sulfate salt has a higher molecular weight, requiring more mass for the same molar quantity of reagent. |
| Solubility | Freely soluble in water.[6] Soluble in ethanol. | Sparingly soluble in water. | Hydrochloride is the salt of choice for hydro-alcoholic solvent systems. The sulfate's poor solubility can be problematic, potentially leading to incomplete reactions or precipitation. |
| Solution pH | Forms a mildly acidic solution in water. | Forms a more strongly acidic solution in water. | The initial pH of the reaction mixture will be lower with the sulfate salt. This can be detrimental to acid-labile analytes and may require more substantial buffering to reach the optimal reaction pH (typically pH 4-6). |
| Purity & Stability | Generally available in high purity (≥99%).[7] Stable as a crystalline solid.[8] | Also available in high purity. Stable as a solid. | Both are stable solids. The choice is not typically dictated by stability concerns of the solid reagent itself. |
| Handling | Toxic, suspected carcinogen and mutagen.[9][10][11][12] Requires careful handling in a fume hood with appropriate PPE.[13] | Toxic, suspected carcinogen and mutagen.[14] Requires the same stringent safety precautions as the hydrochloride salt. | No significant difference in handling safety. Both salts are hazardous and must be handled with extreme care according to their Safety Data Sheets (SDS). |
Deep Dive: Causality and Experimental Implications
Solubility: The Practical Advantage of the Hydrochloride Salt
For many analytical applications, particularly those involving HPLC, derivatization is often performed in a mixture of water and an organic solvent like methanol or acetonitrile. This is done to ensure the solubility of both the analyte and the derivatizing reagent.
-
Phenylhydrazine Hydrochloride exhibits excellent solubility in water and alcohols.[6] This makes it highly versatile and easy to work with, ensuring a homogenous reaction mixture, which is critical for reproducible and complete derivatization.
-
Phenylhydrazine Sulfate , conversely, has limited solubility in water and is even less soluble in common organic solvents. This can lead to challenges in preparing a concentrated stock solution and may necessitate heating or using a larger volume of solvent, which can complicate sample workup. In some cases, the reagent may not fully dissolve, leading to lower-than-expected derivatization efficiency.
Expert Insight: The superior solubility of the hydrochloride salt simplifies protocol development and enhances robustness. It is the default choice unless a purely aqueous, highly acidic starting condition is specifically required.
Reaction pH: The Mechanistic Driver
The rate of hydrazone formation is highly pH-dependent. The reaction requires the phenylhydrazine to be in its free base form to act as a nucleophile, but it also requires acid catalysis to facilitate the dehydration of the carbinolamine intermediate. This results in a "volcano" shaped rate-pH profile, with the optimal rate typically occurring in a mildly acidic range (pH 4-6).
-
Phenylhydrazine Hydrochloride , being the salt of a weak base and a strong acid (HCl), creates a mildly acidic solution. This starting pH is often closer to the optimal range for derivatization, requiring less pH adjustment.
-
Phenylhydrazine Sulfate , the salt of a weak base and a strong diprotic acid (H₂SO₄), generates a more strongly acidic environment upon dissolution. This can be problematic for two reasons:
-
Analyte Stability: Many biologically relevant carbonyls, such as certain corticosteroids or carbohydrates, are sensitive to strongly acidic conditions and may degrade.[15]
-
Reaction Kinetics: At very low pH, the majority of the phenylhydrazine exists in its inactive, protonated form (PhNHNH₃⁺), which significantly slows down the initial nucleophilic attack.
-
Expert Insight: While the sulfate salt's acidity can be overcome with buffering, it adds an extra step and requires careful control. The hydrochloride salt provides a more "forgiving" starting point, minimizing the risk of analyte degradation and simplifying pH optimization.
Caption: Figure 2: Workflow Comparison for Derivatization.
Experimental Protocol: Derivatization of Corticosteroids for HPLC-UV Analysis
This protocol provides a self-validating system for comparing the performance of the two salts for the derivatization of hydrocortisone, a common corticosteroid.[16][17]
Objective: To compare the derivatization efficiency of phenylhydrazine hydrochloride and phenylhydrazine sulfate with hydrocortisone.
Materials:
-
Hydrocortisone standard
-
Phenylhydrazine Hydrochloride (≥99%)[7]
-
Phenylhydrazine Sulfate (≥99%)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Deionized Water
-
HPLC system with UV detector (set to ~390 nm, the λmax of the hydrazone)
-
Reversed-phase C18 column
Procedure:
-
Preparation of Standard and Reagent Solutions:
-
Hydrocortisone Stock (1 mg/mL): Accurately weigh 10 mg of hydrocortisone and dissolve in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.
-
Reagent A (Phenylhydrazine HCl, 10 mg/mL): Dissolve 100 mg of phenylhydrazine hydrochloride in 10 mL of 50:50 methanol:water. Solution should be clear.
-
Reagent B (Phenylhydrazine Sulfate, 10 mg/mL): Attempt to dissolve 100 mg of phenylhydrazine sulfate in 10 mL of 50:50 methanol:water. Note any solubility issues.
-
Acetate Buffer (1 M, pH 4.5): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
-
Derivatization Reaction (Perform in triplicate for each condition):
-
Blank (for each reagent): In a vial, mix 100 µL of methanol, 100 µL of the respective reagent (A or B), and 50 µL of acetate buffer.
-
Standard (for each reagent): In a vial, mix 100 µL of the Hydrocortisone Working Standard, 100 µL of the respective reagent (A or B), and 50 µL of acetate buffer.
-
Un-derivatized Standard: In a vial, mix 100 µL of the Hydrocortisone Working Standard with 150 µL of methanol.
-
-
Reaction Incubation:
-
Cap all vials tightly.
-
Incubate all vials in a heating block or water bath at 60°C for 60 minutes.
-
Allow vials to cool to room temperature.
-
-
HPLC Analysis:
-
Inject 10 µL of each solution onto the HPLC system.
-
Analyze the chromatograms. The derivatized hydrocortisone phenylhydrazone should have a significantly longer retention time than the un-derivatized hydrocortisone.
-
Validation:
-
The blank injections should show no peak at the retention time of the derivative.
-
The un-derivatized standard injection will confirm the retention time of the parent compound.
-
Compare the peak area of the hydrocortisone phenylhydrazone derivative from the reactions with Reagent A and Reagent B.
-
-
Expected Outcome: The reaction with phenylhydrazine hydrochloride (Reagent A) is expected to yield a larger, more consistent peak area for the derivative, indicating higher and more reproducible derivatization efficiency. This is primarily due to its superior solubility, ensuring the reagent is fully available for the reaction. The reaction with the sulfate salt may show lower peak areas and higher variability between triplicates if solubility was incomplete.
Decision Framework for Salt Selection
For the practicing scientist, the choice can be simplified using a decision-making framework.
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A Senior Application Scientist's Guide to Modern Carbohydrate Analysis: Moving Beyond Phenylhydrazine
For decades, the formation of osazones via reaction with phenylhydrazine has been a cornerstone of classical carbohydrate chemistry, a familiar sight in textbooks and foundational laboratory courses. While historically significant for the qualitative identification of sugars, its reliance on a toxic reagent, harsh reaction conditions, and its unsuitability for modern quantitative, high-throughput analysis necessitates a move towards safer, more robust, and significantly more powerful alternatives.[1]
As researchers and drug development professionals, our needs have evolved. We require methods that are not only sensitive and specific but also compatible with sophisticated instrumentation like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an in-depth comparison of the leading alternatives to phenylhydrazine, grounded in experimental principles and designed to help you select the optimal method for your analytical challenges.
Part 1: The Paradigm Shift - Derivatization for High-Sensitivity Detection
The primary challenge in carbohydrate analysis is that simple sugars lack a strong native chromophore or fluorophore, making them difficult to detect with the high sensitivity required for biological and pharmaceutical samples.[2][3] Phenylhydrazine addressed this by creating a UV-active derivative, but modern reagents achieve this with far greater efficiency and safety. The strategy remains the same: attach a "tag" to the sugar's reducing end to make it readily detectable.
The Workhorse Reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP)
PMP has emerged as a gold-standard derivatizing agent for its reliability and versatility. It offers a direct, modern replacement for phenylhydrazine's derivatization principle but with significantly improved outcomes for quantitative analysis.
Expertise & Experience: The "Why" Behind PMP
The choice of PMP is rooted in its chemical properties. The reaction proceeds under mild alkaline conditions, which is crucial for preserving the integrity of sensitive or acid-labile monosaccharides that might degrade under harsher protocols.[4][5] Two PMP molecules react with the aldehyde group of a single reducing sugar, forming a stable bis-PMP-sugar derivative.[5][6] This derivative is not only stable but also possesses a strong hydrophobic character due to its phenyl and pyrazolone rings, making it ideal for separation on common C18 reversed-phase HPLC columns.[5][7]
Experimental Protocol: PMP Derivatization for HPLC-UV Analysis
This protocol is a robust starting point for the analysis of monosaccharide composition in hydrolyzed glycoproteins or polysaccharides.
-
Sample Preparation: Hydrolyze your polysaccharide or glycoprotein sample to release monosaccharides (e.g., using 2M trifluoroacetic acid at 110°C for 4 hours). Lyophilize the sample to dryness.
-
Derivatization Reaction:
-
Neutralization & Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 20 µL of 0.3 M hydrochloric acid.
-
Add 200 µL of deionized water.
-
To remove excess PMP reagent, perform a liquid-liquid extraction by adding 200 µL of chloroform and vortexing vigorously.
-
Centrifuge for 5 minutes to separate the phases.
-
-
Sample Collection: Carefully collect the upper aqueous layer containing the PMP-labeled sugars. Repeat the chloroform extraction two more times to ensure complete removal of unreacted PMP.
-
Analysis: The collected aqueous sample is now ready for injection onto a reversed-phase HPLC system with UV detection at approximately 245-250 nm.[8]
Trustworthiness: A Self-Validating System
The protocol's integrity is maintained by running a mixed standard of known monosaccharides in parallel. The resulting chromatogram provides retention times for each sugar, allowing for confident peak identification in the unknown sample. Co-injection of a sample with a specific standard can be used to confirm peak identity unequivocally.
Workflow: PMP Derivatization and Analysis
Caption: Workflow for monosaccharide analysis using PMP derivatization.
The High-Sensitivity Approach: Fluorescent Labeling
For applications demanding the utmost sensitivity, such as detailed glycan profiling from minute biological samples, fluorescent labeling is the undisputed champion. This technique, typically involving reductive amination, can lower detection limits into the femtomole range.
Expertise & Experience: The "Why" Behind Fluorescent Tags
Reductive amination is a two-step process. First, a fluorescent tag containing a primary amine, such as 2-aminobenzamide (2-AB) or 2-aminopyridine (2-AP), reacts with the open-chain aldehyde form of a reducing sugar to form a Schiff base.[9] This intermediate is unstable and is immediately stabilized by a reducing agent, like sodium cyanoborohydride or dimethylamine-borane, to form a stable, highly fluorescent secondary amine derivative.[10] The choice between 2-AB and 2-AP often comes down to laboratory preference and compatibility with existing databases, as both are widely used and provide excellent sensitivity.[11][12]
Experimental Protocol: 2-Aminobenzamide (2-AB) Labeling
-
Sample Preparation: Ensure the carbohydrate sample is purified and lyophilized in a microcentrifuge tube.
-
Labeling Reaction:
-
Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of acetic acid and DMSO.
-
Add 5-10 µL of the labeling solution to the dried sample.
-
Vortex to dissolve and centrifuge briefly.
-
Incubate at 65°C for 2 hours.
-
-
Purification:
-
After incubation, cool the sample.
-
Excess 2-AB label must be removed. This is commonly done using a paper-based cleanup method or a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) cartridge.
-
For SPE, condition the cartridge with water, then equilibrate with acetonitrile. Apply the sample, wash with acetonitrile/water to remove excess label, and elute the labeled glycans with water.
-
-
Analysis: Lyophilize the purified, labeled sample and reconstitute in water for analysis by HILIC-HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).
Workflow: Fluorescent Labeling via Reductive Amination
Caption: General workflow for fluorescent labeling of carbohydrates.
Part 2: The "No-Derivatization" Strategy - Direct Chromatographic Analysis
While derivatization enhances sensitivity, it also adds time, cost, and potential sources of error to the workflow. For certain applications, particularly those coupled with mass spectrometry, direct analysis of unlabeled carbohydrates is preferable.
Porous Graphitic Carbon (PGC) Liquid Chromatography
PGC columns offer a unique and powerful alternative for the separation of underivatized carbohydrates.
Expertise & Experience: The "Why" Behind PGC
Unlike traditional C18 columns that separate based on hydrophobicity, PGC columns operate on a different principle. They are composed of flat, non-porous sheets of graphite. This structure allows for separation based on polar and electronic interactions between the carbohydrate's hydroxyl groups and the polarizable surface of the graphite.[13] This mechanism is exquisitely sensitive to the stereochemistry of the analytes, making PGC the unparalleled choice for separating structurally similar isomers (e.g., epimers or anomers) that are often impossible to resolve with other column chemistries.[14][15] This makes it exceptionally valuable in biopharmaceutical characterization where isomeric purity is critical.
Experimental Protocol: PGC-LC-MS for Monosaccharide Isomers
-
Sample Preparation: Prepare a solution of underivatized monosaccharides in the initial mobile phase (e.g., water with a small amount of volatile buffer like ammonium formate).
-
Chromatographic System:
-
Column: A PGC column (e.g., Thermo Fisher Hypercarb).
-
Mobile Phase A: Water with 5 mM ammonium formate.
-
Mobile Phase B: 95% Acetonitrile with 5 mM ammonium formate.[15]
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 0-5%) to retain the polar carbohydrates.
-
Run a shallow gradient of increasing Mobile Phase B to elute the sugars based on their polarity. A typical gradient might run from 5% to 50% B over 20-30 minutes.
-
-
Detection:
-
Couple the LC system to a mass spectrometer (for universal, sensitive detection) or an Evaporative Light Scattering Detector (ELSD) if MS is unavailable.
-
Workflow: Label-Free Analysis using PGC-LC-MS
Caption: Label-free carbohydrate analysis workflow using PGC-LC.
Part 3: The Specificity-First Approach - Enzymatic Assays
When the goal is not to profile a complex mixture but to accurately quantify a specific known sugar, enzymatic methods are the most efficient and precise tool available.
Expertise & Experience: The "Why" Behind Enzymes
The power of enzymatic assays lies in the exquisite specificity of enzymes.[16] For example, the enzyme glucose oxidase catalyzes the oxidation of D-glucose but will not react with other sugars like fructose or galactose. This specificity eliminates the need for chromatographic separation. In many commercially available kits, this primary reaction is coupled to a secondary reaction that produces a colored or fluorescent product, which can be easily measured on a simple plate reader.[17] This makes the method rapid, highly specific, and amenable to high-throughput screening in a 96-well plate format.[18]
Experimental Protocol: Coupled Enzymatic Assay for D-Glucose & D-Fructose
This method is commonly used to determine residual sugars in bioprocessing, food science, and winemaking.[18]
-
Sample Preparation: Dilute the sample (e.g., fermentation broth, fruit juice) as needed to ensure the sugar concentration falls within the assay's linear range.
-
Glucose Determination:
-
In a 96-well plate, add sample, standards, and a blank (water) to separate wells.
-
Add a reaction mixture containing ATP, NADP+, and the enzyme hexokinase (HK). HK converts glucose to glucose-6-phosphate (G6P).
-
Incubate for 10-15 minutes.
-
Add the enzyme glucose-6-phosphate dehydrogenase (G6P-DH). This enzyme oxidizes G6P and reduces NADP+ to NADPH.
-
Measure the increase in absorbance at 340 nm. The change in absorbance is directly proportional to the initial glucose concentration.[16]
-
-
Fructose Determination:
-
To the same wells, add the enzyme phosphoglucose isomerase (PGI).
-
PGI converts fructose-6-phosphate (which was also formed in the first step if fructose was present) into G6P.
-
The newly formed G6P is then oxidized by G6P-DH, leading to a further increase in NADPH.
-
Measure the absorbance at 340 nm again. The second increase in absorbance is proportional to the initial fructose concentration.
-
Principle: Coupled Enzymatic Assay
Caption: Reaction pathway for a coupled enzymatic assay of glucose and fructose.
Comparative Summary & Recommendations
Choosing the right alternative to phenylhydrazine depends entirely on the analytical question you are asking. The table below provides a head-to-head comparison to guide your decision.
| Parameter | Phenylhydrazine | PMP Derivatization | Fluorescent Labeling (2-AB) | PGC-LC (Label-Free) | Enzymatic Assays |
| Principle | Osazone Formation | Pyrazolone Derivatization | Reductive Amination | Adsorption Chromatography | Specific Enzyme Catalysis |
| Detection | Visual/Melting Point | HPLC-UV/MS | HPLC-FLD/MS | LC-MS/ELSD | Spectrophotometry |
| Specificity | Low (Groups sugars) | High (Separates most) | High (Separates most) | Very High (Isomer separation) | Extremely High (Single sugar) |
| Sensitivity | Very Low (mg) | High (pmol) | Very High (fmol) | Medium-High (with MS) | High (µmol-nmol) |
| Application | Qualitative ID (Obsolete) | Monosaccharide Composition | Glycan Profiling, Biomarkers | Isomer Analysis, QC | Quantifying a known sugar |
| Safety | Highly Toxic | Moderate | Moderate | Low | Very Safe |
| Throughput | Very Low | Medium | Medium-High | Medium | Very High |
Final Recommendations:
-
For routine, quantitative monosaccharide composition analysis of hydrolyzed samples: PMP derivatization is the most balanced choice, offering good sensitivity, robustness, and compatibility with standard HPLC-UV systems.[7][19]
-
For trace-level analysis, complex glycan profiling, or biomarker discovery: Fluorescent labeling (2-AB, 2-AP) is the required standard, providing the highest sensitivity possible.[12][]
-
When analyzing mixtures of isomers or to avoid derivatization for MS-based workflows: Porous Graphitic Carbon (PGC) chromatography is a uniquely powerful and indispensable tool.[15][21]
-
For rapid, high-throughput quantification of a single, known sugar in a complex matrix: Enzymatic assays are unparalleled in their speed, specificity, and ease of use.[16][22]
By embracing these modern techniques, we can move beyond the limitations of classical reagents and generate the high-quality, quantitative data needed to advance our research and development goals.
References
- ANALYSIS OF CARBOHYDR
- Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. PubMed.
- Use of a porous graphitised carbon column for the high-performance liquid chromatography of oligosaccharides, alditols and glycopeptides with subsequent mass spectrometry analysis. PubMed.
- Characterization of Porous Graphitic Carbon LC Phase with some Carbohydrate Derivatives.
- Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates.
- Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochrom
- Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography.
- Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010.
- Other fluorescent labels used in carbohydrate analysis.
- In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans. Frontiers.
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- Fluorescent Labeled Carbohydr
- Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry.
- Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.
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- Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes.
- Fluorescent labeling of glycans and high-performance liquid chrom
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- Analysis of Sugars using 2-Nitrophenylhydrazine Derivatiz
- Improved PMP derivatization method for analyzing monosaccharide composition.
- Method for Investigation of Oligosaccharides Using Phenylhydrazine Derivatization.
- Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test??.
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Quantitative analysis of reaction products using Phenylhydrazine Oxalate
A Comparative Guide to the Quantitative Analysis of Carbonyl Reaction Products: Phenylhydrazine Oxalate vs. 2,4-Dinitrophenylhydrazine (DNPH)
Introduction: The Critical Role of Carbonyl Quantification
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reaction products, intermediates, and impurities is paramount. Among the most significant functional groups monitored are carbonyls (aldehydes and ketones). Their presence, even in trace amounts, can indicate reaction completion, degradation pathways, or the existence of genotoxic impurities. Consequently, robust and reliable analytical methods for their quantification are indispensable.
This guide provides a detailed comparison of two common derivatizing agents used for the analysis of carbonyl compounds: Phenylhydrazine and 2,4-Dinitrophenylhydrazine (DNPH). While this compound serves as a stable, solid source for the active reagent Phenylhydrazine, the industry standard is often DNPH. We will delve into the underlying chemistry, comparative performance, and provide field-proven protocols to guide researchers in making an informed choice for their specific analytical challenges.
The Derivatization Principle: Enhancing Detectability
Many low-molecular-weight carbonyl compounds lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection challenging and insensitive.[1] Derivatization chemistry overcomes this limitation by reacting the carbonyl compound with a reagent to form a new, stable derivative that possesses a high molar absorptivity, enabling sensitive detection.[2]
The core reaction for both phenylhydrazine and DNPH is a nucleophilic addition-elimination (condensation) reaction with the carbonyl group to form a stable hydrazone derivative.[3][4] This process not only attaches a strong chromophore but also increases the molecular weight and hydrophobicity of the analyte, often improving its chromatographic retention and separation.
Reaction Mechanism: Hydrazone Formation
The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the resulting phenylhydrazone. This reaction is typically acid-catalyzed.
Caption: General mechanism for the acid-catalyzed condensation of a carbonyl compound with phenylhydrazine to form a phenylhydrazone.
Method 1: this compound
This compound is a salt that provides a more stable, crystalline, and easily weighable form of phenylhydrazine, which is a liquid and susceptible to oxidation. In solution, it dissociates to provide the active phenylhydrazine reagent. The resulting phenylhydrazone derivatives can be quantified using HPLC with UV detection.
Advantages:
-
Cost-Effective: Generally less expensive than many other derivatizing agents.
-
Good Reactivity: Reacts efficiently with a wide range of aldehydes and ketones.[5][6]
Disadvantages:
-
Lower UV Absorbance: The resulting phenylhydrazone has a weaker chromophore compared to the dinitrophenylhydrazone, leading to lower sensitivity.
-
Safety Profile: Phenylhydrazine is toxic, a suspected carcinogen and mutagen, and is readily absorbed through the skin.[7][8] Strict safety protocols are mandatory.
-
Stability: Phenylhydrazine solutions can be sensitive to light and air, requiring fresh preparation or proper storage.
Method 2: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH, often referred to as Brady's reagent, is arguably the most widely used derivatizing agent for the quantitative analysis of carbonyl compounds.[9][10] Its use is stipulated in numerous regulatory methods, including those from the EPA for environmental analysis.[11][12]
Advantages:
-
High Sensitivity: The two nitro groups on the phenyl ring create a strong chromophore, resulting in dinitrophenylhydrazone derivatives with high molar absorptivity around 360 nm, enabling excellent sensitivity for UV detection.[11]
-
Stable Derivatives: The resulting hydrazones are typically stable, brightly colored, crystalline solids, which historically allowed for identification by melting point.[3][13]
-
Well-Established: A vast body of literature and standardized methods supports its use.[9][10][12]
Disadvantages:
-
Formation of Isomers: A significant drawback is the formation of E and Z stereoisomers around the C=N double bond of the hydrazone.[9] These isomers can appear as separate peaks in the chromatogram, complicating quantification unless chromatographic conditions are optimized to co-elute them or a reduction step is introduced to eliminate the double bond.[9]
-
Reagent Purity: The DNPH reagent itself can contain carbonyl impurities, which can lead to high background signals and interfere with the analysis of trace-level analytes.[11] Recrystallization of the reagent is often necessary.
-
Safety Concerns: DNPH is also toxic and must be handled with care. It is sensitive to shock and friction and is typically supplied wetted with water to reduce its explosive hazard.[13][14]
Performance Comparison: Phenylhydrazine vs. DNPH
The choice between these two reagents depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Feature | Phenylhydrazine | 2,4-Dinitrophenylhydrazine (DNPH) | Rationale & Justification |
| Sensitivity | Moderate | High | DNPH derivatives have a much higher molar absorptivity due to the two nitro groups, making it the superior choice for trace analysis.[11] |
| Derivative Stability | Good | Excellent | Dinitrophenylhydrazones are generally more stable and often crystalline, facilitating isolation if needed.[1][3] |
| Chromatographic Issues | Generally straightforward | Formation of E/Z isomers can lead to peak splitting, complicating integration and quantification.[9] | |
| Detection Wavelength | ~235-280 nm | ~360 nm | The longer wavelength for DNPH derivatives reduces potential interference from many matrix components, improving selectivity.[11] |
| Reagent Purity | Can be an issue; requires high-purity grade. | Often requires purification (e.g., recrystallization) to remove carbonyl blanks.[11] | |
| Safety | Toxic, suspected carcinogen, skin absorption.[7][8] | Toxic, explosive when dry.[14] | Both reagents are hazardous and require handling in a fume hood with appropriate personal protective equipment (PPE). |
| Cost | Generally lower | Generally higher | Phenylhydrazine and its salts are often less expensive raw materials. |
| Typical Applications | Analysis of oligosaccharides, general carbonyl quantification where high sensitivity is not the primary driver.[15] | Environmental monitoring (air, water), food and beverage industry, biomedical research for trace carbonyls.[12] |
Experimental Protocols
The following protocols are generalized workflows. They must be rigorously validated for each specific application and matrix to ensure they are fit for purpose.[16][17]
Workflow for Carbonyl Quantification via Derivatization
Caption: A generalized workflow for the quantitative analysis of carbonyl compounds using derivatization followed by HPLC-UV.
Protocol 1: Quantitative Analysis using Phenylhydrazine
This protocol is a representative method. Optimization of solvent, pH, temperature, and incubation time is critical.
-
Reagent Preparation: Accurately weigh this compound and dissolve it in an appropriate solvent mixture (e.g., methanol/water) containing a catalytic amount of acid (e.g., acetic acid) to achieve the desired final concentration of phenylhydrazine. Prepare this solution fresh daily.
-
Standard Preparation: Prepare a stock solution of the target carbonyl analyte in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.
-
Derivatization:
-
To a known volume of each standard and sample solution in separate vials, add an excess of the Phenylhydrazine reagent solution. The excess is crucial to drive the reaction to completion.
-
Vortex the vials and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes) to ensure complete reaction.
-
Cool the vials to room temperature.
-
-
HPLC Analysis:
-
Analyze the derivatized standards and samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of the target phenylhydrazone (e.g., ~275 nm, requires empirical determination).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation: Ensuring Trustworthy Data
A described protocol is only trustworthy if it is validated. Method validation provides documented evidence that the procedure is fit for its intended purpose.[17][18] Key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), must be assessed.[19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by analyzing blank and placebo samples to check for interferences at the retention time of the analyte derivative.[18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Established by analyzing a series of standards over a defined range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[18]
-
Accuracy: The closeness of the test results to the true value. Assessed by spiking the sample matrix with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Safety and Handling
Both phenylhydrazine and DNPH are hazardous materials requiring strict safety precautions.
-
Engineering Controls: Always handle these reagents and their solutions inside a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Phenylhydrazine is readily absorbed through the skin, making glove use essential.[8]
-
Storage: Store reagents in tightly sealed containers in a cool, well-ventilated area, away from heat and sources of ignition. DNPH must be kept wet to avoid an explosion hazard.[13]
-
Disposal: Dispose of all waste (reagents, derivatized samples, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Recommendations
The quantitative analysis of carbonyl compounds via derivatization is a powerful and essential technique.
-
Choose 2,4-Dinitrophenylhydrazine (DNPH) when high sensitivity is paramount, such as for trace-level impurity analysis or environmental monitoring. Be prepared to address the potential complication of E/Z isomer formation through chromatographic method development.
-
Choose this compound for applications where moderate sensitivity is sufficient and cost is a significant consideration. Its simpler chromatography (no isomer formation) can be an advantage for routine screening assays.
Regardless of the chosen reagent, a comprehensive understanding of the reaction chemistry, meticulous execution of the protocol, and, most importantly, a thorough validation of the analytical method are the cornerstones of producing accurate, reliable, and defensible scientific data.
References
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Save My Exams. (2023). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry). Save My Exams. [Link]
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GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. GeeksforGeeks. [Link]
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Compound Interest. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Compound Interest. [Link]
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SIELC Technologies. (n.d.). Separation of Phenylhydrazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
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Nazar, N. S. (2020). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. [Link]
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Li, K., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(11), 1083. [Link]
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Drlogy. (n.d.). What are some alternatives to the DNPH test?. Drlogy. [Link]
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BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. BYJU'S. [Link]
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Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
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Ho, S. S. H., & Yu, J. Z. (2004). DNPH derivatization and HPLC-UV analysis of carbonyl compounds for environmental monitoring. ResearchGate. [Link]
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Pompach, P., et al. (1999). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Analytical Biochemistry, 272(1), 111-114. [Link]
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Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Wang, Y., et al. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Industrial Water Treatment. [Link]
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Marks, L., & Morrell, R. S. (1931). Determination of the carbonyl and aldehyde content of organic compounds: estimation of phenylhydrazine. Analyst, 56, 508. [Link]
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De-Salles, C., et al. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 98, 203-210. [Link]
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Alfa Aesar. (2010). Phenylhydrazine SAFETY DATA SHEET. Alfa Aesar. [Link]
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ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. ResearchGate. [Link]
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Al-Sabha, T. N., & Al-Ghabsha, T. S. (2012). Simultaneous spectrophotometric determination of hydrazine and phenylhydrazine based on their condensation reactions with different aromatic aldehydes in micellar media using H-point standard addition method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 129-135. [Link]
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HYPER ACADEMIC CHANNEL. (2021). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. YouTube. [Link]
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ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 5(4), 1-6. [Link]
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Evans, W. L., et al. (1918). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLHYDRAZONE. Journal of the American Chemical Society, 40(3), 493-499. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
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Sastry, C. S. P., et al. (1984). Detection and determination of phenylhydrazine. Talanta, 31(6), 466. [Link]
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Raiford, L. C., & Daddow, W. T. (1931). REACTION OF SOME CARBONYL AND THIOCARBONYL COMPOUNDS WITH PHENYLHYDRAZINE. Proceedings of the Iowa Academy of Science, 38(1), 171. [Link]
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Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form. Vedantu. [Link]
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Evans, W. L., et al. (1918). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLHYDRAZONE. Journal of the American Chemical Society, 40(3), 493-499. [Link]
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A Comparative Spectroscopic Guide to Phenylhydrazine Oxalate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document is structured to not only present data but also to elucidate the underlying chemical principles that govern the observed and predicted spectroscopic behaviors. By understanding the "why" behind the spectral features, researchers can more effectively characterize novel compounds, identify impurities, and monitor reaction progress.
The Spectroscopic Profile of Phenylhydrazine and Oxalic Acid: The Building Blocks
A logical starting point for predicting the spectroscopic characteristics of phenylhydrazine oxalate is a thorough examination of its parent compounds.
Phenylhydrazine: A Spectroscopic Overview
Phenylhydrazine is a versatile reagent in organic synthesis, and its spectroscopic properties are well-documented.
-
¹H NMR: The proton NMR spectrum of phenylhydrazine typically shows signals for the aromatic protons and the amine protons. The aromatic protons usually appear as multiplets in the range of 6.7-7.3 ppm. The N-H protons can be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration.[1]
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, with the carbon attached to the hydrazine group appearing at a distinct chemical shift.[2]
-
FT-IR: The infrared spectrum of phenylhydrazine is characterized by N-H stretching vibrations, typically seen as one or two bands in the 3200-3400 cm⁻¹ region.[3][4] Aromatic C-H and C=C stretching vibrations are also prominent.
-
UV-Vis: Phenylhydrazine exhibits ultraviolet absorption due to the electronic transitions within the phenyl ring and the hydrazine moiety.[5]
-
Mass Spectrometry: The mass spectrum of phenylhydrazine will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Oxalic Acid: A Spectroscopic Overview
Oxalic acid, a simple dicarboxylic acid, also has well-defined spectral features.
-
¹H NMR: In a suitable solvent, the carboxylic acid protons of oxalic acid typically produce a singlet at a downfield chemical shift (often >10 ppm), which can be broad and concentration-dependent.[6]
-
¹³C NMR: The carbon spectrum shows a signal for the carboxyl carbons, typically in the range of 160-180 ppm.[7]
-
FT-IR: The IR spectrum of oxalic acid is dominated by a broad O-H stretch from the carboxylic acid groups, usually in the 2500-3300 cm⁻¹ region, and a strong C=O stretch around 1700 cm⁻¹.[8][9][10]
-
UV-Vis: Oxalic acid absorbs in the UV region, with absorption maxima reported at various wavelengths depending on the conditions.[11][12][13]
Predicted Spectroscopic Data for this compound
The formation of this compound involves an acid-base reaction where the basic phenylhydrazine is protonated by the acidic oxalic acid. This ionic interaction is expected to significantly influence the spectroscopic signatures of both moieties. The molecular formula for this compound is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol .[14] Some sources may cite a different molecular formula and weight, potentially indicating a different stoichiometric ratio.[15][16][17]
Predicted ¹H and ¹³C NMR Spectra
The protonation of the hydrazine group in phenylhydrazine will lead to a downfield shift of the N-H proton signals in the ¹H NMR spectrum. The aromatic proton signals may also experience a slight downfield shift due to the increased electron-withdrawing nature of the protonated hydrazine group. For the oxalate portion, the deprotonation will result in the disappearance of the carboxylic acid proton signal.
In the ¹³C NMR spectrum, the carbons of the phenyl ring in the phenylhydrazinium cation will likely be shifted slightly downfield compared to neutral phenylhydrazine. The carboxylate carbon of the oxalate dianion will have a chemical shift characteristic of a deprotonated carboxylic acid.
Predicted FT-IR Spectrum
The FT-IR spectrum of this compound is expected to show significant changes compared to its precursors. The N-H stretching vibrations of the phenylhydrazinium cation will likely appear as a broad band at a lower frequency than in phenylhydrazine, indicative of the charged amine group. The most notable change for the oxalate portion will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically around 1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of this compound is anticipated to be similar to that of protonated phenylhydrazine. The electronic transitions of the phenyl ring will be present, though the absorption maxima and molar absorptivity may be altered by the protonation of the hydrazine moiety.
Predicted Mass Spectrum
In a mass spectrometry experiment, it is likely that the this compound salt will dissociate. Therefore, the mass spectrum would likely show the mass of the phenylhydrazine cation and potentially fragments of the oxalate anion, or the spectrum of neutral phenylhydrazine depending on the ionization technique used.
Comparative Analysis: this compound vs. Phenylhydrazones
To provide a practical comparison, we will contrast the predicted spectroscopic data of this compound with the known data for a representative class of its derivatives: phenylhydrazones. Phenylhydrazones are formed by the condensation reaction of phenylhydrazine with aldehydes or ketones.[7][9]
| Spectroscopic Technique | Predicted this compound | Representative Phenylhydrazone Derivative | Rationale for a Key Difference |
| ¹H NMR | Aromatic protons, broad N-H signals shifted downfield due to protonation. | Aromatic protons, N-H proton, and a characteristic C=N-H proton signal. | The presence of the C=N double bond in the hydrazone introduces a new, distinct proton environment. |
| ¹³C NMR | Aromatic carbons, carboxylate carbon signal. | Aromatic carbons, and a characteristic imine carbon (C=N) signal. | The imine carbon in the hydrazone provides a key diagnostic signal not present in the oxalate salt. |
| FT-IR | Broad N-H⁺ stretch, strong carboxylate (COO⁻) stretches. | N-H stretch, C=N stretch (around 1600-1650 cm⁻¹), aromatic C=C stretches.[3] | The strong, characteristic C=N stretch in the hydrazone is a key differentiator from the carboxylate stretches in the oxalate. |
| UV-Vis | Similar to protonated phenylhydrazine. | Extended conjugation due to the C=N bond often leads to a bathochromic (red) shift in the absorption maximum compared to phenylhydrazine. | The increased conjugation in the phenylhydrazone system lowers the energy of the π → π* transition. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the infrared spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water, acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Analytical Workflow
The systematic approach to characterizing these compounds can be visualized as follows:
Caption: A generalized workflow for the synthesis and spectroscopic characterization of phenylhydrazine compounds.
Conclusion
When compared to its covalent derivatives, such as phenylhydrazones, the spectroscopic differences are stark. The presence of the imine (C=N) bond in hydrazones provides a unique set of signals that are absent in the oxalate salt. This comparative guide equips researchers with the foundational knowledge to distinguish between these related compounds and to confidently interpret the spectroscopic data of novel phenylhydrazine derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality data for such analyses.
References
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Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022) Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]
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ResearchGate. FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals. [Link]
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A Researcher's Guide to Derivatization Efficiency: Phenylhydrazine vs. Competing Reagents
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of low-concentration or chromatographically challenging analytes is paramount. Chemical derivatization stands as a cornerstone technique, transforming analytes into derivatives with enhanced detectability and separability. Among the arsenal of reagents, those targeting the carbonyl group—a functional group prevalent in sugars, steroids, and aldehydes—are of critical importance.[1][2]
This guide provides an in-depth comparison of phenylhydrazine, a classic derivatizing agent, against its principal alternatives. We will delve into the mechanistic underpinnings, comparative efficiencies, and practical applications of these reagents, supported by experimental protocols and data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical challenges.
The Principle of Hydrazine-Based Derivatization
The fundamental reaction involves the nucleophilic addition of a hydrazine derivative to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an acid-catalyzed elimination of a water molecule to form a stable hydrazone.[3] This transformation is analytically powerful for several reasons:
-
Enhanced Detectability: A chromophore or fluorophore can be introduced, significantly increasing sensitivity for UV-Vis or fluorescence detectors.[3][4]
-
Improved Chromatographic Behavior: The polarity of the analyte is altered, which can improve peak shape and resolution in HPLC or increase volatility for GC analysis.[1][5]
-
Increased Mass for MS Analysis: The addition of a large chemical moiety increases the mass of the analyte, shifting it to a clearer region of the mass spectrum and often improving ionization efficiency.[1][6][7]
Workflow: Analyte Derivatization & Analysis
Caption: General workflow for the derivatization and analysis of target analytes.
Comparative Analysis of Key Derivatizing Reagents
The selection of a derivatizing agent is dictated by the analyte's nature, the sample matrix, and the analytical instrumentation available. While phenylhydrazine is effective, other reagents have been developed to overcome its limitations and offer superior performance in specific contexts.
| Reagent | Key Features & Advantages | Optimal Analytes | Primary Detection Method(s) |
| Phenylhydrazine (PHN) | Simple, cost-effective reagent. Increases UV absorbance and hydrophobicity for RP-HPLC.[6][7] | Reducing sugars, oligosaccharides, certain steroids, glycolic acid.[7][8][9] | HPLC-UV, LC-MS.[6][7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms highly stable, crystalline derivatives (dinitrophenylhydrazones).[10] Strong chromophore provides excellent sensitivity for UV detection (~360 nm).[11] Widely used in standard methods (e.g., EPA Method 8315A).[12] | Aldehydes and ketones (especially low molecular weight).[13] | HPLC-UV.[11] |
| Dansyl Hydrazine | Introduces a highly fluorescent dansyl group.[4] Enables extremely sensitive detection, reaching attomole levels.[14] | Carbonyls in complex biological matrices (e.g., neuroactive steroids, sugars).[14][15] | HPLC or CE with Fluorescence Detection (FLD), LC-MS.[15] |
| Girard's Reagents (T & P) | Introduce a pre-existing permanent positive charge (quaternary ammonium or pyridinium).[16][17] Dramatically improves ionization efficiency for ESI-MS.[16] Enhances water solubility of derivatives.[18] | Ketosteroids, aldehydes, oligosaccharides.[16][17][19] | LC-MS, MALDI-MS.[16] |
Phenylhydrazine (PHN) and its Oxalate Salt
Phenylhydrazine is a versatile reagent particularly effective for carbohydrates.[6][7] The reaction increases the molecular weight and introduces a UV-active phenyl group, facilitating both UV and mass spectrometric detection.[6][7][20] Studies have shown it to be a simple and effective method for profiling N-linked oligosaccharides by ESI-MS and MALDI-MS, producing stable derivatives and avoiding the salt contaminants common with other labeling procedures.[6][8] The oxalate salt form is often used to improve the stability and handling of the reagent.
-
Efficiency: The derivatization is straightforward, typically requiring incubation at 37-70°C for about an hour.[6][7] The resulting phenylhydrazones are stable enough for chromatographic analysis.[6]
-
Limitations: The UV absorbance of the phenyl group is modest compared to reagents like DNPH. Furthermore, phenylhydrazone derivatives can sometimes form E/Z stereoisomers, which may result in peak splitting or broadening in chromatography, complicating quantification.[13][21]
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most widely used derivatizing agent for carbonyls, especially in environmental analysis.[3][13] The two nitro groups on the phenyl ring are strongly electron-withdrawing, which enhances the stability and crystallinity of the resulting hydrazone derivatives.[10] This property makes them easier to purify and identify.[10]
-
Efficiency: The reaction is robust and acid-catalyzed, forming stable 2,4-dinitrophenylhydrazones that are typically yellow, orange, or red solids.[2][3] The strong chromophore leads to excellent sensitivity for HPLC-UV detection.[3]
-
Limitations: Like PHN derivatives, DNPH derivatives can also form E- and Z-stereoisomers, which can be an source of analytical error.[13][22] The reagent itself can be contaminated with carbonyl compounds, necessitating purification for trace analysis.[3][12]
Dansyl Hydrazine
When ultimate sensitivity is required, dansyl hydrazine is a superior choice. It attaches a 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) moiety to the analyte, which is intensely fluorescent (λex ~340 nm, λem ~525 nm).[4] This allows for detection at picomole to attomole levels, making it ideal for trace analysis in complex biological fluids.[14]
-
Efficiency: The derivatization reaction is selective for aldehydes and ketones and can be relatively fast (e.g., 15 minutes).[14] It has been successfully used for quantifying neuroactive steroids, sugars, and malondialdehyde in plasma.[14][15]
-
Limitations: The reagent and derivatives can be susceptible to photodecomposition, requiring careful handling. The cost is also significantly higher than that of PHN or DNPH.
Girard's Reagents (T and P)
Girard's reagents are unique in that they are specifically designed to enhance mass spectrometric analysis. Girard T (GirT) contains a quaternary ammonium group, while Girard P (GirP) contains a pyridinium group.[16] Both introduce a permanent positive charge to the derivative.
-
Efficiency: This "pre-charged" nature significantly boosts ionization efficiency in positive-ion ESI-MS, leading to substantial improvements in detection limits (e.g., a ~20-fold improvement for 5-formyl-2'-deoxyuridine).[16] The reaction is effective for ketosteroids and other carbonyls, and modified Girard reagents have been shown to increase signal intensity by 3 to 7 times compared to the original GirT.[16][23]
-
Limitations: These reagents are primarily useful for MS-based detection and do not confer the same advantages for UV or fluorescence detection. The reaction conditions may sometimes lead to side reactions, such as dehydration in ecdysteroids.[24]
Decision Logic: Selecting a Derivatization Reagent
Caption: A decision tree for selecting the appropriate hydrazine-based derivatizing reagent.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following section details standardized, self-validating protocols for derivatization with DNPH and Phenylhydrazine.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from established methods for the analysis of aldehydes and ketones.[3][11][12]
A. Reagent Preparation
-
DNPH Reagent Solution (Acidified):
-
Caution: Dry DNPH is a potential explosive and should be handled with extreme care.
-
For trace analysis, purify commercial DNPH by recrystallizing from HPLC-grade acetonitrile.[3][12]
-
Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile.
-
Carefully add 1.0 mL of concentrated sulfuric acid or hydrochloric acid as a catalyst.
-
Dilute to 100 mL with acetonitrile. Store in an amber glass bottle.
-
B. Derivatization Procedure
-
Transfer an accurately measured aliquot of the sample (e.g., 1 mL of an aqueous sample or extract) into a glass vial.
-
Add an excess of the DNPH reagent solution (e.g., 1 mL). The molar excess should be significant to drive the reaction to completion.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for 1-2 hours. Reaction completion can be monitored by observing the formation of the yellow/orange precipitate.
-
After cooling to room temperature, quench the reaction by adding a neutralizing agent if necessary (e.g., potassium bicarbonate) or proceed directly to extraction.
-
Extract the DNPH-hydrazone derivatives using a suitable method, such as solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.[11][12]
-
Evaporate the solvent from the extract under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water) for HPLC analysis.
C. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with acetonitrile and water.[11]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance for the derivatives, typically around 360 nm.[11]
Protocol 2: Derivatization of Reducing Sugars with Phenylhydrazine for LC-MS Analysis
This protocol is based on methods developed for the analysis of mono- and oligosaccharides.[6][7][20]
A. Reagent Preparation
-
Phenylhydrazine Solution: Prepare a solution of phenylhydrazine (e.g., 0.5 M) in a suitable solvent like methanol or ethanol. The use of phenylhydrazine oxalate can offer improved stability.
B. Derivatization Procedure
-
Transfer the carbohydrate sample (e.g., 10-50 µg of dried glycans) into a micro-reaction vial.
-
Add 50 µL of the phenylhydrazine solution.
-
Add 50 µL of a catalyst solution, typically a weak acid like acetic acid, to maintain an optimal pH for the reaction.
-
Seal the vial tightly and incubate at 65-70°C for 1 hour.[6]
-
After cooling, remove the excess reagent, which is crucial for clean chromatography. This can be achieved by liquid-liquid extraction (e.g., with chloroform or dichloromethane) or by evaporating the sample to dryness under vacuum and reconstituting.[6]
-
Reconstitute the final dried derivative in a known volume of the initial mobile phase for LC-MS analysis.
C. LC-MS Conditions
-
Column: C18 or a graphitized carbon column suitable for carbohydrate analysis.
-
Mobile Phase: Gradient elution using acetonitrile and water, often with a small amount of formic acid (0.1%) to aid ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification. Phenylhydrazone derivatives of sugars often produce prominent [M+H]+ or [M+Na]+ ions.[8]
Conclusion and Future Outlook
The choice between this compound and its alternatives is not a matter of universal superiority but of strategic selection based on the analytical objective.
-
Phenylhydrazine remains a solid, cost-effective choice for routine analysis of carbohydrates, especially when coupled with MS detection.[6][7]
-
DNPH is the gold standard for robust, high-sensitivity UV-based quantification of aldehydes and ketones, backed by numerous regulatory methods.[3][12]
-
Dansyl Hydrazine is the reagent of choice for applications demanding the highest sensitivity, where fluorescence detection can provide orders of magnitude better performance.[4][14]
-
Girard's Reagents are unparalleled for enhancing the ESI-MS signal of ketosteroids and other carbonyls, making them indispensable for targeted metabolomics and trace analysis in complex matrices.[16][17]
The field continues to evolve, with the development of novel Girard-type reagents and other specialized derivatives aimed at improving reaction kinetics, ionization efficiency, and multiplexing capabilities through isotopic labeling.[23] As instrumentation advances, the synergy between innovative derivatization chemistry and high-resolution mass spectrometry will continue to push the boundaries of analytical detection and quantification.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Phenylhydrazine-Based Derivatization Methods
For researchers and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. A significant challenge arises when target molecules, such as certain aldehydes, ketones, or carbohydrates, lack a native chromophore, rendering them invisible to standard UV-Vis detection in High-Performance Liquid Chromatography (HPLC). Chemical derivatization offers a powerful solution, and for carbonyl-containing compounds, Phenylhydrazine has long been a reagent of choice.[1][2] By converting a non-absorbing analyte into a derivative with strong UV absorbance, we unlock sensitive and specific quantification.
However, developing a robust analytical method is only the first step. To ensure that a method can be reliably executed across different laboratories, by different analysts, and on different equipment, a rigorous inter-laboratory validation is not just best practice—it is a regulatory necessity.[3][4] This guide provides an in-depth, experience-driven walkthrough of designing and executing an inter-laboratory validation study for an analytical method using Phenylhydrazine Oxalate, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
The Foundational Chemistry: Phenylhydrazine Derivatization
The efficacy of this analytical approach hinges on a classic chemical reaction: the condensation of phenylhydrazine with an aldehyde or ketone.[2][9] Phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, resulting in the formation of a stable phenylhydrazone derivative.[9]
The critical advantage is that the resulting phenylhydrazone contains an extended system of conjugated pi-electrons, which constitutes a strong chromophore. This allows for sensitive detection at a wavelength where the parent analyte and potential matrix components have little to no absorbance, significantly enhancing the method's specificity.[10] this compound is often used as the reagent source due to its stability and ease of handling as a solid salt compared to the free base.
The Regulatory Framework: Principles of Inter-Laboratory Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][11] While a single laboratory validation establishes performance characteristics like accuracy, precision (repeatability), and linearity, an inter-laboratory study is essential to assess reproducibility —the precision of the method under varied conditions.[3] This includes different analysts, equipment, and laboratories, providing the ultimate test of a method's robustness.
The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for validation.[5][6][12][13] Key performance characteristics that must be evaluated in an inter-laboratory context are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][14]
-
Accuracy: The closeness of test results to the true value.[14]
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Expresses the precision between laboratories.[15]
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest analyte concentrations that can be quantitatively determined with suitable precision and accuracy, and detected, respectively.[3][17]
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Safety Operating Guide
Phenylhydrazine Oxalate Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of hazardous materials. Phenylhydrazine oxalate, a compound utilized in various chemical syntheses, presents significant health and environmental risks if not managed correctly. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring a secure working environment and minimizing environmental impact.
Understanding the Hazards: Why Proper Disposal is Critical
Phenylhydrazine and its salts, including the oxalate form, are classified as highly toxic and hazardous substances. Understanding the specific risks is the first step toward safe handling and disposal.
Key Hazards Associated with this compound:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Carcinogenicity: May cause cancer.[1]
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1]
-
Skin and Eye Irritation: Causes severe skin and eye irritation and may cause an allergic skin reaction.[1][2]
-
Environmental Hazard: Very toxic to aquatic life.[1]
Given these significant hazards, ad-hoc disposal is not an option. A clearly defined and rigorously followed disposal procedure is essential for the safety of all laboratory personnel and for environmental protection.
Immediate Safety and Handling Before Disposal
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of dust or vapors.[1] |
| Gloves | Nitrile rubber gloves | To prevent skin contact; fatal if absorbed through the skin.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and dust.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use only with adequate ventilation. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of hazardous dust or vapors. |
Always handle this compound in a designated area, away from incompatible materials. It is incompatible with strong oxidizing agents and lead dioxide.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of a safe disposal program.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.[4]
Step 2: Preparing for Disposal
For solid this compound, careful handling is necessary to avoid generating dust.
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area by washing it thoroughly with soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.
Step 3: Chemical Neutralization (Expert Consultation Required)
While direct disposal of the raw chemical is the most common route, chemical neutralization can be an option to reduce its toxicity. This step should only be performed by trained personnel in a controlled environment and in consultation with your EHS department.
One potential, though not specifically validated for the oxalate salt, method for hydrazine compounds involves reaction with an oxidizing agent like sodium hypochlorite (bleach). However, this reaction can be vigorous and must be performed with extreme caution, typically with dilute solutions. Another approach for hydrazine compounds is reaction with α-ketoacids, though this is a more specialized method.[5]
Due to the complexities and potential for hazardous reactions, a detailed, validated neutralization protocol from a reputable source is necessary before attempting this. For most laboratory settings, direct disposal without chemical treatment is the safer and more compliant option.
Step 4: Final Disposal
The final disposal of this compound must be conducted in accordance with all federal, state, and local regulations.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and licensed waste management contractors.
-
Incineration: The most common and recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This method ensures the complete destruction of the hazardous compound.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. nj.gov [nj.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Mastering the Safe Handling of Phenylhydrazine Oxalate: A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be built on a foundation of unwavering safety. Phenylhydrazine oxalate, a potent chemical reagent, demands the utmost respect and meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to work with this compound safely and effectively, ensuring the integrity of your research and, most importantly, the well-being of your team.
Understanding the Dual-Hazard Nature of this compound
This compound is a salt composed of two hazardous entities: the phenylhydrazine cation and the oxalate anion. It is crucial to recognize that the risks associated with the salt are a composite of both components.
-
Phenylhydrazine: This component is the primary driver of systemic toxicity. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1] Chronic exposure can lead to significant health effects, including damage to the liver, kidneys, and red blood cells, resulting in anemia.[2][3] Furthermore, phenylhydrazine is a suspected human carcinogen and mutagen.[1][3] It is also a known skin sensitizer, meaning that initial exposure can lead to an allergic skin reaction upon subsequent contact, even with very small amounts.[1][2]
-
Oxalate: The oxalate component contributes to the compound's corrosive properties. It can cause severe skin and eye irritation, and in the case of eye contact, can lead to serious damage.[4][5] If ingested, oxalates are toxic and can bind with calcium in the body, leading to kidney damage.[6]
Given its powdered form, inhalation of airborne particles presents a significant route of exposure.[7] Therefore, all handling procedures must be designed to minimize the generation of dust.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Phenylhydrazine can be absorbed through the skin. Double gloving provides an extra layer of protection against tears and permeation. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against airborne powder and accidental splashes, which can cause severe eye irritation or damage from the oxalate component.[4][5] |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant one. | Prevents skin contact with any spills or dust. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[2] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N100, P100). | This is mandatory when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of the toxic dust.[3][8] |
| Footwear | Closed-toe shoes. | Provides protection from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures a self-validating system of safety at every stage of handling this compound.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][9] This area should be clearly labeled with a warning sign indicating the presence of a highly toxic and carcinogenic substance.
-
Engineering Controls: Ensure the chemical fume hood has a recent certification and is functioning correctly. For weighing the powder, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain any airborne particles.[9]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and pre-labeled waste containers, are within the fume hood to minimize movement in and out of the containment area.
-
Spill Kit: A spill kit containing absorbent materials (such as vermiculite or dry sand), a sealed container for waste, and decontamination solutions should be readily accessible.[2]
Weighing and Solution Preparation
The following workflow is designed to minimize exposure during the critical weighing and dissolution steps.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. trdsf.com [trdsf.com]
- 7. Page loading... [wap.guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
